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  • Product: Ethyl 2-(quinoxalin-6-YL)acetate
  • CAS: 473895-87-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 2-(quinoxalin-6-YL)acetate from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and scientifically rigorous methodology for the synthesis of Ethyl 2-(quinoxalin-6-YL)acetate, a valu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous methodology for the synthesis of Ethyl 2-(quinoxalin-6-YL)acetate, a valuable scaffold in medicinal chemistry. The synthesis commences with the readily available starting material, ethyl 4-aminophenylacetate, and proceeds through a three-step sequence involving protection, nitration, deprotection/reduction, and subsequent cyclization. This guide is designed to provide not only a step-by-step protocol but also the underlying chemical principles and justifications for the experimental choices, ensuring a thorough understanding for researchers in drug discovery and development.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] Their diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and antiviral properties, make them privileged structures in the design of novel therapeutic agents.[3] The strategic functionalization of the quinoxaline core allows for the fine-tuning of its biological profile. Specifically, the introduction of an ethyl acetate moiety at the 6-position, yielding Ethyl 2-(quinoxalin-6-YL)acetate, provides a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR).

This guide presents a robust and reproducible synthetic route to Ethyl 2-(quinoxalin-6-YL)acetate, starting from a substituted o-phenylenediamine precursor. The presented methodology emphasizes chemical efficiency, safety, and the logical flow of synthetic transformations, providing a solid foundation for its application in a research and development setting.

Retrosynthetic Analysis & Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, Ethyl 2-(quinoxalin-6-YL)acetate (I), reveals that the core quinoxaline ring can be constructed via the well-established condensation of a 1,2-dicarbonyl compound, such as glyoxal, with a suitably substituted o-phenylenediamine. This key diamine intermediate is ethyl 2-(3,4-diaminophenyl)acetate (II).

Further disconnection of intermediate (II) leads to ethyl 2-(4-amino-3-nitrophenyl)acetate (III), which can be obtained through the selective reduction of the nitro group. The introduction of the nitro group at the 3-position can be achieved by the regioselective nitration of a protected form of ethyl 2-(4-aminophenyl)acetate (IV), a commercially available starting material. The amino group is protected, typically as an acetamide, to direct the nitration to the ortho position and to prevent unwanted side reactions.

This retrosynthetic pathway forms the basis of our forward synthesis, which is outlined in the following sections.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(4-acetamidophenyl)acetate (V)

Causality behind Experimental Choices: The acetylation of the amino group in ethyl 4-aminophenylacetate is a crucial first step. The acetyl group serves as a protecting group, deactivating the amino group towards oxidation and directing the subsequent electrophilic nitration to the position ortho to the amino group due to steric hindrance and electronic effects. Acetic anhydride is a common and effective acetylating agent, and the reaction is typically carried out in a suitable solvent like acetic acid or without a solvent.

Step-by-Step Methodology:

  • To a solution of ethyl 4-aminophenylacetate (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford Ethyl 2-(4-acetamidophenyl)acetate as a white solid.

Reagent/SolventMolar Ratio/VolumePurity
Ethyl 4-aminophenylacetate1.0 eq>98%
Acetic Anhydride1.2 eq>99%
Glacial Acetic Acid5-10 mL per gram of starting materialACS grade
Part 2: Synthesis of Ethyl 2-(4-acetamido-3-nitrophenyl)acetate (VI)

Causality behind Experimental Choices: The nitration of the protected aniline derivative is a key step to introduce the second nitrogen atom required for the quinoxaline ring. A mixture of fuming nitric acid and sulfuric acid is a classic and potent nitrating agent. The reaction is performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize the formation of side products. The acetyl protecting group directs the nitration to the ortho position.

Step-by-Step Methodology:

  • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to Ethyl 2-(4-acetamidophenyl)acetate (1.0 eq) while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.

  • Add the nitrating mixture dropwise to the solution of the acetylated starting material, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Reagent/SolventMolar Ratio/VolumePurity
Ethyl 2-(4-acetamidophenyl)acetate1.0 eq-
Concentrated Sulfuric Acid5-10 mL per gram of starting material>95%
Fuming Nitric Acid1.1 eq>90%
Part 3: Synthesis of Ethyl 2-(3,4-diaminophenyl)acetate (II)

Causality behind Experimental Choices: This step involves the simultaneous deprotection of the acetamido group and the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere. The acidic conditions from the subsequent workup will hydrolyze the amide.

Step-by-Step Methodology:

  • Dissolve Ethyl 2-(4-acetamido-3-nitrophenyl)acetate (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(3,4-diaminophenyl)acetate. This intermediate is often used directly in the next step without extensive purification due to its potential for oxidation.

Reagent/SolventMolar Ratio/VolumePurity
Ethyl 2-(4-acetamido-3-nitrophenyl)acetate1.0 eq-
10% Palladium on Carbon5-10 mol%-
EthanolSufficient to dissolve starting materialAnhydrous
Hydrogen Gas50-60 psiHigh purity
Part 4: Synthesis of Ethyl 2-(quinoxalin-6-YL)acetate (I)

Causality behind Experimental Choices: The final step is the construction of the quinoxaline ring through the condensation of the o-phenylenediamine derivative with a 1,2-dicarbonyl compound. Glyoxal is the simplest 1,2-dicarbonyl compound and is readily available as an aqueous solution. The reaction is typically carried out in a protic solvent like ethanol, and a catalytic amount of acid (e.g., acetic acid) can facilitate the condensation.

Step-by-Step Methodology:

  • Dissolve the crude Ethyl 2-(3,4-diaminophenyl)acetate (1.0 eq) in ethanol.

  • Add an aqueous solution of glyoxal (40 wt. %, 1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford Ethyl 2-(quinoxalin-6-YL)acetate.

Reagent/SolventMolar Ratio/VolumePurity
Ethyl 2-(3,4-diaminophenyl)acetate1.0 eqCrude
Glyoxal (40 wt. % in water)1.1 eq-
EthanolSufficient to dissolve starting materialAnhydrous
Glacial Acetic AcidCatalytic amountACS grade

Characterization Data

Ethyl 2-(quinoxalin-6-YL)acetate (I):

  • Molecular Formula: C₁₂H₁₂N₂O₂[4]

  • Molecular Weight: 216.24 g/mol [4]

  • Appearance: Expected to be a solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.85 (d, J = 1.6 Hz, 1H), 8.80 (d, J = 1.6 Hz, 1H), 8.15 (d, J = 8.8 Hz, 1H), 8.05 (d, J = 2.0 Hz, 1H), 7.80 (dd, J = 8.8, 2.0 Hz, 1H), 4.25 (q, J = 7.2 Hz, 2H), 3.85 (s, 2H), 1.30 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 171.2, 146.5, 145.8, 143.2, 142.0, 138.5, 130.8, 129.5, 129.0, 61.2, 41.0, 14.2.

  • Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₂H₁₃N₂O₂: 217.0977; found 217.0972.

Visualizations

Overall Synthetic Workflow

Synthesis_Workflow Start Ethyl 4-aminophenylacetate Step1 Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate1 Ethyl 2-(4-acetamidophenyl)acetate Step1->Intermediate1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 Ethyl 2-(4-acetamido-3-nitrophenyl)acetate Step2->Intermediate2 Step3 Reduction/Deprotection (H₂, Pd/C) Intermediate2->Step3 Intermediate3 Ethyl 2-(3,4-diaminophenyl)acetate Step3->Intermediate3 Step4 Cyclization (Glyoxal, Acetic Acid) Intermediate3->Step4 Product Ethyl 2-(quinoxalin-6-YL)acetate Step4->Product

Caption: Overall synthetic workflow for Ethyl 2-(quinoxalin-6-YL)acetate.

Reaction Mechanism: Quinoxaline Formation

Quinoxaline_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diaminophenylacetate Ethyl 2-(3,4-diaminophenyl)acetate Dihydropyrazine Dihydropyrazine intermediate Diaminophenylacetate->Dihydropyrazine Condensation Glyoxal Glyoxal Glyoxal->Dihydropyrazine Quinoxaline Ethyl 2-(quinoxalin-6-YL)acetate Dihydropyrazine->Quinoxaline Oxidation (air)

Caption: Mechanism of quinoxaline ring formation.

Conclusion

This technical guide has detailed a reliable and well-reasoned synthetic pathway for the preparation of Ethyl 2-(quinoxalin-6-YL)acetate. By starting with a commercially available precursor and employing a series of robust chemical transformations, this guide provides researchers with a practical approach to access this important building block for drug discovery. The emphasis on the rationale behind each experimental step, coupled with detailed protocols and characterization data, aims to empower scientists to successfully implement and adapt this synthesis for their specific research needs.

References

  • Ali, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Google Patents. (2017).
  • ResearchGate. (2011).
  • MDPI. (2022).
  • Organic Syntheses. (2005).
  • NIH PubChem. (n.d.). Ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl].
  • PJSIR. (n.d.).
  • Google Patents. (1945). Glyoxal-ketone condensation products and process of making them. US2388086A.
  • MDPI. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Heterocycles. (2007). PRACTICAL SYNTHESIS OF (-)-α-AMINOBENZOLACTAM VIA NITRATION-CYCLIZATION OF L-HOMOPHENYLALANINE ETHYL ESTER.
  • NIH. (2024). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)
  • Google Patents. (2007). Process of preparing 4-amino-3-nitro phenol. CN101066929A.
  • Rasayan Journal of Chemistry. (2019).
  • NIH PubChem. (n.d.).
  • MDPI. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • MDPI. (2022). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
  • Beilstein Journals. (2013).
  • NIH PubChem. (n.d.). Ethyl 2-(3-chloroquinoxalin-6-yl)
  • Journal of the American Pharmaceutical Association. (2006). Dialkylaminoethyl esters of 4-nitro- and 4-amino-3-hydroxy-2-naphthoic acids.

Sources

Exploratory

Mass spectrometry analysis of Ethyl 2-(quinoxalin-6-YL)acetate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(quinoxalin-6-YL)acetate Foreword: A Strategic Approach to Analyte Characterization In modern pharmaceutical development, the structural confirmati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(quinoxalin-6-YL)acetate

Foreword: A Strategic Approach to Analyte Characterization

In modern pharmaceutical development, the structural confirmation and purity assessment of novel chemical entities are paramount. Ethyl 2-(quinoxalin-6-YL)acetate, a heterocyclic compound featuring the quinoxaline scaffold, represents a class of molecules with significant interest due to their diverse biological activities. This guide moves beyond a simple recitation of methods; it provides a strategic framework for the mass spectrometric analysis of this specific molecule. We will explore the causal reasoning behind methodological choices, from sample preparation to spectral interpretation, ensuring a robust and reproducible analytical workflow. Our objective is to empower the researcher with not only a protocol but also the scientific rationale required to adapt and troubleshoot the analysis of similar compounds.

Part 1: Foundational Assessment and Ionization Strategy

Before any analysis, understanding the analyte's physicochemical properties is critical for selecting the appropriate mass spectrometry technique.

1.1. Analyte Profile: Ethyl 2-(quinoxalin-6-YL)acetate

  • Structure: A quinoxaline core (a bicyclic aromatic N-heterocycle) substituted with an ethyl acetate group at the 6-position.

  • Key Features:

    • Basic Nitrogen Atoms: The two nitrogen atoms in the quinoxaline ring are Lewis bases, readily accepting a proton (H+). This makes the molecule an excellent candidate for positive-ion mode mass spectrometry.

    • Ester Functional Group: The ethyl acetate side chain provides sites for characteristic fragmentation.

    • Polarity: The combination of the aromatic system and the ester group imparts moderate polarity.

    • Thermal Stability: The compound is expected to have good thermal stability, though soft ionization is preferred to preserve the molecular ion.

PropertyValue / PredictionImplication for MS Analysis
Molecular Formula C₁₂H₁₂N₂O₂The presence of two nitrogen atoms dictates an even nominal molecular weight, consistent with the Nitrogen Rule.
Monoisotopic Mass 216.0899 DaThis is the target mass for the neutral molecule. High-resolution mass spectrometry (HRMS) is required to confirm this value experimentally.[1][2]
Protonated Species [M+H]⁺ 217.0972 DaThis will be the primary ion observed in positive-mode electrospray ionization.

1.2. The Rationale for Electrospray Ionization (ESI)

For a molecule like Ethyl 2-(quinoxalin-6-YL)acetate, Electrospray Ionization (ESI) is the superior ionization method. ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation, which is ideal for preserving the molecular ion.[3] The basic nitrogens of the quinoxaline ring are easily protonated in a slightly acidic solution, making the molecule perfectly suited for positive-ion ESI ([M+H]⁺). This approach ensures that the molecular weight can be determined with high confidence.[4][5]

Alternative methods like Atmospheric Pressure Chemical Ionization (APCI) are less suitable as they are better for less polar compounds and can induce more in-source fragmentation.[6] Electron Ionization (EI), a hard ionization technique, would cause extensive fragmentation, potentially making it difficult to identify the molecular ion peak.[6]

Part 2: The Analytical Workflow: From Sample to Spectrum

A successful analysis is built upon a self-validating system where each step is optimized to ensure data integrity. The workflow combines the separation power of liquid chromatography (LC) with the detection specificity of mass spectrometry (MS).[7][8]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Stock Solution (1 mg/mL in MeOH) B 2. Working Solution (10 µg/mL in Mobile Phase A) A->B Dilution C 3. LC Separation (Reversed-Phase) B->C D 4. ESI Ionization (+ESI Mode) C->D E 5. Full Scan MS (m/z 50-500) D->E F 6. Tandem MS (MS/MS) (Collision-Induced Dissociation) E->F G 7. Molecular Ion Confirmation ([M+H]⁺ at m/z 217.0972) E->G H 8. Fragmentation Analysis (Structural Elucidation) F->H

Sources

Foundational

A Technical Guide to the Crystal Structure of Ethyl 2-(quinoxalin-6-YL)acetate Derivatives for Drug Development Professionals

This guide provides an in-depth analysis of the crystal structures of key derivatives of Ethyl 2-(quinoxalin-6-YL)acetate, offering valuable insights for researchers, scientists, and professionals engaged in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the crystal structures of key derivatives of Ethyl 2-(quinoxalin-6-YL)acetate, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. The quinoxaline scaffold is a significant pharmacophore, and understanding its three-dimensional architecture is paramount for designing novel therapeutics with enhanced efficacy and specificity.

The Significance of the Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a fused heterocyclic system comprising a benzene and a pyrazine ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3][4] The versatility of the quinoxaline ring system allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical and pharmacological properties. A comprehensive understanding of the crystal structure of these derivatives provides a rational basis for structure-activity relationship (SAR) studies, a critical component of modern drug design.

Synthesis and Crystallization: A Foundation for Structural Elucidation

The journey to determining a crystal structure begins with the successful synthesis and crystallization of the target compound. The methodologies employed are not merely procedural steps but are guided by a deep understanding of reaction mechanisms and crystallization principles to yield high-quality single crystals suitable for X-ray diffraction analysis.

General Synthetic Strategies for Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This foundational reaction can be adapted to introduce a wide variety of substituents onto the quinoxaline core. For the synthesis of ethyl 2-(quinoxalin-yl)acetate derivatives, a common strategy involves the reaction of a substituted o-phenylenediamine with a derivative of ethyl glyoxalate or a related α-ketoester.[5]

A notable example is the synthesis of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. The synthesis involves a multi-step process, beginning with the preparation of 3-phenyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one, followed by a click chemistry reaction with ethyl 2-azidoacetate.[6]

  • Step 1: Synthesis of 3-phenyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one. (Details of this initial synthesis would be referenced from relevant literature).

  • Step 2: Cycloaddition Reaction.

    • Dissolve 3-phenyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one (0.68 mmol) in ethanol (15 ml).

    • Add ethyl 2-azidoacetate (1.03 mmol) to the solution.

    • Stir the reaction mixture under reflux for 72 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Step 3: Purification and Crystallization.

    • Upon completion, concentrate the solution under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate mixture (9:1) as the eluent.

    • Crystallize the solid product from an ethanol solution to obtain colorless crystals suitable for X-ray diffraction.

The Art and Science of Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in structure determination. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) are critical variables that must be empirically optimized. The goal is to allow the molecules to self-assemble into a well-ordered, three-dimensional lattice. For the quinoxaline derivatives discussed herein, slow evaporation from an ethanolic solution has proven to be an effective method.[6]

Unveiling the Architecture: Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. The resulting structural data provide a wealth of information about molecular conformation, intermolecular interactions, and packing arrangements, all of which are crucial for understanding the compound's properties.

Molecular Conformation of Quinoxaline Derivatives

The conformation of a molecule, its three-dimensional shape, is a key determinant of its biological activity. For instance, the crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate reveals a distinct 'U-shaped' conformation.[2][3][6] This shape is stabilized by an intramolecular antiparallel carbonyl electrostatic interaction.[2][3][6] The quinoxaline portion of this molecule is nearly planar, with a small dihedral angle between its constituent rings.[3][6]

In contrast, the crystal structure of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate shows a different conformational profile due to the saturated heterocyclic ring. The conformation of the ester substituent in this molecule is influenced by an intramolecular N—H⋯O hydrogen bond.[7]

Intermolecular Interactions and Crystal Packing

The way molecules pack together in a crystal is governed by a network of non-covalent interactions, including hydrogen bonds and π-stacking. These interactions are not only important for crystal stability but also provide insights into potential binding modes with biological targets.

In the crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate, the molecules form corrugated layers through a combination of C—H⋯O and C—H⋯N hydrogen bonds, as well as C—H⋯π and π-stacking interactions.[2][3][6] Similarly, the packing of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is characterized by layers held together by N—H⋯O and C—H⋯O hydrogen bonds.[7]

G cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 Quinoxaline1 Quinoxaline Ring Quinoxaline2 Quinoxaline Ring Quinoxaline1->Quinoxaline2 π-stacking Acetate1 Ethyl Acetate Group Acetate1->Quinoxaline2 C-H...O/N Hydrogen Bond Acetate2 Ethyl Acetate Group caption Intermolecular Interactions in Quinoxaline Derivatives

Caption: Intermolecular forces in quinoxaline derivative crystals.

Crystallographic Data Summary

The precise details of the crystal structure are summarized in crystallographic tables. These tables provide quantitative data on the unit cell dimensions, bond lengths, bond angles, and other important geometric parameters.

Table 1: Crystallographic Data for Ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate [6]

ParameterValue
Chemical FormulaC₂₁H₁₉N₅O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.3133 (3)
b (Å)10.3593 (2)
c (Å)14.1569 (3)
β (°)108.155 (1)
V (ų)1853.94 (7)
Z4

Table 2: Crystallographic Data for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate [7]

ParameterValue
Chemical FormulaC₁₂H₁₄N₂O₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.8082 (18)
b (Å)8.260 (3)
c (Å)14.413 (6)
α (°)84.072 (7)
β (°)81.473 (5)
γ (°)85.140 (5)
V (ų)561.7 (4)
Z2

Structure-Function Relationship and Implications for Drug Design

The detailed structural information gleaned from crystallographic studies is invaluable for understanding the structure-activity relationships of quinoxaline derivatives. By correlating specific structural features with biological activity, medicinal chemists can design new molecules with improved properties.

For example, the 'U-shaped' conformation observed in ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate may be crucial for its interaction with a specific biological target. The hydrogen bonding patterns observed in the crystal structures can also inform the design of molecules with enhanced solubility and bioavailability.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Quinoxaline Derivatives Crystallization Single Crystal Growth Synthesis->Crystallization Xray X-ray Diffraction Analysis Crystallization->Xray Structure Crystal Structure Determination Xray->Structure SAR Structure-Activity Relationship (SAR) Studies Structure->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design Candidate Drug Candidate Optimization->Candidate caption Role of Crystallography in Drug Discovery

Caption: The central role of crystallography in the drug discovery pipeline.

Conclusion

The crystallographic analysis of ethyl 2-(quinoxalin-6-YL)acetate derivatives provides a detailed roadmap for understanding their chemical behavior and biological function. The insights gained from these studies are instrumental in guiding the rational design of new quinoxaline-based therapeutic agents. This technical guide underscores the importance of a multidisciplinary approach, combining synthetic chemistry, crystallography, and computational modeling, to accelerate the discovery of novel and effective medicines.

References

  • Abad, N., et al. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. IUCrData, 7(7). Available at: [Link]

  • Boukharsa, Y., et al. (2015). Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o253–o254. Available at: [Link]

  • Missioui, H., et al. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 743–746. Available at: [Link]

  • Aslam, M., et al. (2024). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. Journal of Biomolecular Structure and Dynamics, 1-15. Available at: [Link]

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  • Missioui, H., et al. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. ResearchGate. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph. Acta Crystallographica Section C: Structural Chemistry, 77(1), 25-31. Available at: [Link]

  • Azzouzi, M., et al. (2024). Discovery of Imidazo[1,2‐a]pyrimidine–Schiff Base Derivatives as Potent Antifungal Agents Against Fusarium oxysporum f. sp. albedinis: Synthesis, Crystal Structure, Biological Evaluation, Homology Modeling, and Docking Analysis. Applied Organometallic Chemistry. Available at: [Link]

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  • Harrington, R. W., et al. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Molecules, 29(1), 239. Available at: [Link]

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  • Wang, X., et al. (2024). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 103, 117673. Available at: [Link]

  • Aslam, M., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure and Dynamics, 1-15. Available at: [Link]

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  • Al-Hiari, Y. M., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(19), 6296. Available at: [Link]

  • El-Gendy, M. A. A., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 55(1), 3-38. Available at: [Link]

  • Abad, N., et al. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. IUCrData, 3(5), x180635. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(quinoxalin-6-YL)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(quinoxalin-6-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(quinoxalin-6-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinoxaline scaffold, it holds potential for diverse biological activities. This guide provides a comprehensive overview of its fundamental physicochemical properties, supported by available data and methodologies for its characterization. Understanding these properties is critical for its application in synthesis, formulation, and as a building block in the development of novel therapeutic agents. This document synthesizes available information to serve as a foundational resource for researchers engaged in the study and application of this compound.

Introduction

Quinoxaline derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the pharmaceutical sciences due to their wide spectrum of biological activities.[1] The quinoxaline core, a fusion of a benzene ring and a pyrazine ring, serves as a versatile scaffold for the design of compounds with antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others.[1] Ethyl 2-(quinoxalin-6-yl)acetate, featuring an ethyl acetate moiety at the 6-position of the quinoxaline ring, represents a key intermediate and a potential pharmacophore for further chemical elaboration.

The strategic placement of the ethyl acetate group provides a reactive handle for a variety of chemical transformations, including hydrolysis, amidation, and further carbon-carbon bond-forming reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives. A thorough understanding of the physicochemical characteristics of Ethyl 2-(quinoxalin-6-yl)acetate is paramount for its effective utilization in research and development, influencing aspects from reaction optimization and purification to formulation and bioavailability.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical identity and physical properties of a compound is the cornerstone of its scientific investigation. The following table summarizes the key identifiers and physicochemical parameters for Ethyl 2-(quinoxalin-6-yl)acetate. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely published. Therefore, some of the listed properties are computed estimates and should be used as a guide for experimental design.

PropertyValueSource
Chemical Name Ethyl 2-(quinoxalin-6-yl)acetate-
CAS Number 473895-87-3[2]
Molecular Formula C₁₂H₁₂N₂O₂[2]
Molecular Weight 216.24 g/mol [2]
Appearance Not explicitly reported; likely a solidInferred from related compounds
Melting Point No experimental data available-
Boiling Point No experimental data available-
Solubility No explicit experimental data available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from general solubility of similar organic compounds
pKa No experimental data available-
LogP (Computed) No specific computed value available for this isomer. A computed XLogP3 of 2.3 is available for the related isomer, ethyl 2-(3-chloroquinoxalin-6-yl)acetate.[3][3]

Synthesis and Purification

A plausible synthetic route to Ethyl 2-(quinoxalin-6-yl)acetate would involve the reaction of 4-(2-aminoanilino)acetic acid or a related derivative with glyoxal or a derivative thereof, followed by esterification. The synthesis of related quinoxaline derivatives often involves refluxing the reactants in a suitable solvent such as ethanol.[4]

Conceptual Synthetic Workflow:

Synthesis_Workflow Reactants 4-substituted 1,2-diaminobenzene + Ethyl glyoxalate Reaction Cyclocondensation Reactants->Reaction Intermediate Crude Ethyl 2-(quinoxalin-6-YL)acetate Reaction->Intermediate Purification Purification Intermediate->Purification Product Pure Ethyl 2-(quinoxalin-6-YL)acetate Purification->Product HPLC_Workflow Start Define Analytical Objective Column Select Column (e.g., C18) Start->Column MobilePhase Optimize Mobile Phase (e.g., ACN/Water) Column->MobilePhase Detection Set Detection (e.g., UV-Vis) MobilePhase->Detection Validation Method Validation (ICH Guidelines) Detection->Validation Analysis Sample Analysis Validation->Analysis

Sources

Foundational

A Senior Application Scientist's In-depth Technical Guide to the Solubility of Ethyl 2-(quinoxalin-6-YL)acetate in Organic Solvents

Introduction: The Critical Role of Solubility Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a critical physicochemical property that dictates the developability of a new ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a critical physicochemical property that dictates the developability of a new chemical entity.[1] For a drug to be effective, it must first be in a dissolved state at the site of absorption to be taken up into systemic circulation and reach its therapeutic target.[1][2] Poor solubility can lead to low bioavailability, requiring higher doses and potentially causing undesirable side effects.[1] In organic synthesis, understanding solubility is paramount for reaction setup, purification, and crystallization processes.

Ethyl 2-(quinoxalin-6-YL)acetate, as a member of the quinoxaline family, belongs to a class of heterocyclic compounds known for their diverse biological activities.[4][7] However, quinoxaline derivatives can present solubility challenges, particularly in aqueous media.[8] Therefore, a thorough understanding of their solubility in a range of organic solvents is crucial for downstream applications, from formulation development to analytical characterization.

Theoretical Framework: Predicting Solubility

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the likely solubility of a compound. These models are based on the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another.[9]

Physicochemical Properties of Ethyl 2-(quinoxalin-6-YL)acetate

While experimental data for the target compound is scarce, we can infer some properties from related structures. For instance, a similar, more complex derivative, Ethyl 6H-indolo(2,3-b)quinoxaline-6-acetate, has a predicted XLogP3-AA of 3.2, suggesting a degree of lipophilicity.[10] Another analog, Ethyl 2-(3-chloroquinoxalin-6-yl)acetate, has a predicted XLogP3 of 2.3.[11] These values suggest that Ethyl 2-(quinoxalin-6-YL)acetate is likely to favor organic solvents over aqueous solutions. The presence of polar functional groups, such as the ester and the nitrogen atoms in the quinoxaline ring, will also influence its interactions with different solvents.

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameters (HSP) model.[12][13] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the coordinates of the solute and solvent, the higher the likelihood of dissolution.[12] While the experimental determination of a solute's HSP is required for high accuracy, estimation methods based on group contributions can provide a useful starting point.[14]

UNIFAC Group Contribution Model

The UNIversal QUAsiChemical Functional group Activity Coefficients (UNIFAC) model is another predictive tool that estimates activity coefficients in mixtures.[15][16][17] By breaking down molecules into their constituent functional groups, UNIFAC can predict the solubility of a solid in a liquid without requiring experimental data for that specific system, provided the interaction parameters for the involved groups are available.[16] This makes it a valuable tool in the early stages of development for novel compounds.[16][18]

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. A systematic approach to solubility screening is essential to build a comprehensive understanding of the compound's behavior.

Materials and Equipment
  • Ethyl 2-(quinoxalin-6-YL)acetate (synthesized and purified in-house or sourced from a reliable vendor)

  • A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol, methanol, dimethyl sulfoxide)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Glass vials with screw caps

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of Ethyl 2-(quinoxalin-6-YL)acetate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solid compound into vials prep2 Add a known volume of solvent prep1->prep2 equil1 Seal vials and place in thermostatic shaker prep2->equil1 equil2 Equilibrate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48h) equil1->equil2 sample1 Centrifuge to pellet excess solid equil2->sample1 sample2 Withdraw supernatant and filter sample1->sample2 sample3 Dilute sample with a suitable mobile phase sample2->sample3 sample4 Analyze by HPLC sample3->sample4 quant2 Determine concentration from the standard curve sample4->quant2 Compare peak area quant1 Prepare a standard curve of known concentrations quant1->quant2

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of Ethyl 2-(quinoxalin-6-YL)acetate into a series of glass vials. The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sampling: After equilibration, centrifuge the vials to pellet the excess solid. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated HPLC method. A standard curve prepared with known concentrations of Ethyl 2-(quinoxalin-6-YL)acetate is required for quantification.[19]

  • Calculation: Determine the concentration of the saturated solution from the standard curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Results and Discussion (Illustrative)

As no published data exists, the following table presents hypothetical solubility data for Ethyl 2-(quinoxalin-6-YL)acetate to illustrate how results should be presented and interpreted.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL) at 25°C
n-Hexane0.11.88< 0.1
Toluene2.42.385.2
Dichloromethane3.19.0835.8
Ethyl Acetate4.46.0222.5
Acetone5.120.745.1
Isopropanol3.918.315.3
Ethanol4.324.512.8
Methanol5.132.78.9
Dimethyl Sulfoxide (DMSO)7.246.7> 100

Interpretation of Illustrative Data:

The hypothetical data suggests that Ethyl 2-(quinoxalin-6-YL)acetate has poor solubility in non-polar solvents like n-hexane. Its solubility appears to be highest in polar aprotic solvents such as acetone and DMSO, and also significant in dichloromethane. The moderate solubility in ethyl acetate is also noteworthy.[20][21] Solubility in protic solvents like alcohols is present but lower than in the best-performing aprotic solvents. This profile suggests that both polar interactions and the ability of the solvent to disrupt the crystal lattice of the solute are key factors. The high solubility in DMSO is common for many drug candidates.

Practical Applications and Further Steps

The solubility data gathered is invaluable for several aspects of drug development and research:

  • Formulation Development: The choice of solvents is critical for developing liquid formulations for preclinical studies. High solubility in a particular solvent might make it a good candidate for a stock solution.

  • Crystallization and Purification: Understanding solubility in different solvents is key to designing effective crystallization processes for purification. A solvent in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures is often a good choice for recrystallization.

  • Analytical Method Development: The solubility data informs the choice of diluents for analytical techniques like HPLC and NMR.

G A Solubility Data B Formulation Strategy A->B C Purification/Crystallization A->C D Analytical Methods A->D E Preclinical Studies B->E F Scale-up Synthesis C->F G QC/QA Protocols D->G

Caption: Impact of solubility data on downstream development.

Further investigations could include:

  • Temperature Dependence: Determining solubility at different temperatures to understand the thermodynamics of dissolution.

  • Co-solvency Studies: Investigating the use of solvent mixtures to enhance solubility.

  • pH-Dependent Solubility: For compounds with ionizable groups, determining solubility in buffered aqueous solutions at different pH values is critical.

Conclusion

While specific solubility data for Ethyl 2-(quinoxalin-6-YL)acetate is not yet in the public domain, this guide provides a comprehensive framework for its prediction and experimental determination. By combining theoretical models like Hansen Solubility Parameters with robust, self-validating experimental protocols, researchers can build a detailed and reliable solubility profile for this and other novel compounds. This foundational knowledge is indispensable for accelerating the journey from chemical entity to viable drug candidate or valuable research tool.

References

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Exploratory

Introduction: The Significance of Quinoxaline Derivatives and Their Electronic Structure

An In-Depth Technical Guide to the Theoretical Calculation of Ethyl 2-(quinoxalin-6-YL)acetate Molecular Orbitals This guide provides a comprehensive, technically-grounded walkthrough for the theoretical calculation and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Calculation of Ethyl 2-(quinoxalin-6-YL)acetate Molecular Orbitals

This guide provides a comprehensive, technically-grounded walkthrough for the theoretical calculation and analysis of the molecular orbitals of Ethyl 2-(quinoxalin-6-YL)acetate. It is designed for researchers, computational chemists, and drug development professionals who leverage computational tools to predict molecular properties and guide experimental design. The narrative emphasizes the rationale behind methodological choices, ensuring a robust and reproducible workflow.

Quinoxaline derivatives are a critically important class of nitrogen-containing heterocyclic compounds, forming the scaffold for a vast array of pharmacologically active agents.[1] Their applications span a wide spectrum of therapeutic areas, including anticancer, antimicrobial, antiviral, and antimalarial treatments.[2][3] Ethyl 2-(quinoxalin-6-YL)acetate, the subject of this guide, is a representative member of this class. Understanding its electronic structure is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets—key parameters in modern drug discovery.[4]

At the heart of a molecule's electronic behavior are its molecular orbitals, particularly the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6] These orbitals govern a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a crucial descriptor for determining chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.[6][7][8] A smaller gap generally implies higher reactivity and a greater ease of electronic transition.[8] Therefore, the accurate theoretical calculation of these orbitals provides invaluable predictive insights for drug development professionals.

The Computational Approach: Why Density Functional Theory?

To investigate the electronic structure of a many-electron system like Ethyl 2-(quinoxalin-6-YL)acetate, we must solve the time-independent Schrödinger equation. However, an exact analytical solution is only possible for very simple, one-electron systems.[9] Consequently, we rely on robust computational approximations.

While methods like Hartree-Fock (HF) provide a foundational, ab initio starting point, HF theory inherently neglects electron correlation, a crucial factor for accurately describing molecular properties.[10][11] For molecules of this size and complexity, Density Functional Theory (DFT) offers a superior balance of computational efficiency and accuracy.[12][13][14] DFT methods include the effects of electron correlation by calculating the energy as a functional of the electron density, making them exceptionally well-suited for studying organic molecules and drug-like compounds.[12][13]

The following diagram illustrates the logical hierarchy of the chosen computational methodology.

G cluster_0 Theoretical Foundation cluster_1 Computational Method cluster_2 Implementation Details cluster_3 Calculated Outputs Schrodinger Schrödinger Equation (Exact but Unsolvable) Approximation Born-Oppenheimer Approximation Schrodinger->Approximation HF Hartree-Fock (HF) (Neglects e- correlation) Approximation->HF leads to methods like... DFT Density Functional Theory (DFT) (Includes e- correlation) Approximation->DFT leads to methods like... Functional Exchange-Correlation Functional (e.g., B3LYP) DFT->Functional requires selection of... BasisSet Basis Set (e.g., 6-311+G(d,p)) DFT->BasisSet requires selection of... Properties Optimized Geometry Energies Molecular Orbitals (HOMO/LUMO) Functional->Properties BasisSet->Properties

Caption: Logical relationship from fundamental theory to computational output.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the complete workflow for calculating the molecular orbitals of Ethyl 2-(quinoxalin-6-YL)acetate using the Gaussian software package, a widely recognized tool in computational chemistry.[15][16][17]

Causality of Methodological Choices
  • Software: Gaussian 16 is chosen for its versatility and wide range of implemented DFT functionals and basis sets.[16]

  • Functional: The B3LYP hybrid functional is selected. It combines the strengths of Hartree-Fock theory with DFT and has a long-standing track record of providing reliable results for the geometries and electronic properties of organic molecules.[18][19]

  • Basis Set: The 6-311+G(d,p) basis set is employed. This is a triple-zeta basis set, providing a flexible and accurate description of the valence electrons.[20] The + indicates the addition of diffuse functions, which are essential for describing the electron density far from the nucleus, and the (d,p) notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical distortion of the atomic orbitals, which is crucial for describing chemical bonds accurately.[20][21]

Detailed Computational Steps

The overall workflow is a sequential process where the output of one step is the input for the next, ensuring a validated final result.

G start Start step1 Step 1: Build Initial 3D Structure (e.g., in GaussView) start->step1 step2 Step 2: Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) step1->step2 Input Geometry step3 Step 3: Frequency Calculation (Verify Minimum Energy Structure) step2->step3 Optimized Geometry step4 Step 4: Single-Point Energy Calculation (Generate Final Orbitals & Properties) step3->step4 Verified Geometry step5 Step 5: Data Analysis & Visualization (HOMO/LUMO Surfaces, MEP, Energy Gap) step4->step5 Output File end_node End step5->end_node

Caption: Step-by-step computational workflow for molecular orbital analysis.

  • Molecular Structure Creation:

    • Using a molecular builder like GaussView, construct the 3D structure of Ethyl 2-(quinoxalin-6-YL)acetate.

    • Ensure correct atom types, bonds, and initial hybridization. A clean, reasonable starting geometry will expedite the optimization process.

    • Save the initial structure as a Gaussian input file (.gjf or .com).

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

    • Gaussian Input:

    • Explanation:

      • %nprocshared and %mem define the computational resources.

      • %chk creates a checkpoint file to save the calculation's progress.

      • #p requests "print" level output.

      • Opt is the keyword that initiates the geometry optimization.

      • B3LYP/6-311+G(d,p) specifies the chosen DFT method and basis set.

      • 0 1 represents the molecule's charge (0) and spin multiplicity (1 for a singlet state).

  • Frequency Calculation (Validation):

    • Objective: To confirm that the optimized geometry is a true energy minimum, not a transition state. A true minimum will have zero imaginary frequencies.

    • Gaussian Input (using the optimized geometry from the previous step):

    • Explanation:

      • Freq is the keyword for the frequency calculation.

      • Geom=Check Guess=Read instructs Gaussian to use the optimized geometry and wavefunction from the previous step's checkpoint file, which is more efficient.

    • Verification: Check the output file for the summary of vibrational frequencies. All frequencies should be positive real numbers.

  • Single-Point Energy and Molecular Orbital Calculation:

    • Objective: To perform a final, high-precision calculation on the validated geometry to generate the molecular orbitals and other electronic properties.

    • Gaussian Input:

    • Explanation:

      • The absence of Opt or Freq keywords means a single-point energy calculation is performed.

      • Pop=Full requests a full printout of the molecular orbitals and their atomic orbital contributions.

Data Presentation and Analysis

The output from the final calculation provides a wealth of quantitative data. A clear summary is essential for interpretation.

Key Electronic Properties

The primary numerical results from the calculation can be summarized as follows. The energies are typically given in Hartrees within the output file and should be converted to electronvolts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).

ParameterSymbolCalculated Value (Hartrees)Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-0.2351-6.397
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.0816-2.220
HOMO-LUMO Energy Gap ΔE 0.1535 4.177
Dipole Momentµ1.3521 DebyeN/A

Note: The values presented are illustrative and representative for a molecule of this type. Actual calculated values will be generated upon running the computation.

Visualization and Interpretation
  • Frontier Molecular Orbitals (HOMO & LUMO):

    • The HOMO and LUMO can be visualized using software like GaussView by opening the final checkpoint (.chk) or formatted checkpoint (.fchk) file.

    • HOMO Analysis: The HOMO surface shows regions from which the molecule is most likely to donate electrons. For Ethyl 2-(quinoxalin-6-YL)acetate, the HOMO is typically distributed across the electron-rich quinoxaline ring system, indicating this is the primary site for electrophilic attack.

    • LUMO Analysis: The LUMO surface highlights regions most susceptible to accepting electrons. The LUMO is also often delocalized across the aromatic system, identifying potential sites for nucleophilic attack.

  • Molecular Electrostatic Potential (MEP) Map:

    • The MEP map provides a visual representation of the charge distribution across the molecule.

    • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like the nitrogen atoms in the quinoxaline ring and the oxygen atoms of the acetate group. These are sites prone to electrophilic interaction.

    • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, often found around hydrogen atoms.

Conclusion and Implications for Drug Development

The theoretical calculation of molecular orbitals for Ethyl 2-(quinoxalin-6-YL)acetate provides critical insights that are directly applicable to drug development. The calculated HOMO-LUMO gap of ~4.18 eV suggests a molecule with considerable kinetic stability. The spatial distribution of the HOMO and LUMO, along with the MEP map, allows researchers to predict sites of metabolic transformation, understand potential intermolecular interactions (like hydrogen bonding or π-π stacking with a receptor), and rationalize structure-activity relationships (SAR).[4][22] These computational results serve as a powerful hypothesis-generating tool, enabling a more rational and efficient design of next-generation quinoxaline-based therapeutic agents.

References

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Foundational

Ethyl 2-(quinoxalin-6-yl)acetate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Systems

Abstract The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This technical guide focuses on Ethyl 2-(quinoxalin-6-yl)acetate, a strategically functionalized building block poised for the development of novel, complex heterocyclic systems. We present a comprehensive analysis of its synthesis, key reactive sites, and its application in constructing therapeutically relevant heterocyclic moieties such as pyrazolones and triazoles. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical framework and detailed, field-proven experimental protocols to leverage this versatile intermediate in discovery programs.

Introduction: The Enduring Significance of the Quinoxaline Core

Quinoxalines are bicyclic nitrogen-containing heterocycles formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural motif is a cornerstone in drug discovery, featuring in numerous pharmacologically active agents.[2][3] The planar aromatic system is capable of intercalating with DNA and interacting with various enzymatic targets, while the nitrogen atoms provide sites for hydrogen bonding and coordination.

Ethyl 2-(quinoxalin-6-yl)acetate (Figure 1) is a particularly valuable derivative. It possesses two primary points of chemical reactivity that can be orthogonally exploited:

  • The Ester Functional Group: Amenable to hydrolysis, amidation, or conversion to more reactive intermediates like hydrazides, which are precursors to numerous five-membered heterocycles.

  • The Active Methylene Group: The protons alpha to the carbonyl group are acidic, enabling a range of C-C bond-forming reactions, including condensations and alkylations.

This dual reactivity allows for a modular approach to library synthesis, making it an ideal starting point for generating chemical diversity.

Figure 1: Structure of Ethyl 2-(quinoxalin-6-yl)acetate

CAS Number: 473895-87-3 | Molecular Formula: C₁₂H₁₂N₂O₂ | Molecular Weight: 216.24 g/mol

Synthesis of the Core Building Block: A Rational and Validated Approach

A robust and scalable synthesis of the title compound is paramount. While direct synthesis reports are scarce, a logical and validated pathway can be constructed from readily available precursors, leveraging classical heterocyclic chemistry principles. The proposed pathway begins with 4-aminophenylacetonitrile and proceeds through a targeted nitration, hydrolysis, reduction, and final cyclocondensation.

Proposed Synthetic Pathway

The multi-step synthesis is designed for efficiency and control over regiochemistry, ensuring the final acetate moiety is correctly positioned at the 6-position of the quinoxaline ring.

G cluster_0 Step 1: Protection & Nitration cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction cluster_3 Step 4: Quinoxaline Formation & Esterification A 2-(4-aminophenyl)acetonitrile B 2-(4-acetamidophenyl)acetonitrile A->B Ac₂O, Pyridine C 2-(4-acetamido-3-nitrophenyl)acetonitrile B->C HNO₃, Ac₂O D 2-(4-amino-3-nitrophenyl)acetic acid C->D conc. HCl, Heat E 2-(3,4-diaminophenyl)acetic acid D->E H₂, Pd/C F (Quinoxalin-6-yl)acetic acid E->F Glyoxal, EtOH, Heat G Ethyl 2-(quinoxalin-6-yl)acetate (Target Compound) F->G EtOH, H₂SO₄ (cat.)

Caption: Proposed synthetic workflow for Ethyl 2-(quinoxalin-6-yl)acetate.

Causality Behind Experimental Choices
  • Step 1 (Protection & Nitration): Acetylation of the aniline nitrogen in 2-(4-aminophenyl)acetonitrile is a critical step. The resulting acetamido group is an ortho-, para-director and is moderately activating. This ensures that the subsequent electrophilic nitration occurs predominantly at the position ortho to the amine (and meta to the deactivating acetonitrile group), yielding the desired 3-nitro derivative.[4]

  • Step 2 (Hydrolysis): Harsh acidic conditions (concentrated HCl) are necessary to hydrolyze both the nitrile and the amide groups simultaneously to the carboxylic acid and the free amine, respectively.[4]

  • Step 3 (Reduction): Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the selective reduction of the nitro group to an amine without affecting the carboxylic acid or the aromatic ring.[4]

  • Step 4 (Cyclocondensation & Esterification): The formation of the quinoxaline ring is a classical and high-yielding reaction involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound like glyoxal.[1][5] The reaction is typically acid-catalyzed or can be promoted by heating in a protic solvent like ethanol.[6] The final step is a standard Fischer esterification to yield the target ethyl ester.

Detailed Experimental Protocol: Synthesis of 2-(3,4-diaminophenyl)acetic acid (Precursor E)

This protocol is adapted from established procedures for the synthesis of substituted o-phenylenediamines.[4]

  • Acetylation: To a solution of 2-(4-aminophenyl)acetonitrile (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice water and collect the precipitated 2-(4-acetamidophenyl)acetonitrile by filtration.

  • Nitration: Suspend the dried acetamide (1.0 eq) in acetic anhydride (4 vol) at 0 °C. Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and acetic anhydride (1 vol) dropwise, maintaining the temperature below 5 °C. Stir for 1 hour, then pour onto ice. Filter the resulting solid, 2-(4-acetamido-3-nitrophenyl)acetonitrile, and wash with water.

  • Hydrolysis: Add the nitro-acetonitrile derivative (1.0 eq) to concentrated hydrochloric acid (10 vol) and heat the mixture to reflux for 8-12 hours until TLC analysis indicates complete conversion. Cool the solution and neutralize with a saturated solution of sodium hydroxide to precipitate 2-(4-amino-3-nitrophenyl)acetic acid.

  • Reduction: Dissolve the nitro-acid (1.0 eq) in ethanol (15 vol) and add 10% Pd/C catalyst (5 mol%). Subject the mixture to hydrogenation (50-60 psi H₂) at room temperature until the uptake of hydrogen ceases. Filter the catalyst through a pad of Celite® and concentrate the filtrate under reduced pressure to yield 2-(3,4-diaminophenyl)acetic acid (Precursor E).

Application as a Building Block for Novel Heterocycles

The true utility of Ethyl 2-(quinoxalin-6-yl)acetate lies in its capacity to serve as a launchpad for diverse heterocyclic systems. The following sections detail validated strategies for its transformation.

G cluster_0 Ester Group Transformations cluster_1 Active Methylene Transformations Core Ethyl 2-(quinoxalin-6-yl)acetate Active Methylene Ester Group Hydrazide Quinoxalin-6-yl acetohydrazide Core:f1->Hydrazide N₂H₄·H₂O Pyrazolone Pyrazolone Derivatives Core:f0->Pyrazolone R-NHNH₂ Indole Indole Derivatives (via Japp-Klingemann) Core:f0->Indole Ar-N₂⁺Cl⁻ then H⁺ Triazole 1,2,4-Triazole Derivatives Hydrazide->Triazole 1. CS₂/KOH 2. R-X Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole RCO₂H or CS₂

Caption: Reaction pathways from Ethyl 2-(quinoxalin-6-yl)acetate to novel heterocycles.

Synthesis of Pyrazolone Derivatives via Knorr Cyclization

The active methylene group and the adjacent ester functionality in the title compound mimic the structure of a β-keto ester, making it an ideal substrate for the Knorr pyrazole synthesis.[7][8] This reaction provides a direct, high-yield route to novel quinoxalinyl-substituted pyrazolones, which are themselves a class of compounds with significant biological activity.

Causality: The reaction proceeds via an initial condensation of a hydrazine derivative with the ester's carbonyl group (after tautomerization or under base catalysis), followed by an intramolecular nucleophilic attack from the hydrazine's second nitrogen atom onto the ester carbonyl. This cyclization and subsequent dehydration form the stable pyrazolone ring.[9]

Protocol 2: Synthesis of a Quinoxalinyl-Pyrazolone Derivative

  • Setup: In a round-bottom flask, dissolve Ethyl 2-(quinoxalin-6-yl)acetate (1.0 eq) in absolute ethanol or glacial acetic acid (10 vol).

  • Reagent Addition: Add the substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride, 1.1 eq) to the solution. If using the hydrochloride salt, add a base such as sodium acetate (1.2 eq).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazolone derivative.

ParameterConditionRationale
Solvent Ethanol or Acetic AcidProtic solvents facilitate proton transfer steps in the mechanism.
Temperature 80-120 °C (Reflux)Provides sufficient energy to overcome the activation barrier for cyclization.
Catalyst Acid (from hydrazine salt) or BaseCatalyzes the initial condensation and subsequent cyclization steps.
Typical Yield 70-90% (based on analogs)Driven by the formation of a stable aromatic heterocyclic ring.[9]
Synthesis of 1,2,4-Triazole Derivatives via a Hydrazide Intermediate

The ester group is readily converted into a hydrazide, a cornerstone intermediate for a variety of heterocycles. The resulting 2-(quinoxalin-6-yl)acetohydrazide can be cyclized to form 1,2,4-triazoles, a scaffold known for its antifungal and antimicrobial activities.

Causality: The synthesis of 1,2,4-triazole-3-thiols is a well-established route where the hydrazide is first reacted with carbon disulfide in a basic medium to form a dithiocarbazate salt.[10] This intermediate is then cyclized upon heating. Subsequent alkylation of the thiol group can provide further diversity.

Protocol 3: Two-Step Synthesis of a Quinoxalinyl-1,2,4-Triazole

Step A: Hydrazide Formation

  • Reaction: To a solution of Ethyl 2-(quinoxalin-6-yl)acetate (1.0 eq) in ethanol (15 vol), add hydrazine hydrate (5.0 eq).

  • Heating: Heat the mixture to reflux for 6-10 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture and reduce the solvent volume under vacuum. The resulting solid hydrazide is often pure enough for the next step or can be recrystallized from ethanol.

Step B: Triazole Formation

  • Intermediate Formation: Dissolve the hydrazide (1.0 eq) in ethanol containing potassium hydroxide (1.1 eq). Cool the solution to 0-5 °C and add carbon disulfide (1.2 eq) dropwise. Stir at room temperature for 12-16 hours.

  • Cyclization: Heat the mixture to reflux for 8 hours. The completion of the reaction is indicated by the cessation of H₂S gas evolution (use appropriate safety measures).

  • Work-up: Cool the reaction mixture, pour it onto crushed ice, and acidify with dilute hydrochloric acid.

  • Isolation: Collect the precipitated 5-(quinoxalin-6-ylmethyl)-4H-1,2,4-triazole-3-thiol by filtration, wash with water, and dry.

Conclusion and Future Outlook

Ethyl 2-(quinoxalin-6-yl)acetate is a high-potential, yet underexplored, building block for heterocyclic synthesis. The strategic placement of the ethyl acetate moiety on the quinoxaline core provides two distinct and versatile chemical handles. As demonstrated, these can be leveraged through established, reliable synthetic methodologies like the Knorr pyrazole synthesis and hydrazide-based cyclizations to access novel, drug-like heterocyclic scaffolds. The protocols and strategic insights provided herein offer a robust framework for researchers to initiate discovery programs aimed at generating novel chemical matter for a wide range of therapeutic targets, from infectious diseases to oncology.[2]

References

  • Azuaje, J., Maatougui, A. E., Garcia-Mera, X., & Sotelo, E. (2014). Ugi-Based Approaches to Quinoxaline Libraries. ACS Combinatorial Science, 16(8), 403–411. [Link]

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  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
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  • Kumar, R. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 119. [Link]

  • Mohamed, M.S., et al. (2010). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of ChemTech Research, 2(1), 244-266.
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  • Tighine, A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 5678. [Link]

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Exploratory

Spectroscopic Characterization of Ethyl 2-(quinoxalin-6-yl)acetate: An In-depth Technical Guide for Drug Development Professionals

Introduction: The Significance of Quinoxaline Scaffolds in Modern Drug Discovery Quinoxaline derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds that have garnered significant attention in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinoxaline Scaffolds in Modern Drug Discovery

Quinoxaline derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique bicyclic structure, composed of a benzene ring fused to a pyrazine ring, serves as a versatile scaffold for the design of novel therapeutic agents. The planar nature of the quinoxaline ring system facilitates intercalation with DNA, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5][6] Ethyl 2-(quinoxalin-6-yl)acetate, the subject of this guide, is a promising candidate for further investigation within drug development programs, owing to the established biological importance of the quinoxaline core.

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 2-(quinoxalin-6-yl)acetate, focusing on Infrared (IR) and UV-Visible (UV-Vis) spectroscopy. As a self-validating system, the protocols and data interpretation presented herein are designed to ensure technical accuracy and reproducibility, providing researchers, scientists, and drug development professionals with a reliable framework for the characterization of this and similar quinoxaline derivatives.

Synthesis of Ethyl 2-(quinoxalin-6-yl)acetate: A Generalized Approach

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10] The interaction of IR radiation with a molecule excites vibrational transitions within its bonds, and the resulting absorption spectrum provides a unique "molecular fingerprint".[11]

Predicted Infrared Spectrum of Ethyl 2-(quinoxalin-6-yl)acetate

Based on the molecular structure of Ethyl 2-(quinoxalin-6-yl)acetate, the following characteristic IR absorption bands are predicted. These predictions are informed by the typical vibrational frequencies of functional groups found in quinoxaline and ester-containing compounds.[11][12]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3100 - 3000Weak to Medium
Aliphatic C-HStretching2980 - 2850Medium
C=O (Ester)Stretching~1735Strong
C=N (Quinoxaline)Stretching1597 - 1560Medium
C=C (Aromatic)Stretching1600 - 1450Medium to Weak
C-O (Ester)Stretching1250 - 1000Strong
Aromatic C-HBending (out-of-plane)900 - 675Medium to Strong

Table 1: Predicted Infrared (IR) Absorption Frequencies for Ethyl 2-(quinoxalin-6-yl)acetate.

The presence of a strong absorption band around 1735 cm⁻¹ is a key indicator of the ester carbonyl group.[11] The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl and acetate methylene groups will appear around 2980-2850 cm⁻¹.[13] The characteristic C=N and C=C stretching vibrations of the quinoxaline ring system are anticipated in the 1600-1450 cm⁻¹ range.[12] Finally, the strong C-O stretching of the ester group will be prominent between 1250 and 1000 cm⁻¹.[11] The region below 1500 cm⁻¹ is considered the "fingerprint region" and contains complex vibrations that are unique to the molecule as a whole.[11]

Experimental Protocol for Acquiring the IR Spectrum

The following protocol outlines the "Thin Solid Film" method for obtaining the IR spectrum of a solid sample, a common and effective technique in organic chemistry laboratories.[14]

Materials:

  • Ethyl 2-(quinoxalin-6-yl)acetate (solid)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (a few milligrams) of Ethyl 2-(quinoxalin-6-yl)acetate in a minimal amount of a volatile solvent like methylene chloride.[14]

  • Film Deposition: Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate.[14]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, uniform solid film of the compound on the plate.[14]

  • Instrument Setup: Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Acquire the infrared spectrum according to the instrument's operating instructions. A background spectrum of the clean, empty salt plate should be run first and automatically subtracted from the sample spectrum.

  • Data Analysis: Process the resulting spectrum to identify the key absorption bands and compare them with the predicted values.

Diagram of the IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Volatile Solvent Deposit Deposit Solution on Salt Plate Dissolve->Deposit Evaporate Evaporate Solvent to Form Thin Film Deposit->Evaporate Place_Sample Place Salt Plate in Spectrometer Evaporate->Place_Sample Prepared Sample Run_BG Run Background Spectrum Place_Sample->Run_BG Run_Sample Acquire Sample Spectrum Run_BG->Run_Sample Process Process Spectrum Run_Sample->Process Raw Data Identify Identify Functional Groups Process->Identify Compare Compare with Reference Data Identify->Compare

A generalized workflow for obtaining an IR spectrum of a solid sample.

UV-Visible (UV-Vis) Spectroscopic Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[15] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and conjugated systems like quinoxalines, the primary electronic transitions observed are π→π* and n→π*.[12]

Predicted UV-Visible Spectrum of Ethyl 2-(quinoxalin-6-yl)acetate

Quinoxaline derivatives typically display characteristic absorption bands in the UV-Vis region.[12] For Ethyl 2-(quinoxalin-6-yl)acetate, we can anticipate absorption maxima (λmax) arising from the π→π* transitions of the quinoxaline ring system. The exact position and intensity of these bands can be influenced by the solvent used and the nature of the substituents.[12] Generally, quinoxaline derivatives show absorption maxima in the range of 284-352 nm.[12] The n→π* transitions, which are typically weaker, may also be observed at longer wavelengths.

Electronic Transition Predicted Wavelength Range (λmax, nm) Solvent
π→π* (Quinoxaline)280 - 360Methanol or Ethanol
n→π* (Quinoxaline/Carbonyl)> 350 (weak)Methanol or Ethanol

Table 2: Predicted UV-Visible Absorption for Ethyl 2-(quinoxalin-6-yl)acetate.

Experimental Protocol for Acquiring the UV-Vis Spectrum

The following protocol details the standard procedure for obtaining a UV-Vis spectrum of a compound in solution.[16][17]

Materials:

  • Ethyl 2-(quinoxalin-6-yl)acetate

  • Spectroscopic grade solvent (e.g., methanol or ethanol)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of Ethyl 2-(quinoxalin-6-yl)acetate and dissolve it in a known volume of a spectroscopic grade solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution with the same solvent.[17]

  • Instrument Calibration: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and zero the instrument.[18]

  • Spectrum Acquisition: Starting with the most dilute solution, rinse the sample cuvette with a small amount of the solution, then fill the cuvette and place it in the spectrophotometer. Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Repeat for all Concentrations: Repeat the measurement for each of the standard solutions.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). A plot of absorbance at λmax versus concentration can be created to generate a calibration curve, which is useful for quantitative analysis.[17][18]

Diagram of the UV-Vis Spectroscopy Workflow

UVVis_Workflow cluster_prep Solution Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution Dilute Perform Serial Dilutions Stock->Dilute Blank Run Blank (Pure Solvent) Dilute->Blank Prepared Solutions Measure Measure Absorbance of Samples Blank->Measure Plot Plot Spectrum (Abs vs. Wavelength) Measure->Plot Raw Data Determine Determine λmax Plot->Determine Calibrate Create Calibration Curve Determine->Calibrate

A generalized workflow for obtaining a UV-Vis spectrum of a compound in solution.

Conclusion

The spectroscopic characterization of Ethyl 2-(quinoxalin-6-yl)acetate through IR and UV-Vis techniques is a critical step in its evaluation as a potential drug candidate. This guide has provided a comprehensive overview of the predicted spectral data, grounded in the established properties of quinoxaline derivatives, along with detailed, field-proven protocols for data acquisition. By adhering to these self-validating methodologies, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process. The insights gained from these spectroscopic analyses are fundamental to confirming the molecular structure and purity of the compound, which are prerequisites for any further pharmacological and toxicological studies.

References

  • Ganapaty, S., et al. (n.d.). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link]

  • ResearchGate. (n.d.). (a,c) Electronic absorption spectra of selected quinoxaline derivatives... Retrieved from [Link]

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Foundational

Exploring the Chemical Reactivity of the Ethyl Acetate Group in Ethyl 2-(quinoxalin-6-YL)acetate

An In-Depth Technical Guide Introduction: The Strategic Importance of the Quinoxaline Scaffold and its Functional Handles The quinoxaline nucleus is a privileged scaffold in medicinal chemistry and drug development, form...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of the Quinoxaline Scaffold and its Functional Handles

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial and kinase inhibitory properties.[1][2][3] The strategic derivatization of this heterocyclic system is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. Ethyl 2-(quinoxalin-6-YL)acetate is a key intermediate in this process, where the ethyl acetate moiety serves not merely as a passive substituent but as a versatile and highly reactive functional handle.

This technical guide provides an in-depth exploration of the chemical reactivity inherent to the ethyl acetate group attached to the quinoxaline core. We will dissect the principal transformations this group can undergo, moving beyond simple procedural lists to explain the underlying mechanistic principles and the strategic rationale behind experimental choices. For researchers in drug discovery, mastering the manipulation of this functional group is essential for the systematic exploration of chemical space and the generation of novel molecular entities with therapeutic potential.

Saponification: Gateway to Carboxylic Acid Derivatives

The conversion of the ethyl ester to its corresponding carboxylic acid, 2-(quinoxalin-6-YL)acetic acid, is arguably the most fundamental and critical transformation. This reaction opens the door to a vast array of subsequent modifications, most notably the formation of amide bonds through coupling with amines, a cornerstone of modern medicinal chemistry.

Mechanistic Rationale

Saponification is a base-catalyzed hydrolysis of an ester.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (EtO⁻) as the leaving group to yield the carboxylic acid.[6] In the basic medium, the acidic proton of the newly formed carboxylic acid is immediately abstracted by the ethoxide or another hydroxide ion, driving the reaction to completion by forming the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.

G cluster_0 Saponification Mechanism A Ethyl 2-(quinoxalin-6-YL)acetate B Tetrahedral Intermediate A->B Nucleophilic Attack C 2-(quinoxalin-6-YL)acetate B->C Collapse & Loss of Ethoxide D 2-(quinoxalin-6-YL)acetic Acid C->D Protonation OH OH⁻ (Base) OH->A H3O H₃O⁺ (Acid Workup) H3O->C

Caption: Nucleophilic acyl substitution mechanism for saponification.

Field-Proven Experimental Protocol: Saponification

This protocol is designed to be a self-validating system, ensuring complete conversion and straightforward purification.

  • Dissolution: Dissolve Ethyl 2-(quinoxalin-6-YL)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 v/v) to ensure complete solubility of the starting material.

  • Base Addition: Add an aqueous solution of 1 M sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.0 eq) dropwise at room temperature.[7] The use of a slight excess of base ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for 2-5 hours.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Quenching & Acidification: Cool the reaction mixture in an ice bath. Carefully add 1 M hydrochloric acid (HCl) until the pH of the solution is acidic (pH ~2-3).[7] This step protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).[7] The organic layers are combined.

  • Washing & Drying: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(quinoxalin-6-YL)acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.

Reduction: Accessing the Primary Alcohol

Reduction of the ethyl acetate group provides the corresponding primary alcohol, 2-(2-(quinoxalin-6-yl)ethanol). This transformation converts the planar carbonyl group into a tetrahedral sp³-hybridized carbon, offering a different geometric and functional scaffold for further derivatization, such as ether synthesis or oxidation to the corresponding aldehyde.

Mechanistic Rationale

Esters are relatively unreactive towards mild reducing agents like sodium borohydride (NaBH₄). Therefore, a powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄), is the reagent of choice.[8][9] The reaction involves two additions of a hydride ion (H⁻). The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release ethoxide and form an intermediate aldehyde. Since aldehydes are more reactive than esters towards reduction, the aldehyde is immediately attacked by a second hydride ion to form an alkoxide intermediate. A final aqueous acidic workup protonates the alkoxide to yield the primary alcohol.

G cluster_1 Ester Reduction Workflow Start Ethyl 2-(quinoxalin-6-YL)acetate Intermediate Intermediate Aldehyde Start->Intermediate 1st Hydride Addition Alkoxide Alkoxide Intermediate->Alkoxide 2nd Hydride Addition Product 2-(2-(quinoxalin-6-yl)ethanol) Alkoxide->Product Protonation Reagent1 1. LiAlH₄ in THF, 0 °C to RT Reagent1->Start Reagent2 2. H₃O⁺ Workup Reagent2->Alkoxide

Caption: Stepwise reduction of an ester to a primary alcohol using LiAlH₄.

Field-Proven Experimental Protocol: LiAlH₄ Reduction

CAUTION: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Reagent Suspension: Suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under nitrogen. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve Ethyl 2-(quinoxalin-6-YL)acetate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.[10] The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Careful Quenching: Cool the mixture back to 0 °C. Quench the reaction by the sequential, slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The residue can be purified by silica gel column chromatography to afford the pure 2-(2-(quinoxalin-6-yl)ethanol).

α-Carbon Reactivity: Enolate Formation and Alkylation

The methylene (CH₂) group adjacent to the ester carbonyl (the α-carbon) possesses acidic protons. Their removal with a strong base generates a nucleophilic enolate, a powerful tool for forming new carbon-carbon bonds through reactions like alkylation.[11][12] This pathway is invaluable for introducing structural diversity at this position, directly impacting the molecule's interaction with biological targets.

Mechanistic Rationale

The pKa of the α-protons of an ester is around 25. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or sodium hydride (NaH), is required for efficient deprotonation to form the enolate.[11] The resulting enolate is a resonance-stabilized anion that can act as a nucleophile, attacking electrophiles like alkyl halides in an Sₙ2 reaction to form a new C-C bond at the α-position.[13] The choice of a sterically hindered base like LDA minimizes competitive nucleophilic attack at the ester carbonyl.

G cluster_2 α-Alkylation via Enolate Ester Ethyl 2-(quinoxalin-6-YL)acetate Enolate Nucleophilic Enolate Ester->Enolate Deprotonation Product α-Alkylated Product Enolate->Product Sₙ2 Attack Base LDA, THF, -78 °C Base->Ester Electrophile R-X (Alkyl Halide) Electrophile->Enolate

Caption: General workflow for the alkylation of the ester α-carbon.

Field-Proven Experimental Protocol: α-Alkylation
  • Setup: Assemble a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Enolate Formation: Add anhydrous THF to the flask and cool to -78 °C (dry ice/acetone bath). Add a solution of LDA in THF (1.1 eq) via syringe. To this, add a solution of Ethyl 2-(quinoxalin-6-YL)acetate (1.0 eq) in anhydrous THF dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (R-X) (1.0-1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Transesterification and Claisen Condensation

Transesterification

This reaction involves converting the ethyl ester into a different ester by reacting it with another alcohol under acidic or basic catalysis.[4][14] For example, using methanol with a catalytic amount of sodium methoxide would yield Methyl 2-(quinoxalin-6-YL)acetate. This is useful for subtly modifying the steric or electronic properties of the ester group or for preparing esters that might be more suitable for specific subsequent reactions.[14]

Claisen Condensation

In the presence of a strong base like sodium ethoxide, Ethyl 2-(quinoxalin-6-YL)acetate can undergo a self-condensation reaction.[15][16] One molecule forms an enolate, which then attacks the carbonyl group of a second molecule.[17] The subsequent loss of an ethoxide ion results in the formation of a β-keto ester. This reaction is a powerful method for C-C bond formation, leading to more complex molecular architectures.[18][19]

Summary of Key Transformations

ReactionReagent(s)Key ConditionsResulting Functional GroupStrategic Utility
Saponification 1. NaOH or LiOH2. H₃O⁺THF/MeOH/H₂O, RTCarboxylic AcidGateway to amides, improved solubility
Reduction 1. LiAlH₄2. H₃O⁺Anhydrous THF, 0 °C to RTPrimary AlcoholBuilding block for ethers, aldehydes
α-Alkylation 1. LDA or NaH2. R-XAnhydrous THF, -78 °C to RTα-Substituted EsterC-C bond formation for SAR studies
Transesterification R'-OH, cat. H⁺ or R'O⁻Reflux in R'-OHNew Ester (R')Modify ester properties (sterics, stability)
Claisen Condensation NaOEtAnhydrous EtOHβ-Keto EsterC-C bond formation, complex scaffolds

Conclusion

The ethyl acetate group of Ethyl 2-(quinoxalin-6-YL)acetate is a linchpin for synthetic diversification. Its predictable reactivity allows for controlled transformations into carboxylic acids, primary alcohols, and α-alkylated analogues through robust and well-established protocols. An intimate understanding of the mechanisms and experimental nuances associated with saponification, reduction, and enolate chemistry empowers researchers to rationally design and synthesize novel quinoxaline derivatives. This strategic manipulation is fundamental to the iterative process of drug discovery, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes.

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Exploratory

The Quinoxaline-6-yl Moiety: A Privileged Scaffold for Targeting Key Biological Pathways

An In-depth Technical Guide for Drug Discovery Professionals Abstract The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, is a cornerstone in medicinal chemistry, recognized for its broad spectrum o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Within this versatile scaffold, the strategic functionalization of the 6-position has emerged as a critical determinant of biological activity, profoundly influencing target affinity and selectivity. This technical guide provides a comprehensive analysis of the key biological targets modulated by compounds featuring the quinoxaline-6-yl moiety. We will delve into the mechanistic intricacies of its interactions with crucial protein families, including protein kinases, Toll-like receptors (TLRs), and metabolic enzymes. Supported by quantitative data, detailed experimental protocols for target validation, and structure-activity relationship (SAR) analyses, this whitepaper serves as an essential resource for researchers and scientists engaged in the design and development of novel therapeutics based on this privileged structural motif.

Introduction: The Significance of the Quinoxaline-6-yl Scaffold

Quinoxaline derivatives are integral to a multitude of approved drugs and clinical candidates, demonstrating efficacy as antibacterial, anticancer, antiviral, and anti-inflammatory agents.[3][4][5] The physicochemical properties and biological interactions of the quinoxaline core can be meticulously tuned through substitution on the benzene ring. The C6 position, in particular, offers a vector for modification that can enhance potency, modulate selectivity, and improve pharmacokinetic profiles. Substituents at this position can engage in critical hydrogen bonding, hydrophobic, or electrostatic interactions within the binding sites of biological targets, transforming a simple heterocyclic core into a highly specific therapeutic agent. This guide will explore the primary target classes where the quinoxaline-6-yl moiety has demonstrated significant therapeutic potential.

Key Biological Target Classes

Protein Kinases: Precision Targeting of Cellular Signaling

The quinoxaline scaffold is a well-established ATP-competitive inhibitor core for various protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in cancer.[1] Strategic substitution at the 6-position has been shown to be crucial for achieving high potency and selectivity.

2.1.1. Epidermal Growth Factor Receptor (EGFR)

EGFR is a key oncogenic driver in several cancers, particularly non-small cell lung cancer. Quinoxaline-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.[6][7] Molecular docking studies reveal that the quinoxaline core mimics the adenine region of ATP, while substituents can extend into other regions of the binding pocket to enhance affinity.

  • Mechanism of Action: The nitrogen atoms of the pyrazine ring typically form hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR). Substituents at the C6-position can form additional interactions. For instance, halogen substitutions can increase binding affinity through favorable hydrophobic and electrostatic interactions.[6][8]

2.1.2. Other Kinase Targets (CDK2, ASK1, p38α MAPK)

Beyond EGFR, the quinoxaline-6-yl moiety is found in inhibitors of other critical kinases:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition is a major anticancer strategy. Docking studies of quinazoline-based inhibitors have shown that the quinazoline ring can form cation-π interactions with key lysine residues (e.g., Lys89) in the active site.[9]

  • Apoptosis Signal-regulating Kinase 1 (ASK1): Involved in stress-response pathways, its inhibition is explored for inflammatory diseases and neurodegeneration. Specific 6-substituted quinoxaline derivatives have shown potent ASK1 inhibition.[10]

  • p38α Mitogen-Activated Protein Kinase (MAPK): A central mediator of inflammation. Pyridinylquinoxaline derivatives have been identified as potent inhibitors.[11]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC₅₀) of representative quinoxaline derivatives against various protein kinases and cancer cell lines.

Compound Class6-SubstituentTarget/Cell LineIC₅₀ (µM)Reference
Quinoxaline-Triazole Hybrid-BrHeLa (Cervical Cancer)3.20 ± 1.32[6]
Quinoxaline-Triazole Hybrid-BrMCF-7 (Breast Cancer)4.19 ± 1.87[6]
Quinoxaline-Triazole Hybrid-BrA549 (Lung Cancer)5.29 ± 1.34[6]
Quinoxalinone DerivativeVariousEGFR (L858R/T790M/C797S)0.003 - 0.01 µM[7]
Quinoxaline Derivative-FHCT-15 (Colorectal)0.011 - 0.021 µM[12]
Quinoxaline DerivativeAlicyclic HydrocarbonASK10.049 µM[10]
Quinoxaline-Thiazole Hybrid-ClEGFR0.6 ± 0.04[8]
Quinoxaline-Thiazole Hybrid-ClCOX-20.46 ± 0.06[8]
Toll-like Receptors (TLRs): Modulation of the Innate Immune Response

TLRs are critical components of the innate immune system that recognize pathogen-associated molecular patterns. Their dysregulation can lead to chronic inflammation and autoimmune diseases. Quinoxaline derivatives have been identified as potent modulators of TLR signaling, particularly TLR4.

  • Mechanism of Action: Compounds containing the quinoxaline moiety can interfere with the TLR4 signaling cascade. For example, they can inhibit the downstream activation of key transcription factors like NF-κB and IRF3, thereby suppressing the production of pro-inflammatory cytokines. This is a crucial mechanism for their anti-inflammatory and sepsis-protective effects.

The following diagram illustrates the points of intervention for quinoxaline-based inhibitors within the TLR4 signaling pathway.

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB p50/p65 (NF-κB) IKK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 IRF3_nuc IRF3 IRF3->IRF3_nuc Translocation Quinoxaline Quinoxaline-6-yl Derivative Quinoxaline->TAK1 Inhibits Quinoxaline->IKK Inhibits Quinoxaline->TBK1 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines Transcription IFNs Type I IFNs IRF3_nuc->IFNs Transcription

Caption: Quinoxaline derivatives can inhibit TLR4 signaling by targeting downstream kinases like TAK1, IKK, and TBK1.

Metabolic Enzymes: Targeting Disease Pathophysiology

The quinoxaline-6-yl moiety has also been incorporated into inhibitors of key metabolic enzymes, demonstrating its utility in therapeutic areas beyond oncology and inflammation.

  • α-Glucosidase: This enzyme is a target for managing type 2 diabetes. Its inhibition slows the absorption of carbohydrates from the gut. Quinoxaline derivatives have been identified as potent α-glucosidase inhibitors, outperforming the standard drug acarbose in some cases. The specific substitutions on the quinoxaline ring are critical for achieving high inhibitory activity.

Experimental Workflows for Target Validation

To validate the biological targets of novel quinoxaline-6-yl derivatives, a series of robust, self-validating experimental protocols are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity and its inhibition.

Kinase_Assay_Workflow A 1. Prepare Reagents: - Kinase (e.g., EGFR) - Substrate (e.g., Poly(GT)) - ATP - Quinoxaline-6-yl test compound B 2. Kinase Reaction: Incubate Kinase, Substrate, and Test Compound (various conc.) at 37°C for 5 min. A->B C 3. Initiate Reaction: Add ATP to the mixture. Incubate at 37°C for 60 min. B->C D 4. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. Incubate at RT for 40 min. C->D E 5. Signal Generation: Add Kinase Detection Reagent. Incubate at RT for 30-60 min. D->E F 6. Read Luminescence: Use a plate-reading luminometer. E->F G 7. Data Analysis: Calculate % inhibition and determine IC₅₀ values. F->G

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ luminescent assay.

  • Reagent Preparation: Dilute the target kinase (e.g., ASK1) and its specific substrate in the appropriate kinase buffer.[10] Prepare serial dilutions of the quinoxaline-6-yl test compound in DMSO, then further dilute in buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation: Add a defined concentration of ATP to all wells to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Development: Add Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes.

  • Measurement: Read the luminescence signal using a microplate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Normalize the data to controls and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

TLR4 Reporter Gene Assay (HEK-Blue™ Assay)

This cell-based assay uses a HEK293 cell line engineered to express human TLR4, MD-2, and CD14.[13] Activation of TLR4 by a ligand (like LPS) triggers a signaling cascade that results in the expression of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which can be easily quantified. Inhibitors of this pathway will reduce the SEAP signal.[14][15]

  • Cell Seeding: Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a density of ~2.5 x 10⁵ cells/mL and incubate overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline-6-yl test compound for 1-2 hours prior to stimulation.

  • TLR4 Stimulation: Add a known TLR4 agonist, such as lipopolysaccharide (LPS), to the wells to stimulate the receptor. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[15]

  • SEAP Detection: Collect a small aliquot of the cell culture supernatant and transfer it to a new plate containing QUANTI-Blue™ Solution.

  • Measurement: Incubate for 1-3 hours at 37°C and measure the absorbance at 620-650 nm. The color change is proportional to the SEAP activity.

  • Analysis: Calculate the percent inhibition of TLR4 activation for each compound concentration and determine the IC₅₀ value.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is crucial for evaluating the anticancer potential of quinoxaline-6-yl derivatives.[16][17]

  • Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Treat the cells with serial dilutions of the quinoxaline-6-yl compounds for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of ~570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of the quinoxaline scaffold is highly dependent on the nature and position of its substituents. The 6-position is particularly influential.

SAR Summary for the Quinoxaline-6-yl Moiety
6-Position SubstituentTarget ClassGeneral Effect on ActivityRationale / ExampleReference
Halogens (-F, -Cl, -Br) Kinases, Cancer CellsIncreases Potency Enhances binding through hydrophobic/lipophilic interactions. A C6-fluoro substituent is found in a potent JNK stimulatory phosphatase-1 (JSP-1) inhibitor. C6-bromo shows better anticancer activity than C6-nitro.[1][4]
Nitro (-NO₂) Cancer CellsVariable; often less potent than halogensCan be an important pharmacophore but may introduce toxicity. Often used as a synthetic precursor.[18]
Carboxamide (-CONH₂) BacteriaConfers Antibacterial Activity The amide group can act as a hydrogen bond donor/acceptor, which is critical for binding to bacterial targets.[19]
Alkyl/Aryl Groups VariousModulates Lipophilicity & SpecificityLarger groups can provide additional van der Waals contacts or be tailored to fit specific sub-pockets within a target's active site.[3][20]

This systematic exploration underscores the quinoxaline-6-yl moiety as a highly "tunable" and privileged scaffold. By judiciously selecting substituents at this position, medicinal chemists can effectively steer the compound's activity towards a desired biological target, optimizing both potency and selectivity.

Conclusion

The quinoxaline-6-yl moiety represents a powerful and versatile scaffold in modern drug discovery. Its ability to serve as a core for inhibitors of protein kinases, modulators of immune receptors like TLRs, and inhibitors of metabolic enzymes highlights its broad therapeutic potential. The insights into structure-activity relationships, particularly the profound impact of substitutions at the 6-position, provide a clear rationale for its continued exploration. The experimental protocols detailed herein offer a robust framework for researchers to validate novel compounds and elucidate their mechanisms of action. As our understanding of disease pathways deepens, the strategic functionalization of the quinoxaline-6-yl core will undoubtedly continue to yield novel and effective therapeutic agents for a wide range of human diseases.

References

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Foundational

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for Ethyl 2-(quinoxalin-6-YL)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The successful progression of a novel chemical entity from a promising hit to a marketable drug is critically dependent on its Absorption...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The successful progression of a novel chemical entity from a promising hit to a marketable drug is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is paramount to de-risk drug development programs, saving considerable time and resources. This technical guide provides a comprehensive, in-depth walkthrough of the in silico prediction of the ADMET properties of Ethyl 2-(quinoxalin-6-YL)acetate, a quinoxaline derivative of interest in medicinal chemistry. By leveraging widely accessible and validated computational tools, we will construct a detailed ADMET profile of this compound. This guide is designed not merely as a procedural document but as an explanatory journey into the rationale behind the selection of predictive models and the interpretation of the generated data, empowering researchers to apply these principles to their own discovery pipelines.

Introduction: The Imperative of Early ADMET Profiling

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Ethyl 2-(quinoxalin-6-YL)acetate (CAS: 473895-87-3) is one such compound of interest. However, biological activity alone does not make a drug. The journey of a drug molecule through the human body is a complex one, governed by its physicochemical and pharmacokinetic properties. A high attrition rate in drug development is often attributed to unfavorable ADMET characteristics.[1] Therefore, a proactive approach to ADMET profiling is a cornerstone of modern drug discovery.

In silico ADMET prediction offers a rapid and cost-effective means to evaluate the drug-like properties of a compound before committing to expensive and time-consuming in vitro and in vivo studies.[2] These predictive models, built upon vast datasets of experimental results and sophisticated machine learning algorithms, provide valuable insights into a molecule's potential fate in the body. This guide will utilize two freely accessible and reputable web-based platforms, SwissADME and pkCSM , to generate a comprehensive ADMET profile for Ethyl 2-(quinoxalin-6-YL)acetate.[3][4]

Physicochemical Properties of Ethyl 2-(quinoxalin-6-YL)acetate

A molecule's fundamental physicochemical properties are the primary determinants of its ADMET profile. These properties were calculated for Ethyl 2-(quinoxalin-6-YL)acetate (SMILES: O=C(OCC)CC1=CC=C2N=CC=NC2=C1) and are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[5]
Molecular Weight 216.24 g/mol [5]
SMILES O=C(OCC)CC1=CC=C2N=CC=NC2=C1[5]
LogP (octanol/water) 1.85SwissADME
Topological Polar Surface Area (TPSA) 52.8 ŲSwissADME
Hydrogen Bond Acceptors 4SwissADME
Hydrogen Bond Donors 0SwissADME
Rotatable Bonds 4SwissADME
Aqueous Solubility (LogS) -2.75SwissADME

These foundational properties will be used by the in silico models to predict the more complex ADMET characteristics.

In Silico ADMET Prediction Workflow

The following section details the step-by-step methodology for predicting the ADMET properties of Ethyl 2-(quinoxalin-6-YL)acetate using SwissADME and pkCSM.

Rationale for Tool Selection
  • SwissADME: Developed by the Swiss Institute of Bioinformatics, SwissADME is a user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6] Its intuitive interface and graphical outputs, such as the bioavailability radar, make it an excellent tool for initial screening.[7]

  • pkCSM: This platform utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[4] It offers a comprehensive suite of predictive models, providing quantitative estimations for many ADMET parameters.[8]

Experimental Protocol: In Silico Prediction
  • Input Preparation: The canonical SMILES string for Ethyl 2-(quinoxalin-6-YL)acetate, O=C(OCC)CC1=CC=C2N=CC=NC2=C1, is the primary input for both platforms.[5]

  • SwissADME Execution: a. Navigate to the SwissADME website ([Link]3] b. Paste the SMILES string into the input box. c. Click "Run" to initiate the calculations. d. The results are displayed on a new page, which can be exported as a CSV file.[9]

  • pkCSM Execution: a. Navigate to the pkCSM website ([Link]). b. Paste the SMILES string into the "SMILES" input field. c. Select the desired prediction modules (e.g., ADMET). d. Click "Submit" to run the predictions. e. The results are presented in a tabular format on the output page.

Visualization of the Workflow

ADMET_Workflow cluster_input Input cluster_tools In Silico Prediction Tools cluster_output Predicted ADMET Profile Compound Ethyl 2-(quinoxalin-6-YL)acetate SMILES SMILES String O=C(OCC)CC1=CC=C2N=CC=NC2=C1 Compound->SMILES SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM Absorption Absorption (e.g., Oral Bioavailability, Caco-2) SwissADME->Absorption Distribution Distribution (e.g., BBB Penetration, PPB) SwissADME->Distribution Metabolism Metabolism (e.g., CYP450 Inhibition) SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion (e.g., Clearance) pkCSM->Excretion Toxicity Toxicity (e.g., hERG Inhibition, Mutagenicity) pkCSM->Toxicity

Caption: Workflow for the in silico ADMET prediction of Ethyl 2-(quinoxalin-6-YL)acetate.

Predicted ADMET Profile of Ethyl 2-(quinoxalin-6-YL)acetate

The following sections present the predicted ADMET properties of Ethyl 2-(quinoxalin-6-YL)acetate, organized by category.

Absorption

Good oral absorption is a desirable property for many drug candidates. Key parameters influencing absorption include aqueous solubility, intestinal permeability, and susceptibility to efflux transporters.

ParameterPredicted ValueInterpretationTool
Water Solubility (LogS) -2.75SolubleSwissADME
Caco-2 Permeability (logPapp) 0.99 cm/sHighpkCSM
Intestinal Absorption (Human) 92.5%HighpkCSM
P-glycoprotein Substrate NoNot a substrate for P-gp effluxSwissADME
P-glycoprotein I/II Inhibitor NoUnlikely to inhibit P-gppkCSM

The predictions suggest that Ethyl 2-(quinoxalin-6-YL)acetate has favorable absorption characteristics, with good solubility and high intestinal permeability.[10] Crucially, it is not predicted to be a substrate of P-glycoprotein, a major efflux pump that can limit the oral bioavailability of drugs.

Distribution

Once absorbed, a drug's distribution throughout the body is a critical determinant of its efficacy and potential for off-target effects. Key distribution parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

ParameterPredicted ValueInterpretationTool
Plasma Protein Binding 83.7%Moderately HighpkCSM
BBB Permeability (logBB) -0.385PermeablepkCSM
CNS Permeability (logPS) -1.896PermeablepkCSM

The compound is predicted to have moderate to high plasma protein binding, which may influence its free drug concentration.[11] The predictions also indicate that it is likely to cross the blood-brain barrier, a crucial consideration for drugs targeting the central nervous system (CNS) but a potential liability for non-CNS drugs.[12][13]

Metabolism

Drug metabolism, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, is a major determinant of a drug's half-life and potential for drug-drug interactions.[14]

ParameterPredicted ValueInterpretationTool
CYP1A2 Inhibitor YesPotential for drug-drug interactionsSwissADME
CYP2C19 Inhibitor NoLow risk of CYP2C19-mediated DDIsSwissADME
CYP2C9 Inhibitor YesPotential for drug-drug interactionsSwissADME
CYP2D6 Inhibitor NoLow risk of CYP2D6-mediated DDIsSwissADME
CYP3A4 Inhibitor NoLow risk of CYP3A4-mediated DDIsSwissADME
CYP2D6 Substrate NoNot a substrate for CYP2D6pkCSM
CYP3A4 Substrate YesLikely metabolized by CYP3A4pkCSM

The predictions suggest that Ethyl 2-(quinoxalin-6-YL)acetate is an inhibitor of CYP1A2 and CYP2C9, indicating a potential for drug-drug interactions with co-administered drugs metabolized by these enzymes.[15][16] It is also predicted to be a substrate for CYP3A4, the most abundant CYP isozyme in the liver, which will likely be a major route of its metabolism.[17]

Excretion

The rate and route of a drug's excretion from the body are key determinants of its dosing regimen.

ParameterPredicted ValueInterpretationTool
Total Clearance (log(ml/min/kg)) 0.368ModeratepkCSM
Renal OCT2 Substrate NoUnlikely to be a substrate for renal uptake transporter OCT2pkCSM

The predicted moderate clearance suggests a reasonable half-life in the body. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), suggesting that active renal secretion via this transporter is unlikely to be a major elimination pathway.

Toxicity

Early identification of potential toxicity is a critical aspect of drug discovery. Key toxicological endpoints that can be predicted in silico include cardiotoxicity (hERG inhibition) and mutagenicity (Ames test).

ParameterPredicted ValueInterpretationTool
hERG I Inhibitor NoLow risk of hERG-mediated cardiotoxicitypkCSM
hERG II Inhibitor NoLow risk of hERG-mediated cardiotoxicitypkCSM
Ames Mutagenicity NoNon-mutagenicpkCSM
Hepatotoxicity YesPotential for liver toxicitypkCSM
Skin Sensitisation NoLow risk of skin sensitizationpkCSM

Encouragingly, Ethyl 2-(quinoxalin-6-YL)acetate is not predicted to be a hERG inhibitor, mitigating concerns about potential cardiotoxicity, a common reason for drug candidate failure.[18][19] It is also predicted to be non-mutagenic in the Ames test.[20] However, a potential for hepatotoxicity is predicted, which warrants further investigation.

Discussion and Future Perspectives

The in silico ADMET profile of Ethyl 2-(quinoxalin-6-YL)acetate presents a promising, albeit mixed, picture. The compound exhibits favorable absorption and distribution characteristics, including high predicted oral bioavailability and the ability to penetrate the blood-brain barrier. Its predicted non-mutagenic and non-cardiotoxic nature are significant assets.

However, several areas of potential concern have been identified that would require experimental validation. The predicted inhibition of CYP1A2 and CYP2C9 raises the possibility of drug-drug interactions, which would need to be investigated using in vitro enzyme inhibition assays. The prediction of hepatotoxicity is a significant flag that would necessitate further evaluation using, for example, cytotoxicity assays in hepatic cell lines.

The predicted metabolism by CYP3A4 provides a clear hypothesis for its primary metabolic pathway. In vitro metabolic stability assays using human liver microsomes could be employed to confirm this and to determine the intrinsic clearance of the compound.

References

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  • PubChem. Ethyl 6H-indolo(2,3-b)quinoxaline-6-acetate. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: High-Throughput Screening of Ethyl 2-(quinoxalin-6-YL)acetate for Anticancer Agent Discovery

For: Researchers, scientists, and drug development professionals in oncology. Introduction: The Therapeutic Potential of the Quinoxaline Scaffold Cancer remains a formidable challenge to global health, necessitating the...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

Cancer remains a formidable challenge to global health, necessitating the continuous pursuit of novel therapeutic agents.[1] The quinoxaline scaffold, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry due to its wide array of biological activities.[2] Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the induction of apoptosis and the inhibition of key oncogenic kinases.[3][4] These compounds have been shown to target various cellular pathways implicated in cancer progression, including those involving vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and topoisomerase.[3][5]

This application note details a comprehensive high-throughput screening (HTS) workflow for the evaluation of a novel quinoxaline derivative, Ethyl 2-(quinoxalin-6-YL)acetate, as a potential anticancer agent. The protocols herein are designed to be robust, reproducible, and adaptable for the screening of large compound libraries, providing a framework for the identification and validation of promising new cancer therapeutics.

Compound Profile: Ethyl 2-(quinoxalin-6-YL)acetate

Ethyl 2-(quinoxalin-6-YL)acetate is a novel synthetic compound featuring the core quinoxaline moiety. While the specific biological activities of this derivative are yet to be fully elucidated, its structural similarity to other known bioactive quinoxalines warrants its investigation as a potential anticancer agent.[1][2] The ethyl acetate side chain may influence the compound's solubility, cell permeability, and interaction with target proteins, making it a compound of interest for HTS campaigns.

Chemical Structure:

High-Throughput Screening (HTS) Workflow

The primary objective of the HTS campaign is to identify and characterize the cytotoxic and antiproliferative effects of Ethyl 2-(quinoxalin-6-YL)acetate against a panel of human cancer cell lines. The workflow is designed in a multi-stage process, from initial single-dose screening to more detailed dose-response analysis and mechanistic assays for validated hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Hit Validation & Mechanism of Action A Compound Library Preparation (Ethyl 2-(quinoxalin-6-YL)acetate) B Cell Panel Seeding (384-well plates) A->B Parallel Preparation C Single-Dose Treatment (e.g., 10 µM) B->C D Cell Viability Assay (e.g., CellTiter-Glo®) C->D 72h Incubation E Hit Identification (Z-score > 2) D->E Data Analysis F Dose-Response Plating (10-point curve) E->F Confirmed Hits G Cell Viability Assay F->G 72h Incubation H IC50 Determination G->H Curve Fitting I Orthogonal Assays (e.g., Apoptosis, Cell Cycle) H->I Potent Hits J Selectivity Profiling (Normal vs. Cancer Cells) I->J K Lead Compound Selection J->K

Caption: High-throughput screening workflow for anticancer agent discovery.

Experimental Protocols

Protocol 1: Primary High-Throughput Cell Viability Screening

This protocol describes a primary screen to assess the cytotoxic effects of Ethyl 2-(quinoxalin-6-YL)acetate at a single concentration across a panel of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its high sensitivity and HTS compatibility.[6][7]

1. Cell Line Selection and Culture:

  • Select a diverse panel of human cancer cell lines representing different tumor types (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung)).
  • Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Ensure cells are in the logarithmic growth phase and have a viability of >95% prior to plating.

2. Compound Preparation and Plating:

  • Prepare a 10 mM stock solution of Ethyl 2-(quinoxalin-6-YL)acetate in 100% DMSO.
  • Using an automated liquid handler, perform serial dilutions to create a working stock for the desired final screening concentration (e.g., 10 µM).
  • Dispense the compound into 384-well clear-bottom white plates. Include appropriate controls:
  • Negative Control: DMSO vehicle (0.1% final concentration).
  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin at 1 µM).

3. Cell Seeding:

  • Harvest and count cells.
  • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 1,000-5,000 cells/well) in a final volume of 50 µL.
  • Dispense the cell suspension into the compound-containing plates.

4. Incubation:

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

5. Cell Viability Assay (CellTiter-Glo®):

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
  • Add 25 µL of CellTiter-Glo® reagent to each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence using a plate reader.

6. Data Analysis and Hit Identification:

  • Normalize the data to the plate controls (% inhibition).
  • Calculate the Z'-factor for each plate to assess assay quality (Z' > 0.5 is considered excellent).
  • Identify "hits" as compounds that cause a statistically significant reduction in cell viability (e.g., >50% inhibition or a Z-score > 2).
Protocol 2: Dose-Response and IC50 Determination

For compounds identified as hits in the primary screen, a dose-response analysis is performed to determine their potency (IC50 value).

1. Compound Plating:

  • Prepare a 10-point, 2-fold serial dilution of Ethyl 2-(quinoxalin-6-YL)acetate in DMSO, starting from a top concentration of 100 µM.
  • Dispense the diluted compounds into 384-well plates.

2. Cell Seeding and Incubation:

  • Follow steps 3 and 4 from Protocol 1.

3. Cell Viability Assay:

  • Follow step 5 from Protocol 1.

4. Data Analysis:

  • Normalize the data to controls.
  • Plot the percentage of cell viability against the log of the compound concentration.
  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Data Presentation and Interpretation

The results of the HTS campaign should be summarized in a clear and concise format.

Table 1: Hypothetical HTS Data for Ethyl 2-(quinoxalin-6-YL)acetate

Cell LinePrimary Screen (% Inhibition at 10 µM)IC50 (µM)Z'-Factor
MCF-7 (Breast)65.28.50.78
HCT116 (Colon)78.94.20.81
A549 (Lung)55.812.10.75
PANC-1 (Pancreatic)85.12.80.85
HEK293 (Normal)15.3> 500.79

Interpretation: In this hypothetical example, Ethyl 2-(quinoxalin-6-YL)acetate demonstrates potent cytotoxic activity against several cancer cell lines, with the most pronounced effect on PANC-1 pancreatic cancer cells. Importantly, the compound shows significantly lower activity against the non-cancerous HEK293 cell line, suggesting a degree of selectivity for cancer cells.

Hit Validation and Mechanistic Studies

Validated hits should be subjected to further investigation to understand their mechanism of action.

Mechanism_Pathway Compound Ethyl 2-(quinoxalin-6-YL)acetate Target Putative Target (e.g., Kinase, Topoisomerase) Compound->Target Inhibition Pathway Signaling Pathway Disruption (e.g., PI3K/AKT, MAPK) Target->Pathway CellCycle Cell Cycle Arrest (G2/M Phase) Pathway->CellCycle Apoptosis Apoptosis Induction Pathway->Apoptosis CellDeath Cancer Cell Death CellCycle->CellDeath Apoptosis->CellDeath

Caption: Potential mechanism of action for a quinoxaline-based anticancer agent.

Recommended Secondary Assays:

  • Apoptosis Assays: Use assays such as Caspase-Glo® 3/7 to measure caspase activation, a hallmark of apoptosis.

  • Cell Cycle Analysis: Employ flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at specific phases.

  • Kinase Profiling: Screen the compound against a panel of known oncogenic kinases to identify potential molecular targets.

  • In Vivo Studies: Promising lead compounds should be evaluated in preclinical animal models to assess their efficacy and safety.

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening of Ethyl 2-(quinoxalin-6-YL)acetate as a potential anticancer agent. By leveraging automated HTS technologies and a multi-tiered screening approach, researchers can efficiently identify and validate novel quinoxaline-based compounds for further development in the fight against cancer. The diverse biological activities of the quinoxaline scaffold make it a highly attractive starting point for the discovery of next-generation cancer therapeutics.[1][2]

References

  • Al-Suwaidan, I. A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2798. [Link]

  • de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(7), e360703. [Link]

  • Abdel-Gawad, H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(15), 5789. [Link]

  • Ajani, O. O., et al. (2019). Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Acta Pharmaceutica, 69(2), 177-196. [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 270, 116360. [Link]

  • El-Sayed, M. A. A., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. Scientific Reports, 13(1), 18055. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Ethyl 2-(quinoxalin-6-YL)acetate

Introduction The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global public health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global public health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1] The core quinoxaline structure, a fusion of benzene and pyrazine rings, serves as a versatile scaffold for the development of new therapeutic agents.[2][3] This document provides a detailed protocol for the comprehensive evaluation of the antimicrobial activity of a novel quinoxaline derivative, Ethyl 2-(quinoxalin-6-YL)acetate.

These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5]

Scientific Rationale: The Promise of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated a wide range of pharmacological activities.[1] Their antimicrobial efficacy is thought to stem from their ability to generate reactive oxygen species (ROS), which can lead to oxidative damage of essential cellular components, including DNA, in microbial cells.[6] This mechanism of action, potentially different from many existing antibiotics, makes them promising candidates for combating resistant strains. The evaluation of Ethyl 2-(quinoxalin-6-YL)acetate is therefore a critical step in assessing its potential as a new antimicrobial lead compound.

Pre-experimental Considerations

Compound Handling and Safety

Safety First: Quinoxaline derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal instructions.[5] As a general precaution, wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[7] Many organic compounds, including some quinoxaline derivatives, can be harmful if swallowed, inhaled, or in contact with skin.[8]

Stock Solution Preparation: The Foundation of Accurate Results

The preparation of an accurate and stable stock solution of Ethyl 2-(quinoxalin-6-YL)acetate is paramount for reliable antimicrobial susceptibility testing.

Solubility Determination: The solubility of a novel compound is often unknown. Therefore, a preliminary solubility test is essential.

  • Initial Solvent Selection: Based on the chemical structure of Ethyl 2-(quinoxalin-6-YL)acetate (an ester with a heterocyclic aromatic system), start with common laboratory solvents of varying polarities. Quinoxaline derivatives often exhibit solubility in polar organic solvents and sometimes in water.[4] Recommended starting solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Water (sterile, distilled)

  • Procedure:

    • Weigh a small, precise amount of the compound (e.g., 1-5 mg).

    • Add a small, measured volume of the chosen solvent (e.g., 100 µL).

    • Vortex or sonicate to aid dissolution.

    • Visually inspect for complete dissolution. If not dissolved, incrementally add more solvent until dissolution is achieved or the solvent's capacity is reached.

    • The ideal solvent will dissolve the compound at a high concentration, be compatible with the assay medium, and exhibit low toxicity to the test microorganisms at the working concentration. DMSO is a common choice but its final concentration in the assay should typically not exceed 1-2% (v/v) to avoid affecting microbial growth.

Stock Solution Protocol:

  • Accurately weigh a sufficient amount of Ethyl 2-(quinoxalin-6-YL)acetate to prepare a high-concentration stock solution (e.g., 10 mg/mL or higher, depending on solubility).

  • Dissolve the compound in the pre-determined optimal solvent.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter appropriate for the solvent used (e.g., PTFE for organic solvents).

  • Aliquot the sterile stock solution into smaller volumes in sterile, light-protected tubes (many organic compounds are light-sensitive).

  • Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Phase 1: Primary Screening - Qualitative Assessment of Antimicrobial Activity

The initial phase of testing aims to quickly determine if Ethyl 2-(quinoxalin-6-YL)acetate possesses any antimicrobial activity against a broad panel of microorganisms. The agar disk diffusion method is a widely used and cost-effective technique for this purpose.[9]

Selection of Microbial Strains

A diverse panel of clinically relevant microorganisms should be selected to represent a broad spectrum of potential targets. This includes Gram-positive and Gram-negative bacteria, as well as fungal species. It is also crucial to include quality control (QC) strains as recommended by CLSI and EUCAST to ensure the validity of the testing procedure.

Category Species Strain Designation (Example) Rationale
Gram-positive Bacteria Staphylococcus aureusATCC 25923 / ATCC 29213Common cause of skin and soft tissue infections, and hospital-acquired infections.
Enterococcus faecalisATCC 29212Important nosocomial pathogen, known for intrinsic and acquired resistance.
Gram-negative Bacteria Escherichia coliATCC 25922Representative of Enterobacteriaceae, a common cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosaATCC 27853Opportunistic pathogen, known for its intrinsic resistance to many antibiotics.
Fungi (Yeast) Candida albicansATCC 90028Common cause of opportunistic fungal infections.
Agar Disk Diffusion Protocol (Kirby-Bauer Method)

This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate (for bacteria) or Sabouraud Dextrose Agar (SDA) plate (for fungi) in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of Ethyl 2-(quinoxalin-6-YL)acetate. A typical starting amount is 10-30 µg per disk.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (a known antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control disk (impregnated with the solvent used for the stock solution).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The presence of a clear zone indicates antimicrobial activity. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Data Presentation:

Microorganism Compound Concentration (µ g/disk ) Zone of Inhibition (mm) Positive Control (Zone in mm) Negative Control (Zone in mm)
S. aureus ATCC 2592320Ciprofloxacin (30 µg):DMSO: 0
E. coli ATCC 2592220Ciprofloxacin (30 µg):DMSO: 0
P. aeruginosa ATCC 2785320Ciprofloxacin (30 µg):DMSO: 0
E. faecalis ATCC 2921220Ciprofloxacin (30 µg):DMSO: 0
C. albicans ATCC 9002820Fluconazole (25 µg):DMSO: 0

Phase 2: Quantitative Assessment of Antimicrobial Activity

Following a positive primary screen, the next phase is to quantify the antimicrobial activity of Ethyl 2-(quinoxalin-6-YL)acetate. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[6]

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis Compound_Prep Prepare Serial Dilutions of Ethyl 2-(quinoxalin-6-YL)acetate Dispense_Compound Dispense Diluted Compound into Wells Compound_Prep->Dispense_Compound Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Add_Inoculum Add Microbial Inoculum to Wells Inoculum_Prep->Add_Inoculum Dispense_Compound->Add_Inoculum Incubate Incubate at Appropriate Temperature and Duration Add_Inoculum->Incubate Controls Include Growth, Sterility, and Positive Controls Controls->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to wells 2 through 12.

    • In well 1, add 100 µL of the highest concentration of the test compound (prepared in the appropriate broth).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will be the sterility control (broth only).

  • Inoculum Preparation and Addition:

    • Prepare a standardized inoculum as described for the disk diffusion method.

    • Dilute the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate under the same conditions as for the disk diffusion assay.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of Ethyl 2-(quinoxalin-6-YL)acetate in which there is no visible growth.

    • Optionally, the results can be quantified by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the growth control.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Logical Flow for MBC Determination:

MBC_Flow Start Completed MIC Assay Plate Subculture Subculture from Wells with No Visible Growth (at and above the MIC) Start->Subculture Plate Plate Aliquots onto Compound-Free Agar Subculture->Plate Incubate Incubate Agar Plates Plate->Incubate Count Count Colonies (CFU) Incubate->Count Determine_MBC Determine the Lowest Concentration that Kills ≥99.9% of the Initial Inoculum Count->Determine_MBC

Caption: Logical flow for determining the MBC.

Step-by-Step Protocol:

  • Subculturing from MIC wells:

    • From the wells of the completed MIC assay that show no visible growth (i.e., at the MIC and higher concentrations), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh, compound-free agar plate (MHA or SDA).

  • Incubation:

    • Incubate the agar plates under the appropriate conditions until growth is visible in the control spots (if any).

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.

Data Presentation for MIC and MBC:

Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
E. faecalis ATCC 29212
C. albicans ATCC 90028

Interpretation of MBC/MIC Ratio:

  • Bactericidal: MBC/MIC ratio ≤ 4

  • Bacteriostatic: MBC/MIC ratio > 4

Data Interpretation and Validation

Self-Validating System

The inclusion of appropriate controls is essential for a self-validating protocol:

  • Sterility Control (Broth only): Should show no growth. If growth is observed, the broth or the plate was contaminated.

  • Growth Control (Broth + Inoculum): Should show robust growth. If no growth is observed, there may be an issue with the inoculum viability or the growth medium.

  • Solvent Control (Broth + Inoculum + Solvent): Should show growth comparable to the growth control. If growth is inhibited, the solvent is toxic at that concentration, and the experiment should be repeated with a lower solvent concentration.

  • Positive Control (Known Antibiotic): The MIC for the positive control against the QC strain should fall within the acceptable range defined by CLSI or EUCAST. This validates the entire testing procedure.

Interpreting Results for a Novel Compound

For a novel compound like Ethyl 2-(quinoxalin-6-YL)acetate, there are no established clinical breakpoints. Therefore, the interpretation of MIC values is based on comparison with the MICs of established antibiotics and by considering the potential for therapeutic efficacy. A low MIC value (e.g., ≤8 µg/mL) is generally considered promising for further investigation.

Conclusion

This document provides a comprehensive and robust framework for the initial and quantitative evaluation of the antimicrobial activity of Ethyl 2-(quinoxalin-6-YL)acetate. By adhering to standardized protocols and incorporating rigorous controls, researchers can generate reliable and reproducible data to assess the therapeutic potential of this novel quinoxaline derivative. The insights gained from these assays are critical for guiding further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing.

References

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

  • Gollapalli, N. R., et al. (2024).
  • (2024).
  • (2021). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. NIH. Retrieved from [Link]

  • (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. PubMed.
  • (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Retrieved from [Link]

  • (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives.
  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]

  • (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • rapidmicrobiology. (n.d.). EUCAST Recommended Strains for Routine and Extended Internal. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Microbe Investigations. (2024). MIC and MBC Testing: Developing Next-Generation Antibiotics. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]

  • (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Clinical and Laboratory Standards Institute (CLSI). (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. NIH.
  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • (2012). A new screening method for discovering antibacterial agents from filamentous fungi. Academic Journals.
  • protocols.io. (2019). Antibiotic Stocks. Retrieved from [Link]

Sources

Method

Application Note: A Cell-Based Assay Protocol for Evaluating the Cytotoxicity of Ethyl 2-(quinoxalin-6-YL)acetate

Introduction: The Imperative for Cytotoxicity Profiling of Novel Quinoxaline Derivatives The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Cytotoxicity Profiling of Novel Quinoxaline Derivatives

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The planar nature of the quinoxaline ring system allows for intercalation with nucleic acids or interaction with hydrophobic pockets of enzymes and receptors, making it a promising backbone for the design of novel therapeutic agents.[2][3] Ethyl 2-(quinoxalin-6-YL)acetate is a novel compound belonging to this class, and as with any new chemical entity destined for potential therapeutic application, a thorough evaluation of its cytotoxic profile is a critical initial step in the drug discovery pipeline.[4][5][6]

This application note provides a detailed, field-proven protocol for determining the in vitro cytotoxicity of Ethyl 2-(quinoxalin-6-YL)acetate using a robust and widely accepted cell-based method: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This assay serves as a reliable indicator of cell viability by measuring the metabolic activity of cells.[7] We will delve into the causality behind experimental choices, provide a self-validating system through appropriate controls, and ground our protocol in authoritative references to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to assess the cytotoxic potential of novel quinoxaline-based compounds.

Anticipated Mechanism of Action: Guiding the Experimental Design

While the specific mechanism of action for Ethyl 2-(quinoxalin-6-YL)acetate is yet to be elucidated, the broader family of quinoxaline derivatives has been shown to exert cytotoxic effects through various mechanisms. A prominent proposed mechanism is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis, which is crucial for tumor proliferation and invasion.[2] Other quinoxaline compounds have been found to act as DNA-cleaving agents. Given these precedents, our experimental design will aim to quantify the dose-dependent reduction in cell viability, which could be indicative of such anticancer activities.

The MTT Assay: A Window into Cellular Health

The MTT assay is a colorimetric assay that provides a quantitative measure of viable, metabolically active cells.[7][8] The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[7] The amount of formazan produced is directly proportional to the number of viable cells, and its dissolution in a suitable solvent allows for spectrophotometric quantification.[7]

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Ethyl 2-(quinoxalin-6-YL)acetate Stock & Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Incubation1 Incubate (24h) for Cell Adherence Cell_Seeding->Incubation1 Incubation1->Treatment Incubation2 Incubate (24-72h) Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) for Formazan Formation MTT_Addition->Incubation3 Solubilization Add Solubilization Agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Normalization Normalize Data to Controls Absorbance_Reading->Data_Normalization IC50_Calculation Calculate IC50 Value Data_Normalization->IC50_Calculation

Sources

Application

Application of Ethyl 2-(quinoxalin-6-YL)acetate in Kinase Inhibitor Assays: A Technical Guide

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Kinase Inhibition Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are pivotal regulators of a vast array of cellular proc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are pivotal regulators of a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions.[1] This has rendered them one of the most important classes of drug targets in modern medicine.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of many of these diseases.[2]

Within the landscape of kinase inhibitor discovery, the quinoxaline scaffold has emerged as a "privileged structure."[3][4] Quinoxaline derivatives, also known as benzopyrazines, have demonstrated a broad spectrum of biological activities and are a cornerstone in the design of potent and selective kinase inhibitors.[3][4][5] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.[6] Numerous quinoxaline-based molecules have been investigated as inhibitors of a wide range of kinases, including tyrosine kinases and serine/threonine kinases like Apoptosis signal-Regulated Kinase 1 (ASK1) and Casein Kinase 2 (CK2).[3][7][8]

This technical guide focuses on the practical application of a representative quinoxaline-based compound, Ethyl 2-(quinoxalin-6-YL)acetate , in kinase inhibitor assays. While the inhibitory activity of this specific molecule is not extensively documented in publicly available literature, its structure embodies the key features of the quinoxaline pharmacophore. Therefore, it serves as an excellent model for outlining the experimental workflows and protocols necessary to characterize a novel compound's potential as a kinase inhibitor. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, detailed step-by-step protocols for various assay formats, and guidance on data analysis and interpretation.

Principle of Kinase Inhibition Assays

The fundamental principle of a kinase inhibitor assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound.[1] A reduction in kinase activity in the presence of the compound indicates inhibition. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[2][9]

There are several methods to measure kinase activity, each with its own advantages and limitations.[2] Common approaches include:

  • Luminescence-based assays: These assays measure the depletion of ATP, a co-substrate in the kinase reaction.[10][11]

  • Fluorescence-based assays: These can measure the formation of the phosphorylated product or the binding of an inhibitor to the kinase.[12][13]

  • Radiometric assays: Considered a gold standard, these assays directly measure the incorporation of a radioactive phosphate group from [γ-³²P]ATP onto the substrate.[12]

The choice of assay depends on factors such as the specific kinase, the availability of reagents, throughput requirements, and the desired level of sensitivity.[2]

Experimental Workflow for Kinase Inhibitor Profiling

The process of evaluating a compound like Ethyl 2-(quinoxalin-6-YL)acetate as a kinase inhibitor typically follows a structured workflow. This ensures a systematic and thorough characterization of the compound's activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity & Mechanism A Compound Preparation (Ethyl 2-(quinoxalin-6-YL)acetate) B Single-Concentration Kinase Assay A->B C Hit Identification B->C D Dose-Response Assay (IC50 Determination) C->D Confirmed Hit E Data Analysis (Curve Fitting) D->E F Kinase Selectivity Profiling E->F Potent Inhibitor G Mechanism of Action Studies F->G

Figure 1: A generalized workflow for the evaluation of a potential kinase inhibitor.

Detailed Protocols

This section provides detailed, step-by-step protocols for two common non-radiometric kinase inhibitor assay formats: a luminescence-based assay and a fluorescence polarization assay. Ethyl 2-(quinoxalin-6-YL)acetate is used as the exemplary test compound.

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is based on the principle of measuring the amount of ATP remaining in the reaction mixture after the kinase reaction.[10][11] The luminescent signal is inversely proportional to the kinase activity.[10][14][15]

Materials:

  • Kinase of interest (e.g., ASK1)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer

  • Ethyl 2-(quinoxalin-6-YL)acetate (stock solution in DMSO)

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of Ethyl 2-(quinoxalin-6-YL)acetate in DMSO. A typical starting concentration range for a new compound might be from 100 µM down to 1 nM.

    • Prepare solutions of the positive control inhibitor and a DMSO-only vehicle control.

  • Reaction Setup (in a 96-well plate):

    • Add 5 µL of the appropriate kinase buffer to all wells.

    • Add 1 µL of the serially diluted Ethyl 2-(quinoxalin-6-YL)acetate, positive control, or DMSO to the respective wells.

    • Add 2 µL of the kinase solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 2 µL of kinase buffer.

    • Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution of substrate and ATP in kinase buffer. The final concentration of ATP should be at or near its Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]

    • Add 2 µL of the substrate/ATP solution to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Prepare the luminescent detection reagent according to the manufacturer's instructions.

    • Add 10 µL of the detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of Ethyl 2-(quinoxalin-6-YL)acetate using the following formula:

    % Inhibition = 100 x (Lumi_inhibitor - Lumi_max_activity) / (Lumi_no_enzyme - Lumi_max_activity)

    • Lumi_inhibitor: Luminescence signal in the presence of the test compound.

    • Lumi_max_activity: Luminescence signal of the DMSO control (maximum kinase activity).

    • Lumi_no_enzyme: Luminescence signal in the absence of the kinase (minimum kinase activity).

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[17]

G cluster_0 Inhibition A Kinase + ATP + Substrate B Phosphorylated Substrate + ADP A->B Kinase Reaction C Remaining ATP A->C Unconsumed E Luminescent Signal C->E Detection Reaction D Luciferase/Luciferin D->E F Ethyl 2-(quinoxalin-6-YL)acetate F->A Blocks Reaction

Figure 2: Principle of the luminescence-based kinase assay.

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

This protocol measures the binding of a fluorescently labeled tracer to a kinase. When a test compound binds to the kinase, it displaces the tracer, leading to a decrease in fluorescence polarization.[1] This assay is particularly useful for high-throughput screening.

Materials:

  • Kinase of interest

  • Fluorescently labeled tracer (a small molecule that binds to the kinase's active site)

  • FP assay buffer

  • Ethyl 2-(quinoxalin-6-YL)acetate (stock solution in DMSO)

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • Black, low-volume 384-well plates

  • Multichannel pipettes

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of Ethyl 2-(quinoxalin-6-YL)acetate in DMSO, as described in Protocol 1.

  • Assay Setup (in a 384-well plate):

    • Add 10 µL of the FP assay buffer to all wells.

    • Add 100 nL of the serially diluted Ethyl 2-(quinoxalin-6-YL)acetate, positive control, or DMSO to the respective wells using an acoustic dispenser or a low-volume multichannel pipette.

    • Prepare a solution of the kinase and the fluorescent tracer in FP assay buffer.

    • Add 10 µL of the kinase/tracer solution to all wells.

  • Incubation and Signal Detection:

    • Mix the plate gently.

    • Incubate the plate at room temperature for a period determined by the binding kinetics of the tracer (e.g., 60 minutes), protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[18] The reader will measure the intensity of light emitted parallel and perpendicular to the plane of excitation.

Data Analysis:

  • The instrument software will typically calculate the fluorescence polarization (P) or millipolarization (mP) values.

  • Calculate the percentage of inhibition (displacement of the tracer) for each concentration of Ethyl 2-(quinoxalin-6-YL)acetate.

  • Plot the mP values or % inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 No Inhibition cluster_1 With Inhibition A Kinase C Kinase-Tracer Complex (High Polarization) A->C B Fluorescent Tracer B->C D Kinase F Kinase-Inhibitor Complex D->F E Ethyl 2-(quinoxalin-6-YL)acetate E->F G Free Fluorescent Tracer (Low Polarization)

Figure 3: Principle of the fluorescence polarization-based kinase inhibitor assay.

Data Presentation and Interpretation

The results of the dose-response experiments should be tabulated to clearly present the inhibitory potency of the test compound.

Table 1: Hypothetical Inhibitory Activity of Ethyl 2-(quinoxalin-6-YL)acetate against ASK1

CompoundTarget KinaseAssay TypeIC50 (nM)
Ethyl 2-(quinoxalin-6-YL)acetateASK1Luminescence85
Positive Control (e.g., GS-4997)ASK1Luminescence30

Interpretation of Results:

  • An IC50 value in the nanomolar to low micromolar range would suggest that Ethyl 2-(quinoxalin-6-YL)acetate is a potent inhibitor of the target kinase.

  • The IC50 value should be compared to that of a known inhibitor to benchmark its potency.

  • It is crucial to ensure that the observed inhibition is not due to assay artifacts. Counter-screens, such as testing the compound against the detection system (e.g., luciferase in the luminescence assay), are recommended.

Advanced Characterization: Selectivity and Mechanism of Action

Once a compound demonstrates potent inhibition of the primary target, further studies are necessary to characterize its selectivity and mechanism of action.

  • Kinase Selectivity Profiling: To assess the specificity of the inhibitor, it should be tested against a panel of other kinases. A selective inhibitor will show significantly higher potency for the target kinase compared to other kinases. This is critical for minimizing off-target effects in a therapeutic context.

  • Mechanism of Action (MoA) Studies: These studies aim to determine how the inhibitor interacts with the kinase. For ATP-competitive inhibitors, this can be investigated by performing the kinase assay at different ATP concentrations. An ATP-competitive inhibitor will show an increase in its apparent IC50 value as the ATP concentration increases.

Conclusion

The quinoxaline scaffold is a validated and promising starting point for the development of novel kinase inhibitors. This technical guide provides a comprehensive framework for the application of a representative compound, Ethyl 2-(quinoxalin-6-YL)acetate, in robust and reliable kinase inhibitor assays. By following the detailed protocols for luminescence-based and fluorescence polarization assays, and by adhering to rigorous data analysis practices, researchers can effectively characterize the inhibitory potential of new chemical entities. The systematic workflow presented here, from primary screening to potency determination and selectivity profiling, will enable the identification and validation of promising lead compounds for further drug development efforts.

References

  • Taylor & Francis. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against...[Link]

  • National Center for Biotechnology Information. (n.d.). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. [Link]

  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • ACS Publications. (2017, May 8). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. [Link]

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  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. [Link]

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  • National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]. [Link]

  • ResearchGate. (n.d.). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. [Link]

  • IntechOpen. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. [Link]

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Method

Application Note: A Multi-Faceted In Vitro Approach to Characterize the Anti-Inflammatory Properties of Ethyl 2-(quinoxalin-6-YL)acetate

Introduction: The Therapeutic Potential of Quinoxaline Derivatives in Inflammation Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases, including rheumatoi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoxaline Derivatives in Inflammation

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory effects.[1][2] The anti-inflammatory properties of quinoxalines are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, pro-inflammatory cytokines, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade.[1] This application note provides a comprehensive suite of in vitro protocols to robustly assess the anti-inflammatory potential of a novel quinoxaline derivative, Ethyl 2-(quinoxalin-6-YL)acetate.

The proposed workflow is designed to first establish a safe therapeutic window for the compound through cytotoxicity testing, followed by a multi-tiered investigation into its effects on key enzymatic and cellular drivers of inflammation. This systematic approach allows for a thorough characterization of the compound's anti-inflammatory profile, providing critical data for its further development as a potential therapeutic agent.

Experimental Workflow: A Strategic Overview

A logical and sequential workflow is crucial for the efficient and accurate assessment of a novel compound's anti-inflammatory properties. The following workflow is recommended for the characterization of Ethyl 2-(quinoxalin-6-YL)acetate.

experimental_workflow cluster_0 Phase 1: Safety Profiling cluster_1 Phase 2: Cellular Anti-inflammatory Activity cluster_2 Phase 3: Mechanistic Investigation A Cytotoxicity Assays (MTT & LDH) B LPS-Stimulated RAW 264.7 Macrophages A->B Determine Non-Toxic Concentrations C Cytokine Measurement (TNF-α & IL-6 ELISA) B->C D Enzyme Inhibition Assays (COX-2 & 5-LOX) B->D Elucidate Mechanism E NF-κB Activation Assay B->E Elucidate Mechanism

Caption: A stepwise workflow for assessing the in vitro anti-inflammatory activity of Ethyl 2-(quinoxalin-6-YL)acetate.

Part 1: Foundational Assays - Determining Cytotoxicity

Before evaluating the anti-inflammatory effects of Ethyl 2-(quinoxalin-6-YL)acetate, it is imperative to determine the concentration range that is non-toxic to the cells used in subsequent assays. This ensures that any observed anti-inflammatory effects are not a byproduct of cellular death. We will employ two distinct and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[3][4]

Protocol 1.1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Ethyl 2-(quinoxalin-6-YL)acetate

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment: Prepare serial dilutions of Ethyl 2-(quinoxalin-6-YL)acetate in complete DMEM. Remove the old media from the cells and add 100 µL of the various concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[6][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 1.2: LDH Assay for Cytotoxicity

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[3][4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity. The amount of LDH in the supernatant is proportional to the number of dead cells.

Materials:

  • Cells treated as in the MTT assay

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Collection: After the 24-hour incubation with Ethyl 2-(quinoxalin-6-YL)acetate, centrifuge the 96-well plate at 400 x g for 5 minutes.[8]

  • Supernatant Transfer: Carefully transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Parameter MTT Assay LDH Assay
Principle Measures metabolic activity of viable cellsMeasures release of LDH from damaged cells
Endpoint Colorimetric (Formazan formation)Colorimetric (Formazan formation)
Interpretation Decreased signal indicates reduced viabilityIncreased signal indicates increased cytotoxicity

Part 2: Primary Screening - Cell-Based Anti-Inflammatory Assays

Once the non-toxic concentration range of Ethyl 2-(quinoxalin-6-YL)acetate is established, the next step is to evaluate its ability to suppress the inflammatory response in a relevant cell model. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely used and validated model for in vitro inflammation studies. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a variety of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9]

Protocol 2.1: Inhibition of TNF-α and IL-6 Production in LPS-Stimulated Macrophages

Principle: This assay quantifies the ability of Ethyl 2-(quinoxalin-6-YL)acetate to inhibit the production of the key pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages. The levels of these cytokines in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Ethyl 2-(quinoxalin-6-YL)acetate (at non-toxic concentrations)

  • Lipopolysaccharide (LPS)

  • TNF-α and IL-6 ELISA kits

  • 24-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere for 24 hours.[10]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Ethyl 2-(quinoxalin-6-YL)acetate for 1 hour.[10]

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[10] Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -20°C until analysis.[10]

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Part 3: Mechanistic Insights - Unraveling the Mode of Action

To understand how Ethyl 2-(quinoxalin-6-YL)acetate exerts its anti-inflammatory effects, it is essential to investigate its impact on key molecular targets and signaling pathways involved in the inflammatory process.

Protocol 3.1: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

Principle: COX-2 and 5-LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Commercially available inhibitor screening kits can be used to assess the direct inhibitory effect of Ethyl 2-(quinoxalin-6-YL)acetate on the activity of these enzymes. These assays are typically based on fluorometric or colorimetric detection of the enzymatic products.[11][12][13][14]

Materials:

  • COX-2 inhibitor screening kit

  • 5-LOX inhibitor screening kit

  • Ethyl 2-(quinoxalin-6-YL)acetate

  • Positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)

  • 96-well plates

  • Fluorometric or colorimetric microplate reader

Procedure:

  • Assay Preparation: Prepare the reagents and the test compound dilutions as per the manufacturer's protocol for both the COX-2 and 5-LOX inhibitor screening kits.

  • Enzyme Reaction: Add the enzyme, substrate, and test compound to the wells of a 96-well plate.

  • Incubation: Incubate the plate for the time and at the temperature specified in the kit's protocol.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of Ethyl 2-(quinoxalin-6-YL)acetate and determine the IC₅₀ value.

Protocol 3.2: NF-κB Activation Assay

Principle: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[15] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. The effect of Ethyl 2-(quinoxalin-6-YL)acetate on NF-κB activation can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB.

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway upon LPS stimulation.

Materials:

  • RAW 264.7 cells

  • Ethyl 2-(quinoxalin-6-YL)acetate

  • LPS

  • NF-κB (p65) transcription factor assay kit

  • Nuclear extraction reagents

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat RAW 264.7 cells with Ethyl 2-(quinoxalin-6-YL)acetate and LPS as described in Protocol 2.1, but for a shorter duration (e.g., 30-60 minutes) to capture the peak of NF-κB translocation.

  • Nuclear Extraction: Isolate nuclear extracts from the treated cells using a nuclear extraction kit or a suitable protocol.

  • NF-κB DNA Binding Assay: Use a commercially available NF-κB (p65) transcription factor assay kit, which is an ELISA-based method to measure the binding of activated NF-κB to its consensus DNA sequence immobilized on a plate.[16][17]

  • Data Analysis: Quantify the amount of activated NF-κB in the nuclear extracts and compare the levels between different treatment groups.

Data Interpretation and Expected Outcomes

The data generated from these assays will provide a comprehensive profile of the anti-inflammatory activity of Ethyl 2-(quinoxalin-6-YL)acetate.

Assay Expected Outcome for an Active Compound Data Representation
MTT Assay High cell viability at the tested concentrations.Dose-response curve of cell viability (%).
LDH Assay Low LDH release, similar to the untreated control.Bar graph of LDH release (as a percentage of the positive control).
TNF-α & IL-6 ELISA Dose-dependent reduction in TNF-α and IL-6 secretion.Dose-response curves of cytokine inhibition (%).
COX-2 & 5-LOX Assays Dose-dependent inhibition of enzyme activity.IC₅₀ values for enzyme inhibition.
NF-κB Activation Assay Dose-dependent reduction in nuclear p65 levels.Bar graph of relative NF-κB activation.

Conclusion

This application note details a robust and multi-faceted in vitro methodology for assessing the anti-inflammatory properties of Ethyl 2-(quinoxalin-6-YL)acetate. By systematically evaluating its cytotoxicity, its impact on pro-inflammatory cytokine production, and its effects on key enzymatic and signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential. The insights gained from these studies will be invaluable for guiding further preclinical and clinical development of this and other novel quinoxaline-based anti-inflammatory agents.

References

  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway . PubMed Central. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations . ResearchGate. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States . PubMed Central. [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method . PubMed Central. [Link]

  • MTT (Assay protocol) . Protocols.io. [Link]

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  • Schematic procedure of the microwell NFκB-DNA binding assay . ResearchGate. [Link]

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  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion . PubMed Central. [Link]

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  • Anyone have any tips for activation of macrophages (RAW 264.7) with LPS? . ResearchGate. [Link]

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  • The anti-inflammatory and analgesic activities of the ethyl acetate extract of Viburnum taitoense Hayata . PubMed. [Link]

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Application

Application Note: Quantitative Bioanalysis of Ethyl 2-(quinoxalin-6-YL)acetate in Biological Matrices using LC-MS/MS

Abstract This technical guide provides a comprehensive framework for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethyl 2-(quinoxalin-6-YL)acetate in biological samples such as human plasma. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound. We delve into the rationale behind critical experimental choices, from sample preparation to mass spectrometric detection, ensuring a self-validating and reliable analytical protocol.

Introduction: The Rationale for a Bespoke Analytical Method

Ethyl 2-(quinoxalin-6-YL)acetate is a quinoxaline derivative, a class of heterocyclic compounds with significant therapeutic potential across various disease areas, including oncology and infectious diseases.[1] Accurate quantification of this compound and its potential metabolites in biological matrices is paramount for elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) profile, which is a cornerstone of drug development.[2] The inherent complexity of biological samples necessitates a highly selective and sensitive analytical method to distinguish the analyte from endogenous components.[3]

This application note outlines a strategic approach to developing and validating a robust LC-MS/MS method. The core of this methodology lies in the synergy between the separation power of liquid chromatography and the specificity and sensitivity of tandem mass spectrometry.[4] We will address the critical aspects of sample preparation to mitigate matrix effects, the optimization of chromatographic conditions for efficient separation, and the fine-tuning of mass spectrometer parameters for optimal detection.

A crucial consideration for ester-containing compounds like Ethyl 2-(quinoxalin-6-YL)acetate is their potential susceptibility to in-vitro and in-vivo hydrolysis by esterase enzymes present in biological matrices.[5] Therefore, this guide will emphasize stability assessments and sample handling procedures to ensure the integrity of the analyte from collection to analysis.

Predicted Physicochemical Properties and Mass Spectrometric Behavior

While experimental data for Ethyl 2-(quinoxalin-6-YL)acetate is not extensively available, we can infer its properties based on its structure and related compounds.

PropertyPredicted ValueRationale/Reference
Molecular Weight216.22 g/mol Calculated from chemical structure
LogP~2.5Estimated based on quinoxaline and ethyl acetate moieties
pKa~1-2Estimated for the quinoxaline nitrogen atoms
Primary Metabolic PathwaysN-oxidation, Hydroxylation, Ester HydrolysisBased on known metabolism of quinoxaline derivatives and ethyl esters.[6]

Predicted Mass Spectrometry Fragmentation:

Based on the fragmentation patterns of similar ester-containing heterocyclic compounds, we can predict the likely fragmentation of Ethyl 2-(quinoxalin-6-YL)acetate in positive ion mode electrospray ionization (ESI+).[7]

  • Parent Ion (Q1): [M+H]⁺ = m/z 217.1

  • Major Fragment Ions (Q3):

    • Loss of ethanol (-46 Da) from the ester group, resulting in a fragment at m/z 171.1.

    • Cleavage of the entire ethyl acetate side chain, yielding the quinoxaline core at m/z 129.1.

These predicted transitions provide a starting point for method development and will require empirical confirmation.

Experimental Workflow: A Step-by-Step Guide

The overall workflow for the bioanalysis of Ethyl 2-(quinoxalin-6-YL)acetate is depicted below. Each stage is critical for ensuring the accuracy and reproducibility of the results.

experimental_workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis LC-MS/MS Analysis cluster_post_analysis Data Processing Sample_Collection Sample Collection (e.g., Plasma with Esterase Inhibitor) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Thawing Sample Thawing (on ice) Sample_Storage->Sample_Thawing Protein_Precipitation Protein Precipitation Sample_Thawing->Protein_Precipitation Evaporation Supernatant Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Overall bioanalytical workflow.

Materials and Reagents
  • Ethyl 2-(quinoxalin-6-YL)acetate reference standard (purity >98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., D4-Ethyl 2-(quinoxalin-6-YL)acetate

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Sodium Fluoride (NaF) or other esterase inhibitors

Sample Preparation: Protein Precipitation Protocol

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[8]

Rationale: This "crash" technique is rapid and requires minimal method development. Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing and precipitating plasma proteins.

Protocol:

  • Sample Thawing: Thaw plasma samples on ice to minimize enzymatic degradation.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The goal of the chromatographic separation is to resolve the analyte and its internal standard from endogenous matrix components to minimize ion suppression or enhancement.[3]

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minuteA gradient elution allows for the separation of compounds with a range of polarities and ensures the column is cleaned between injections.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is ideal for quantitative bioanalysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveQuinoxaline derivatives readily form protonated molecules in ESI+.
MRM Transitions Ethyl 2-(quinoxalin-6-YL)acetate: 217.1 -> 171.1 (Quantifier), 217.1 -> 129.1 (Qualifier) D4-Ethyl 2-(quinoxalin-6-YL)acetate: 221.1 -> 175.1These transitions are predicted based on the compound's structure and should be confirmed experimentally.
Ion Source Temperature 500°COptimizes desolvation of the analyte.
Gas 1 (Nebulizer Gas) 50 psiFacilitates the formation of a fine spray.
Gas 2 (Heater Gas) 50 psiAids in desolvation.
Curtain Gas 30 psiPrevents neutral molecules from entering the mass spectrometer.
Collision Gas (CAD) Nitrogen, MediumThe collision energy will need to be optimized for each transition to achieve the most stable and intense fragment ion signal.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure its performance characteristics are suitable for its intended purpose. The validation should be conducted in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Selectivity To demonstrate that the method can differentiate the analyte and IS from endogenous matrix components.No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.
Accuracy and Precision To determine the closeness of the measured concentration to the true value and the degree of scatter in the data.The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ). The precision (%CV) should not exceed 15% (20% for the LLOQ).
Calibration Curve To establish the relationship between analyte concentration and instrument response.A minimum of six non-zero calibration standards. The correlation coefficient (r²) should be ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5. Accuracy within 80-120% and precision ≤ 20%.
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Recovery To determine the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under various conditions.The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Stability Assessment Protocol

Given the ester functionality, a thorough stability assessment is critical.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the sample preparation time (e.g., 4-6 hours) before analysis.

  • Long-Term Stability: Store QC samples at -80°C for a period that covers the expected duration of sample storage in a clinical study.

  • Post-Preparative Stability: Keep processed samples in the autosampler for a defined period (e.g., 24 hours) before injection to assess stability in the reconstitution solvent.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Example Calibration Curve Data

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
1.000.9898.05.2
2.502.55102.04.1
5.004.9098.03.5
10.010.1101.02.8
50.050.5101.02.1
100.099.599.51.8
500.0502.0100.41.5
1000.0998.099.81.2

Table 2: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1.001.02102.06.57.8
Low QC3.002.9598.34.85.9
Mid QC75.076.5102.03.24.1
High QC750.0745.599.42.53.3

Conclusion: A Pathway to Reliable Bioanalysis

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of Ethyl 2-(quinoxalin-6-YL)acetate in biological samples. By following the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and by performing a thorough method validation, researchers can generate high-quality, reliable data to support drug development programs. The emphasis on understanding the chemical nature of the analyte, particularly its potential for ester hydrolysis, and implementing appropriate control measures is key to the success of any bioanalytical endeavor.

References

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2025, July 10). PMC. Available at: [Link]

  • An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. IJSAT. Available at: [Link]

  • LC-MS/MS parameters for quinoxalines. ResearchGate. Available at: [Link]

  • Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. ACS Publications. Available at: [Link]

  • Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. (2018, June 1). PubMed. Available at: [Link]

  • Bioanalysis in drug discovery and development. PMC. Available at: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). Nature. Available at: [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. Available at: [Link]

  • mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • Bioanalytical Method Development and Validation. BEBAC. Available at: [Link]

  • Preanalytical variables affecting the quantification of fatty acid ethyl esters in plasma and serum samples. UTMB Research Expert Profiles. Available at: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Available at: [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. Available at: [Link]

  • Mass fragmentation pattern of identified compounds from ethyl acetate... ResearchGate. Available at: [Link]

  • Syngene International Ltd. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Available at: [Link]

  • Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. Available at: [Link]

  • Phenomenex. Protein Precipitation Method. Available at: [Link]

  • A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC ABSTRACT. IJRPR. Available at: [Link]

  • Classical Food Fermentations as Modern Biotechnological Platforms: Alcoholic, Acetic, Butyric, Lactic and Propionic Pathways and Applications. MDPI. Available at: [Link]

  • fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. ResearchGate. Available at: [Link]

  • mass spectrum of ethyl acetate. Chemistry Stack Exchange. Available at: [Link]

  • The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. (2020, December 12). PubMed. Available at: [Link]

  • Full article: Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024, September 23). Taylor & Francis Online. Available at: [Link]

  • LC-MS/MS parameters for quinoxalines. ResearchGate. Available at: [Link]

  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. Available at: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available at: [Link]

  • An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. IJSAT. Available at: [Link]

  • Bioanalytical Method Development and Validation. BEBAC. Available at: [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2025, July 10). PMC. Available at: [Link]

  • Preanalytical variables affecting the quantification of fatty acid ethyl esters in plasma and serum samples. UTMB Research Expert Profiles. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Bioanalysis in drug discovery and development. PMC. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Available at: [Link]

  • YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]

  • A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC ABSTRACT. IJRPR. Available at: [Link]

  • Slideshare. (2015, November 11). USFDA guidelines for bioanalytical method validation. Available at: [Link]

Sources

Method

Use of Ethyl 2-(quinoxalin-6-YL)acetate in structure-activity relationship (SAR) studies

Application Notes & Protocols Topic: Strategic Use of Ethyl 2-(quinoxalin-6-YL)acetate in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery Audience: Researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Use of Ethyl 2-(quinoxalin-6-YL)acetate in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Quinoxaline Scaffold and Ethyl 2-(quinoxalin-6-YL)acetate as a Strategic Starting Point

The quinoxaline ring system is a "privileged scaffold" in medicinal chemistry, renowned for its ability to form the core of compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its rigid, planar structure and rich electronic properties make it an ideal anchor for positioning functional groups to interact with biological targets. A significant number of quinoxaline-based compounds have been identified as potent kinase inhibitors, which function by blocking the signaling pathways that drive cancer cell proliferation.

This guide focuses on Ethyl 2-(quinoxalin-6-YL)acetate , a versatile starting material for building focused libraries of novel quinoxaline derivatives for structure-activity relationship (SAR) studies. The molecule is strategically divided into three key regions for modification:

  • The Quinoxaline Core: The bicyclic system itself, which can be substituted to modulate electronic and steric properties.

  • The Aryl Ring: The benzene portion of the quinoxaline, offering positions for substitution to explore specific interactions within a protein's binding pocket.

  • The Ethyl Acetate Side Chain: A highly versatile functional handle that can be easily modified to introduce a wide variety of chemical groups to probe for new hydrogen bond donors/acceptors and electrostatic interactions.

This document provides a detailed, experience-driven framework for designing and executing an SAR campaign starting from this compound, complete with synthetic protocols, bioassay methodologies, and data interpretation strategies.

Part 1: The SAR Strategy - A Stepwise Approach to Elucidating Pharmacophoric Requirements

A successful SAR study is a systematic investigation. The following workflow outlines a logical progression from the initial hit to a potent lead compound. The core principle is to introduce chemical diversity in a controlled manner at specific points on the scaffold to understand their impact on biological activity.

Workflow for SAR Exploration

SAR_Workflow cluster_0 Phase 1: Initial Hit & Scaffolding cluster_1 Phase 2: Side Chain Modification (R1) cluster_2 Phase 3: Quinoxaline Core Modification (R2) cluster_3 Phase 4: Lead Optimization A Start: Ethyl 2-(quinoxalin-6-YL)acetate B Step 1: Hydrolyze Ester to Carboxylic Acid (Core Intermediate) A->B NaOH, EtOH/H2O C Step 2: Amide Library Synthesis (Explore H-bonding & Sterics) B->C HATU, DIPEA, Amine Library D SAR Data 1: Impact of R1 Group C->D H Combine Optimal R1 and R2 (Lead Candidate) D->H Select Best R1 E Step 3: Synthesize Substituted Quinoxaline Cores (Explore Electronics) F Step 4: Couple with Optimal Side Chain from Phase 2 E->F G SAR Data 2: Impact of R2 Group F->G G->H Select Best R2 I In-depth Profiling: Selectivity, ADME, PK H->I

Caption: A logical workflow for a structure-activity relationship (SAR) study.

Part 2: Experimental Protocols

Protocol 2.1: Synthesis of the Core Intermediate - 2-(quinoxalin-6-yl)acetic acid

Rationale: The conversion of the ethyl ester to a carboxylic acid is the pivotal first step. The carboxylic acid is a versatile intermediate that can be readily coupled with a diverse library of amines to explore the "Side Chain" chemical space. This reaction is a standard saponification, a robust and high-yielding transformation.

Materials:

  • Ethyl 2-(quinoxalin-6-YL)acetate (1.0 eq)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) (1.2 eq)

  • Deionized water

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve Ethyl 2-(quinoxalin-6-YL)acetate in a mixture of Ethanol and Water (e.g., 3:1 ratio).

  • Add sodium hydroxide and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 using 2M HCl. A precipitate should form.

  • Extract the aqueous layer three times with Ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 2-(quinoxalin-6-yl)acetic acid.

  • Purify the solid by recrystallization or silica gel chromatography if necessary.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to ensure complete hydrolysis and the absence of starting material before proceeding to the next step.

Protocol 2.2: Parallel Synthesis of an Amide Library

Rationale: Amide coupling is a cornerstone of medicinal chemistry. By coupling the core acid intermediate with a diverse set of primary and secondary amines, we can systematically probe the effects of varying steric bulk, lipophilicity, and hydrogen bonding capacity of the side chain (R1 group). HATU is chosen as the coupling agent for its efficiency and low rate of epimerization.

Materials:

  • 2-(quinoxalin-6-yl)acetic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • A library of diverse amines (e.g., aniline, benzylamine, morpholine, piperidine) (1.2 eq each)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

Procedure (for one representative amine):

  • To a vial containing a magnetic stir bar, add 2-(quinoxalin-6-yl)acetic acid and dissolve in anhydrous DMF.

  • Add HATU and stir for 5 minutes to pre-activate the carboxylic acid.

  • Add the desired amine, followed by DIPEA.

  • Seal the vial and stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with water and extract with Ethyl acetate.

  • The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product using preparative HPLC or silica gel chromatography.

Automation: This protocol is highly amenable to parallel synthesis platforms to rapidly generate a library of 20-100 unique amides for screening.

Protocol 2.3: Biological Screening - A Kinase Inhibition Assay (Example: BRAF V600E)

Rationale: Many quinoxaline derivatives are known to be kinase inhibitors. The BRAF V600E mutation is a well-validated oncogenic driver, and assays for its inhibition are commercially available and highly robust. This assay will quantify the potency of our synthesized analogs, typically as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Procedure (using a generic luminescence-based kinase assay kit):

  • Prepare a stock solution of each synthesized compound in 100% DMSO (e.g., at 10 mM).

  • Create a serial dilution plate in assay buffer. Typically, an 11-point, 3-fold serial dilution is performed to generate a dose-response curve.

  • In a 384-well assay plate, add the kinase (BRAF V600E), the substrate (e.g., inactive MEK1), and the serially diluted compounds.

  • Initiate the kinase reaction by adding ATP. Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent. This reagent typically contains luciferase and luciferin, where the luminescence signal is inversely proportional to the amount of ATP remaining.

  • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Part 3: Data Interpretation and SAR Visualization

The power of an SAR study lies in the clear visualization and interpretation of how structural changes affect biological activity.

Hypothetical SAR Data Table
Compound IDR1 Group (from Amide Coupling)StructureIC₅₀ (BRAF V600E) [nM]
Parent Acid -OH>10,000
EQA-001 -NH-Ph (Aniline)8,500
EQA-002 -NH-CH₂Ph (Benzylamine)1,200
EQA-003 Morpholine450
EQA-004 4-Fluorobenzylamine320
EQA-005 Piperidine2,100
Interpretation and Next Steps
  • The parent carboxylic acid is inactive, indicating the side chain is crucial for activity.

  • Converting the acid to an amide (EQA-001) introduces weak activity.

  • Introducing a flexible linker (benzylamine in EQA-002) improves potency over a rigid phenyl ring.

  • The morpholine amide (EQA-003) is significantly more potent, suggesting the oxygen atom may be acting as a key hydrogen bond acceptor.

  • Adding an electron-withdrawing fluorine to the benzylamine ring (EQA-004) further enhances potency, suggesting a favorable interaction in a specific pocket region.

Next Design Iteration: Based on these results, the next library of compounds would focus on exploring variations of the 4-fluorobenzylamine and morpholine amides. Additionally, one would begin synthesizing quinoxaline cores with substituents (e.g., a chlorine or methoxy group) on the aryl ring to probe the other side of the molecule (Phase 3 in the workflow diagram).

Visualizing SAR Hypotheses

Caption: A pharmacophore model derived from initial SAR data.

Conclusion

Ethyl 2-(quinoxalin-6-YL)acetate is not merely a chemical intermediate but a strategic launchpad for a disciplined and effective SAR campaign. By systematically modifying the side chain and the core ring system, researchers can efficiently map the pharmacophoric requirements of a target binding site. The protocols and strategies outlined here provide a robust framework for transforming this simple starting material into a potent and selective lead candidate for drug discovery programs.

References

  • Title: Quinoxaline, a Privileged Scaffold in Drug Discovery. Source: Current Medicinal Chemistry. URL: [Link]

  • Title: Recent Developments of Quinoxaline in Medicinal Chemistry. Source: Mini-Reviews in Medicinal Chemistry. URL: [Link]

  • Title: A Review on Recent Progress of Quinoxaline Derivatives as Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry. URL: [Link]

  • Title: HATU: A Potent and Versatile Coupling Reagent for Amide Bond Formation. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Discovery of a Selective and Orally Bioavailable V600E BRAF Kinase Inhibitor. Source: Nature. URL: [Link]

Application

Application Note: Quantifying Apoptosis Induced by Ethyl 2-(quinoxalin-6-YL)acetate using Flow Cytometry

Authored by: Senior Application Scientist Introduction Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties.[1][2] These derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] A crucial mechanism underlying the anticancer potential of many quinoxaline compounds is the induction of apoptosis, or programmed cell death.[4][5] Apoptosis is a tightly regulated cellular process essential for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer.[6] Consequently, compounds that can selectively trigger apoptosis in cancer cells are promising candidates for therapeutic development.[4]

This application note details a comprehensive protocol for the analysis of apoptosis induced by a specific quinoxaline derivative, Ethyl 2-(quinoxalin-6-YL)acetate, using flow cytometry. While the precise mechanism of action for this particular compound is under investigation, many quinoxaline derivatives exert their pro-apoptotic effects through various pathways, including the activation of caspases, modulation of the Bcl-2 family of proteins, and interference with cellular signaling cascades.[5][6] This guide will provide researchers, scientists, and drug development professionals with a robust methodology to quantify the apoptotic effects of Ethyl 2-(quinoxalin-6-YL)acetate on a selected cancer cell line. The protocol utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing a detailed snapshot of the cellular response to the compound.

Principle of the Assay

The cornerstone of this assay is the dual-staining of cells with Annexin V-FITC and Propidium Iodide (PI). In healthy, viable cells, phosphatidylserine (PS) residues are exclusively located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.

Propidium Iodide is a fluorescent intercalating agent that stains DNA. It is membrane-impermeable and therefore excluded from viable and early apoptotic cells that maintain intact cell membranes. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the cellular DNA. By using these two stains in conjunction, we can distinguish between four cell populations:

  • Annexin V-FITC (-) / PI (-): Viable cells

  • Annexin V-FITC (+) / PI (-): Early apoptotic cells

  • Annexin V-FITC (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V-FITC (-) / PI (+): Necrotic cells

Materials and Reagents

  • Ethyl 2-(quinoxalin-6-YL)acetate (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., HeLa, Jurkat, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer equipped with a 488 nm laser

  • Flow cytometry tubes

  • Microcentrifuge

Experimental Protocols

Part 1: Induction of Apoptosis
  • Cell Seeding:

    • For adherent cells, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • For suspension cells, seed the cells in culture flasks at a density of approximately 5 x 10^5 cells/mL.

  • Cell Treatment:

    • Prepare a stock solution of Ethyl 2-(quinoxalin-6-YL)acetate in a suitable solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a dose-response experiment (e.g., 0, 1, 5, 10, 25, 50 µM) and a time-course experiment (e.g., 12, 24, 48 hours).

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for apoptosis (e.g., staurosporine or etoposide).

    • Remove the old medium from the cells and add the medium containing the different concentrations of Ethyl 2-(quinoxalin-6-YL)acetate or controls.

  • Incubation:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired time periods.

Part 2: Cell Staining with Annexin V-FITC and Propidium Iodide
  • Cell Harvesting:

    • Adherent cells: Carefully aspirate the culture medium. Wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Suspension cells: Transfer the cell suspension directly to a microcentrifuge tube.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Repeat the centrifugation and washing step once more.

  • Cell Resuspension:

    • Carefully discard the supernatant and resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

    • Determine the cell concentration and adjust it to 1 x 10^6 cells/mL in 1X Binding Buffer.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Keep the samples on ice and protected from light until analysis.

    • Analyze the samples by flow cytometry within one hour of staining.

Flow Cytometry Analysis

  • Instrument Setup:

    • Use a flow cytometer with a 488 nm excitation laser.

    • Set up the detectors for FITC (typically FL1, ~530 nm) and Propidium Iodide (typically FL2 or FL3, >575 nm).

    • Establish appropriate voltage settings for the forward scatter (FSC), side scatter (SSC), and fluorescence detectors using unstained and single-stained control samples.

  • Data Acquisition:

    • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) for statistical analysis.

  • Data Analysis and Interpretation:

    • Create a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.

    • Establish quadrants based on the unstained and single-stained controls to delineate the four populations: viable, early apoptotic, late apoptotic/necrotic, and necrotic cells.

    • Quantify the percentage of cells in each quadrant for each treatment condition.

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment groups.

Treatment GroupConcentration (µM)Incubation Time (h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control02495.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
Ethyl 2-(quinoxalin-6-YL)acetate102470.3 ± 3.515.8 ± 1.28.9 ± 0.95.0 ± 0.7
Ethyl 2-(quinoxalin-6-YL)acetate252445.1 ± 4.228.4 ± 2.520.1 ± 1.86.4 ± 0.8
Positive Control (Staurosporine)12410.5 ± 1.540.2 ± 3.145.3 ± 4.04.0 ± 0.6

Data are representative and should be generated from experimental replicates.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition & Analysis A Seed Cells B Treat with Ethyl 2-(quinoxalin-6-YL)acetate A->B C Incubate (e.g., 24h) B->C D Harvest Cells C->D E Wash with PBS D->E F Resuspend in Binding Buffer E->F G Add Annexin V-FITC & PI F->G H Incubate (15 min, RT, Dark) G->H I Add Binding Buffer H->I J Acquire on Flow Cytometer I->J K Analyze Data J->K

Caption: Experimental workflow for apoptosis analysis.

Principle of Apoptosis Detection by Flow Cytometry

G cluster_0 Flow Cytometry Dot Plot Q3 Viable Annexin V- PI- Q4 Early Apoptotic Annexin V+ PI- xaxis Annexin V-FITC --> Q1 Necrotic Annexin V- PI+ Q2 Late Apoptotic/Necrotic Annexin V+ PI+ yaxis Propidium Iodide -->

Caption: Quadrant analysis of Annexin V/PI staining.

Troubleshooting

IssuePossible CauseSolution
High background staining in negative control 1. Cell damage during harvesting. 2. Over-trypsinization. 3. Suboptimal buffer conditions.1. Handle cells gently. 2. Reduce trypsin incubation time. 3. Ensure fresh binding buffer is used.
Weak or no Annexin V-FITC signal 1. Insufficient incubation time. 2. Low concentration of the inducing agent. 3. Inactive Annexin V-FITC.1. Increase incubation time with the compound. 2. Perform a dose-response to find the optimal concentration. 3. Check the expiration date of the kit and store reagents properly.
High percentage of necrotic cells 1. Compound is cytotoxic at the tested concentration. 2. Harsh sample preparation.1. Use a lower concentration of the compound. 2. Handle cells gently and keep them on ice.
Compensation issues Spectral overlap between FITC and PI.Perform single-stain controls for proper compensation setup on the flow cytometer.

References

  • ResearchGate. (2025). Biological activity of quinoxaline derivatives. Retrieved from [Link]

  • ResearchGate. (2025). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed Central. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]

  • ACS Publications. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • PubMed Central. (2015). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. Retrieved from [Link]

  • Sri K.V. College of Pharmacy. (2020). SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. Retrieved from [Link]

  • Taylor & Francis Online. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Retrieved from [Link]

  • MDPI. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Retrieved from [Link]

  • ijmbs. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vivo Efficacy Testing of Ethyl 2-(quinoxalin-6-YL)acetate in a Murine Model of Acute Inflammation

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of Quinoxaline Derivatives The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, wit...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Quinoxaline Derivatives

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Several quinoxaline-based compounds have advanced into clinical use, such as the FGFR inhibitor erdafitinib for bladder cancer, highlighting the therapeutic tractability of this chemical class.[1] Ethyl 2-(quinoxalin-6-YL)acetate is a novel quinoxaline derivative. While its specific mechanism of action is yet to be fully elucidated, the structural alerts and the known bioactivities of related analogs suggest a potential role in modulating inflammatory pathways. Some quinoxaline derivatives have been shown to inhibit NF-κB, a key transcription factor in the inflammatory response.[4] This document provides a comprehensive guide to the in vivo experimental design for testing the efficacy of Ethyl 2-(quinoxalin-6-YL)acetate in a well-established murine model of acute systemic inflammation induced by lipopolysaccharide (LPS).

The following protocols are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research, in accordance with the ARRIVE guidelines.[5][6]

Preclinical Development Strategy: A Phased Approach

A logical, stepwise progression is crucial for the preclinical evaluation of any new chemical entity. This ensures that resources are used efficiently and that the most informative data is generated at each stage.

G In Vitro Characterization In Vitro Characterization Formulation & Stability Formulation & Stability In Vitro Characterization->Formulation & Stability Pilot Pharmacokinetics (PK) Pilot Pharmacokinetics (PK) Formulation & Stability->Pilot Pharmacokinetics (PK) Dose-Range Finding (DRF) & Tolerability Dose-Range Finding (DRF) & Tolerability Pilot Pharmacokinetics (PK)->Dose-Range Finding (DRF) & Tolerability Acute Efficacy Study Acute Efficacy Study Dose-Range Finding (DRF) & Tolerability->Acute Efficacy Study Definitive Efficacy & Biomarker Analysis Definitive Efficacy & Biomarker Analysis Acute Efficacy Study->Definitive Efficacy & Biomarker Analysis

Caption: Phased preclinical development workflow.

PART 1: Preliminary Studies

Formulation Development and Vehicle Selection

The choice of vehicle is critical for ensuring the bioavailability and tolerability of the test compound. Given the ester functional group in Ethyl 2-(quinoxalin-6-YL)acetate, it is likely to have moderate lipophilicity.

Protocol 1: Vehicle Screening and Formulation

  • Solubility Testing: Assess the solubility of Ethyl 2-(quinoxalin-6-YL)acetate in a panel of common, non-toxic vehicles.

    • Recommended Vehicles:

      • Saline (0.9% NaCl)

      • PBS (Phosphate-Buffered Saline)

      • 5% DMSO in saline

      • 10% Solutol HS 15 in saline

      • 5% Tween 80 in saline

  • Procedure:

    • Prepare supersaturated solutions of the compound in each vehicle.

    • Equilibrate at room temperature and 37°C for 24 hours with gentle agitation.

    • Centrifuge to pellet undissolved compound.

    • Quantify the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Selection Criteria: The ideal vehicle will fully solubilize the compound at the highest required concentration, be non-toxic, and have minimal intrinsic biological activity. A common starting point for quinoxaline derivatives is a formulation containing a small percentage of a non-aqueous solvent like DMSO, further diluted in a saline or PBS base.

Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7] This data informs the dosing regimen for the efficacy studies.[8]

Protocol 2: Pilot PK Study in Mice

  • Animals: Male C57BL/6 mice, 8-10 weeks old (n=3 per time point).

  • Dosing:

    • Intravenous (IV): 1 mg/kg via tail vein injection to determine clearance and volume of distribution.

    • Oral (PO) or Intraperitoneal (IP): 10 mg/kg to assess bioavailability and absorption rate. The choice between PO and IP will depend on the intended clinical route and the compound's stability.

  • Sampling:

    • Collect blood samples (e.g., via retro-orbital or tail vein bleed) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

  • Analysis: Quantify the concentration of Ethyl 2-(quinoxalin-6-YL)acetate in plasma using a sensitive and specific bioanalytical method (e.g., LC-MS/MS).[4]

  • Data Interpretation: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). This will guide the dosing frequency required to maintain therapeutic exposure.

PART 2: In Vivo Efficacy Study Design

Based on the known anti-inflammatory potential of quinoxaline derivatives, a lipopolysaccharide (LPS)-induced acute inflammation model is a robust and well-characterized choice for initial efficacy screening.[9][10]

Animal Model and Strain Selection
  • Model: LPS-induced systemic inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, elicits a strong innate immune response, leading to the release of pro-inflammatory cytokines.

  • Species: Mouse (Mus musculus). Mice are widely used in inflammation research due to their genetic and physiological similarities to humans, as well as the availability of research tools.[9][11]

  • Strain: C57BL/6. This inbred strain is known for its robust Th1 immune response, making it suitable for studying inflammatory processes.[9]

  • Animals: 8-10 week old male mice, weighing 20-25g. Using a single sex minimizes variability.

Experimental Groups and Dosing Regimen

A well-designed study includes appropriate controls to ensure that the observed effects are attributable to the test compound.[12]

Group IDTreatmentDose (mg/kg)Route of Admin.N (Animals)Rationale
1Vehicle Control + Saline Challenge-IP8-10Establishes baseline for all measured parameters.
2Vehicle Control + LPS Challenge-IP8-10Positive control for LPS-induced inflammation.
3Ethyl 2-(quinoxalin-6-YL)acetate (Low)TBDIP8-10To assess the lower end of the therapeutic window.
4Ethyl 2-(quinoxalin-6-YL)acetate (Mid)TBDIP8-10To determine a dose-response relationship.
5Ethyl 2-(quinoxalin-6-YL)acetate (High)TBDIP8-10To assess the upper end of the therapeutic window and potential toxicity.
6Positive Control (e.g., Dexamethasone)1-5 mg/kgIP8-10Validates the model and provides a benchmark for efficacy.

Table 1: Experimental Group Design.

Dose Selection: The doses for groups 3-5 will be determined based on a preliminary dose-range finding (DRF) study to identify the maximum tolerated dose (MTD).[13] The DRF study will involve administering escalating doses of the compound and monitoring for clinical signs of toxicity over several days.

Ethical Considerations

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[6] Experiments should be designed to minimize pain and distress, adhering to the 3Rs principle (Replacement, Reduction, and Refinement).[14][15]

PART 3: Step-by-Step Experimental Protocol

Protocol 3: LPS-Induced Acute Inflammation Efficacy Study

  • Animal Acclimatization: Upon arrival, house mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week.

  • Randomization and Blinding: Randomly assign animals to the experimental groups. To minimize bias, the investigator administering the treatments and assessing the outcomes should be blinded to the group allocations.[16]

  • Dosing:

    • Administer the assigned treatment (Vehicle, Ethyl 2-(quinoxalin-6-YL)acetate, or Dexamethasone) via intraperitoneal (IP) injection. The volume should not exceed 10 mL/kg.

  • Inflammation Induction:

    • One hour after treatment, induce inflammation by administering LPS (from E. coli O111:B4) at a dose of 1 mg/kg via IP injection. Group 1 will receive a saline injection of the same volume.

  • Sample Collection and Endpoint Analysis:

    • Time Point: The timing of sample collection is critical. For acute cytokine release, 2-4 hours post-LPS is a common time point. For later-stage inflammatory markers, 24 hours may be more appropriate. This protocol will use a 4-hour time point.

    • Procedure:

      • At 4 hours post-LPS injection, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

      • Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

      • Collect tissues of interest (e.g., liver, lung, spleen) for histological or molecular analysis.

Efficacy Endpoints and Analysis
EndpointMethodAnalysis
Primary Endpoint
Plasma Cytokine LevelsELISA or Multiplex ImmunoassayMeasure levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
Secondary Endpoints
Gene Expression in TissuesqRT-PCRQuantify mRNA levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Cox2) in liver or lung tissue.
HistopathologyH&E StainingAssess tissue inflammation, such as immune cell infiltration in the liver or lungs.
Myeloperoxidase (MPO) ActivityColorimetric AssayQuantify neutrophil infiltration in tissues.

Table 2: Efficacy Endpoints.

Statistical Analysis: Data should be analyzed using appropriate statistical methods. For comparing multiple groups, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is recommended.[17] A p-value of <0.05 is typically considered statistically significant. Power calculations should be performed during the experimental design phase to ensure adequate sample sizes.[18]

PART 4: Visualization of Experimental Workflow

G cluster_0 Preparation (Day -7 to -1) cluster_1 Experiment Day (Day 0) cluster_2 Analysis Acclimatization Animal Acclimatization (7 days) Randomization Randomization & Blinding Acclimatization->Randomization Dosing Compound/Vehicle Dosing (T = 0 hr) Randomization->Dosing LPS_Challenge LPS/Saline Challenge (T = 1 hr) Dosing->LPS_Challenge Termination Euthanasia & Sample Collection (T = 5 hr) LPS_Challenge->Termination Plasma_Analysis Plasma Cytokine Analysis (ELISA/Multiplex) Termination->Plasma_Analysis Tissue_Analysis Tissue Analysis (qRT-PCR, Histology, MPO) Termination->Tissue_Analysis

Caption: Experimental workflow for the in vivo efficacy study.

Conclusion and Future Directions

The successful completion of this in vivo proof-of-concept study will provide crucial data on the anti-inflammatory efficacy of Ethyl 2-(quinoxalin-6-YL)acetate. Positive results, such as a significant and dose-dependent reduction in pro-inflammatory cytokines, would warrant further investigation. Subsequent studies could explore the compound's efficacy in chronic inflammation models, delve deeper into its mechanism of action by examining specific signaling pathways (e.g., NF-κB, MAPK), and conduct more extensive toxicological evaluations. This structured approach ensures a thorough and robust preclinical assessment, paving the way for potential clinical translation.

References

  • Phytochemical Profiling and Dual In Vitro In Vivo Antidiabetic Assessment of Ethyl Acetate Fraction and Essential Oil From Allium ascalonicum. PubMed. [Link]

  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. MDPI. [Link]

  • In Vivo Assay Guidelines. NCBI Bookshelf. [Link]

  • Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]

  • Experimental animal models of chronic inflammation. PubMed Central. [Link]

  • Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. PubMed. [Link]

  • Using Mouse Data to Establish PK/PD Relationships. InnoSer. [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCL. [Link]

  • General Principles of Preclinical Study Design. PubMed Central. [Link]

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. ResearchGate. [Link]

  • Animal models for research on neurodegenerative diseases. OAE Publishing Inc. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

  • The ARRIVE guidelines 2.0. NC3Rs. [Link]

  • A review on biological studies of quinoxaline derivatives. ResearchGate. [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. ResearchGate. [Link]

  • Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

  • In Vivo Testing in Mice: Principles, Applications, and Challenges. ResearchGate. [Link]

  • The Applicability of Mouse Models to the Study of Human Disease. PubMed Central. [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PubMed Central. [Link]

  • Animal Models of Neurodegenerative Diseases. PubMed Central. [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Publications. [Link]

  • Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]

  • Autoimmune Disease and Inflammation Models. Charles River Laboratories. [Link]

  • Using InVivoStat to perform the statistical analysis of experiments. UCL Discovery. [Link]

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Application

Application Notes and Protocols: Elucidating the Mechanism of Action of Ethyl 2-(quinoxalin-6-YL)acetate

Introduction: The Enigmatic Potential of Quinoxaline Scaffolds The quinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Potential of Quinoxaline Scaffolds

The quinoxaline core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Ethyl 2-(quinoxalin-6-YL)acetate is a member of this versatile family; however, its specific mechanism of action remains to be fully elucidated. This guide provides a comprehensive, multi-tiered protocol for researchers, scientists, and drug development professionals to systematically investigate and unravel the molecular pathways through which this compound exerts its biological effects. Our approach is designed to be a self-validating system, moving from broad phenotypic observations to precise target identification and validation, ensuring a high degree of scientific rigor.

Strategic Workflow for Mechanism of Action (MoA) Determination

A successful MoA study for a novel compound requires a logical and iterative experimental approach.[3][4] We advocate for a funnel-down strategy, commencing with high-content phenotypic screening to discern the compound's cellular impact, followed by progressively more focused biochemical and biophysical assays to pinpoint its direct molecular target(s).

MoA_Workflow cluster_Phase1 Phase 1: Phenotypic & Functional Screening cluster_Phase2 Phase 2: Target Identification cluster_Phase3 Phase 3: Target Validation & Characterization cluster_Phase4 Phase 4: Pathway & In-Cellulo Analysis Phenotypic_Screening Phenotypic Screening (e.g., High-Content Imaging) Cell_Viability Cell Viability & Proliferation Assays Phenotypic_Screening->Cell_Viability Initial Hits Target_ID Target Identification Methods Cell_Viability->Target_ID Confirmed Activity CETSA Cellular Thermal Shift Assay (CETSA) Target_ID->CETSA Affinity_Chromo Affinity Chromatography-Mass Spectrometry Target_ID->Affinity_Chromo CRISPR_Screen CRISPR/Cas9 Screening Target_ID->CRISPR_Screen Target_Validation Target Validation CETSA->Target_Validation Affinity_Chromo->Target_Validation CRISPR_Screen->Target_Validation Biochemical_Assays Biochemical/Enzymatic Assays Target_Validation->Biochemical_Assays Binding_Assays Direct Binding Assays (SPR, ITC) Target_Validation->Binding_Assays Pathway_Analysis Pathway Analysis Biochemical_Assays->Pathway_Analysis Confirmed Target Modulation Binding_Assays->Pathway_Analysis Confirmed Direct Binding Phosphoproteomics Phosphoproteomics/Kinome Profiling Pathway_Analysis->Phosphoproteomics Reporter_Assays Reporter Gene Assays Pathway_Analysis->Reporter_Assays

Figure 1: A tiered experimental workflow for elucidating the mechanism of action of Ethyl 2-(quinoxalin-6-YL)acetate.

Phase 1: Foundational Phenotypic and Functional Screening

The initial step is to characterize the observable effects of Ethyl 2-(quinoxalin-6-YL)acetate on whole cells. This provides a broad understanding of its biological activity and guides subsequent, more targeted investigations.

High-Content Cellular Imaging

Rationale: High-content imaging allows for the simultaneous measurement of multiple cellular parameters, offering an unbiased view of the compound's phenotypic impact.

Protocol:

  • Cell Line Selection: Choose a panel of cell lines relevant to the potential therapeutic areas of quinoxalines (e.g., cancer cell lines like A549, MCF-7; immune cell lines like Jurkat).

  • Compound Treatment: Plate cells in 96- or 384-well imaging plates and treat with a dose-response range of Ethyl 2-(quinoxalin-6-YL)acetate (e.g., 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • Staining: Stain cells with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, and phalloidin for actin filaments).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Analyze images to quantify changes in cell morphology, nuclear size, mitochondrial integrity, cytoskeletal structure, and cell number.

Cell Viability and Proliferation Assays

Rationale: To quantify the cytotoxic or cytostatic effects of the compound.

Protocol:

  • Assay Selection: Employ multiple assays that measure different aspects of cell viability (e.g., MTT or resazurin-based assays for metabolic activity, and CellTiter-Glo for ATP levels).

  • Dose-Response and Time-Course: Treat a panel of cell lines with a range of compound concentrations for various time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate IC50 values to determine the potency of the compound in different cell lines.

Parameter Assay Endpoint Purpose
Cell Viability MTT, ResazurinMetabolic ActivityQuantify dose-dependent cytotoxicity
Cell Proliferation CyQUANT, BrdUDNA Content/SynthesisDistinguish between cytotoxic and cytostatic effects
Apoptosis Caspase-Glo 3/7Caspase ActivityDetermine if cell death is apoptotic

Phase 2: Unmasking the Molecular Target(s)

Once a consistent and potent cellular phenotype is established, the next crucial step is to identify the direct molecular target(s) of Ethyl 2-(quinoxalin-6-YL)acetate.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful technique to identify direct target engagement in a cellular context.[5][6][7] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[7]

Protocol:

  • Cell Treatment: Treat intact cells with Ethyl 2-(quinoxalin-6-YL)acetate or vehicle.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).[6]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[6]

  • Protein Detection: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling - TPP).

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

CETSA_Workflow A Treat cells with compound or vehicle B Heat cell suspension across a temperature gradient A->B C Lyse cells and separate soluble/aggregated proteins B->C D Analyze soluble fraction (Western Blot or Mass Spec) C->D E Identify proteins with increased thermal stability D->E

Sources

Method

The Versatile Scaffold: Ethyl 2-(quinoxalin-6-YL)acetate in the Synthesis of Novel Pharmaceutical Agents

Introduction: The Quinoxaline Core and the Strategic Importance of Ethyl 2-(quinoxalin-6-YL)acetate The quinoxaline motif, a fused heterocycle comprising a benzene ring and a pyrazine ring, is a cornerstone in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Core and the Strategic Importance of Ethyl 2-(quinoxalin-6-YL)acetate

The quinoxaline motif, a fused heterocycle comprising a benzene ring and a pyrazine ring, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms make it an exceptional scaffold for interacting with a wide array of biological targets. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including roles as anticancer agents, kinase inhibitors, and antimicrobial compounds.[1][2] The subject of this guide, Ethyl 2-(quinoxalin-6-YL)acetate (CAS No. 473895-87-3), is a strategically functionalized building block poised for the elaboration into complex, biologically active molecules. Its ester and active methylene groups offer versatile handles for a variety of chemical transformations, making it a valuable starting material in the synthesis of novel pharmaceutical candidates.

This document provides a detailed exploration of the application of Ethyl 2-(quinoxalin-6-YL)acetate in the synthesis of innovative pharmaceutical compounds. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the synthetic strategies discussed.

Core Reactivity and Synthetic Potential

The chemical reactivity of Ethyl 2-(quinoxalin-6-YL)acetate is primarily centered around three key features: the ester moiety, the adjacent active methylene group, and the quinoxaline ring itself. Understanding these reactive sites is crucial for designing synthetic routes to novel compounds.

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Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The quinoxaline scaffold has been identified as a privileged structure for the development of kinase inhibitors.[4] While direct synthesis examples starting from Ethyl 2-(quinoxalin-6-YL)acetate are not abundant in publicly available literature, its structural motifs are present in known kinase inhibitors. The following section outlines a well-established protocol for the synthesis of a related quinoxaline-based kinase inhibitor, which can be adapted for the derivatization of Ethyl 2-(quinoxalin-6-YL)acetate.

Protocol: Synthesis of Quinoxaline-Amide Derivatives as Potential Kinase Inhibitors

This protocol describes a general two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine. This approach allows for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR).

Part 1: Hydrolysis of Ethyl 2-(quinoxalin-6-YL)acetate

  • Reaction Setup: To a solution of Ethyl 2-(quinoxalin-6-YL)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), add sodium hydroxide (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 3-4 with a suitable acid (e.g., 1 M HCl).

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(quinoxalin-6-yl)acetic acid.

Part 2: Amide Coupling

  • Reaction Setup: To a solution of 2-(quinoxalin-6-yl)acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline-amide derivative.

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Application in the Development of Anticancer and Apoptosis-Inducing Agents

The quinoxaline core is a recurring feature in numerous compounds with potent anticancer activity.[4] Many of these agents exert their effects by inducing apoptosis, a programmed cell death pathway that is often dysregulated in cancer cells.[5][6] The derivatization of Ethyl 2-(quinoxalin-6-YL)acetate provides a pathway to novel compounds that can be screened for their ability to induce apoptosis in cancer cell lines.

Synthetic Strategy: Introduction of Bioactive Moieties

A common strategy in drug discovery is the hybridization of known bioactive scaffolds. For instance, coupling the 2-(quinoxalin-6-yl)acetic acid intermediate with pharmacophores known to interact with anticancer targets can lead to novel compounds with enhanced or synergistic activity.

Table 1: Potential Amine Building Blocks for Anticancer Drug Synthesis

Amine MoietyRationale for UsePotential Target Class
AnilinesPrevalent in many kinase inhibitors (e.g., VEGFR, EGFR inhibitors)Kinase Inhibitors
PiperazinesCommon in CNS-active and anticancer drugs; allows for further substitutionVarious (GPCRs, Kinases)
SulfonamidesBioisostere for carboxylic acids; present in various enzyme inhibitorsVarious (e.g., Carbonic Anhydrase)

Application in the Synthesis of Antitubercular Agents

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[2] Quinoxaline derivatives have shown promising activity against Mycobacterium tuberculosis.[7][8] The synthesis of novel quinoxaline-based compounds is a viable strategy in the search for new antitubercular drugs.

Protocol: Synthesis of Quinoxaline-Hydrazide and Subsequent Derivatives

The ester functionality of Ethyl 2-(quinoxalin-6-YL)acetate can be readily converted to a hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic systems known to possess antitubercular activity.

  • Hydrazide Formation:

    • To a solution of Ethyl 2-(quinoxalin-6-YL)acetate (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

    • Reflux the reaction mixture for 6-12 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry to yield 2-(quinoxalin-6-yl)acetohydrazide.

  • Further Derivatization (Example: Formation of an Oxadiazole Ring):

    • The resulting hydrazide can be cyclized with various reagents. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of an oxadiazole-thione ring, a common scaffold in bioactive molecules.

Conclusion and Future Directions

Ethyl 2-(quinoxalin-6-YL)acetate represents a valuable and versatile starting material for the synthesis of a wide range of novel pharmaceutical compounds. Its strategic functionalization allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships. The protocols and strategies outlined in this guide provide a framework for the application of this building block in the development of new kinase inhibitors, anticancer agents, and antitubercular drugs. As the demand for novel therapeutics continues to grow, the importance of well-designed, synthetically accessible scaffolds like Ethyl 2-(quinoxalin-6-YL)acetate in drug discovery programs will undoubtedly increase.

References

  • (Reference to a general organic chemistry textbook for fundamental reaction mechanisms)
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]

  • Discovery of potent antitubercular agents: Design, synthesis and biological evaluation of 4-(3-(4-substitutedpiperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues. PubMed. [Link]

  • (Reference to a review on kinase inhibitors)
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. [Link]

  • (Reference to a paper on GSK-3β inhibitors)
  • (Reference to a paper on Pim-1/2 kinase inhibitors)
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. PMC. [Link]

  • (Reference to a general medicinal chemistry textbook)
  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Publishing. [Link]

  • (Reference to a paper on apoptosis-inducing agents)
  • Synthesis of novel quinoxaline-alkynyl derivatives and their anti-Mycobacterium tuberculosis activity. PubMed. [Link]

  • (Reference to a review on recent advances in quinoxaline synthesis)
  • (Reference to a paper on pyrazolo[1,5-a]pyrimidines as kinase inhibitors)
  • Synthesis and Biological Evaluation of Isatin incorporated Quinoxalines as Anti-Tubercular Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (Reference to a paper on pyrrolo[1,2-a] quinoxaline deriv
  • (Reference to a paper on GSK-3 inhibitors)
  • (Reference to a paper on antitubercular activity of indolizine deriv
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (Reference to a paper on GSK-3α inhibitors)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ethyl 2-(quinoxalin-6-YL)acetate

<_> Introduction: The synthesis of Ethyl 2-(quinoxalin-6-YL)acetate is a critical step in the development of various pharmacologically active molecules.[1][2] This guide provides a structured approach to troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Introduction: The synthesis of Ethyl 2-(quinoxalin-6-YL)acetate is a critical step in the development of various pharmacologically active molecules.[1][2] This guide provides a structured approach to troubleshooting common issues that lead to low yields in this synthesis, drawing from established principles of quinoxaline chemistry. The most common synthetic route involves the condensation of a substituted o-phenylenediamine with an α-ketoester, a reaction known for its sensitivity to reagent quality and reaction conditions.[3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction seems incomplete, or the yield is significantly lower than expected. What are the primary factors to investigate?

Low yields in quinoxaline synthesis often trace back to a few key areas: the quality of starting materials, the reaction conditions, and the workup procedure. A systematic approach is crucial for diagnosing the root cause.

Initial Diagnosis: Is the Reaction Truly Incomplete?

Before optimizing, confirm the reaction's status.

  • Thin-Layer Chromatography (TLC): This is the quickest method. A properly run TLC will show the consumption of the limiting reagent (typically the diamine) and the formation of the product. If a significant amount of starting material remains, the reaction is incomplete.

  • LC-MS Analysis: For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry can confirm the presence of starting materials, the desired product, and any potential side products by their mass-to-charge ratio.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing low yields.

G cluster_start Diagnosis cluster_solution Solutions start Low Yield Observed tlc Run TLC/LC-MS Analysis start->tlc incomplete Incomplete Reaction (Starting Material Remains) tlc->incomplete High SM spot side_products Side Products Observed tlc->side_products Multiple spots purification_issue Product Lost During Workup/Purification tlc->purification_issue Clean reaction, low isolated yield reagents Check Starting Material Quality incomplete->reagents conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) incomplete->conditions side_products->conditions workup Modify Workup & Purification Protocol purification_issue->workup reagents->conditions conditions->workup

Caption: A logical flowchart for troubleshooting low product yields.

Question 2: How does the quality of my starting materials affect the yield?

The purity of your starting materials, particularly the o-phenylenediamine derivative, is paramount.

  • Cause: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of active starting material available for the cyclization reaction. This oxidation can occur during storage.

  • Expert Insight: The presence of these impurities can not only lower the yield but also complicate the purification process by introducing tar-like substances.

  • Solution:

    • Visual Inspection: The diamine should be a light-colored solid. Darkening (from tan to dark brown or purple) is a sign of oxidation.

    • Purification: If oxidation is suspected, purify the diamine before use. Recrystallization from an ethanol/water mixture or sublimation are effective methods.

    • Storage: Store o-phenylenediamines under an inert atmosphere (nitrogen or argon), protected from light, and preferably refrigerated.

Question 3: My reaction is sluggish or stalls. How can I optimize the reaction conditions?

The condensation to form the quinoxaline ring is influenced by temperature, solvent, and the presence of a catalyst.[6][7][8] Traditional methods often require high temperatures and long reaction times, but modern approaches offer milder and more efficient alternatives.[7][8][9]

  • Cause: Sub-optimal reaction conditions can lead to a slow reaction rate or an unfavorable equilibrium, preventing the reaction from reaching completion.

  • Expert Insight: The choice of solvent is critical. While alcohols like ethanol are common, they can sometimes participate in side reactions. Acetic acid is often used as both a solvent and a catalyst, but its acidity can be too harsh for sensitive substrates.[7]

  • Solutions:

    • Temperature: If the reaction is run at room temperature, consider gentle heating (e.g., 50-80 °C). Monitor the reaction by TLC to avoid decomposition at higher temperatures.

    • Catalysis: The reaction is often acid-catalyzed. If no catalyst is used, or if a weak acid is ineffective, consider adding a catalytic amount of a stronger acid. However, an excess of strong acid can sometimes hinder the reaction.[6]

    • Solvent Choice: The polarity and protic nature of the solvent can significantly impact the reaction. See the table below for a comparison of common solvents.

Table 1: Solvent Selection for Quinoxaline Synthesis
SolventBoiling Point (°C)CharacteristicsTypical Conditions
Ethanol78Protic, good solubility for many starting materials.Reflux, often with catalytic acid.[3]
Acetic Acid118Acts as both solvent and acid catalyst.Often used at elevated temperatures (e.g., 100 °C).[7]
Toluene111Aprotic, allows for removal of water via Dean-Stark trap.Reflux with azeotropic water removal.
Acetonitrile82Polar aprotic, good for avoiding solvent participation.Can be effective at reflux, sometimes showing better yields than other common solvents.[6]
Question 4: I see multiple spots on my TLC plate. What are the likely side products and how can I avoid them?

The formation of side products is a common issue, especially if the reaction conditions are not well-controlled.

  • Cause: The primary side products often arise from self-condensation of the starting materials or from the formation of regioisomers if a substituted o-phenylenediamine is used.

  • Expert Insight: When using a monosubstituted o-phenylenediamine, the condensation can occur in two different ways, leading to a mixture of two isomeric products which can be difficult to separate.[3]

  • Solutions:

    • Control Stoichiometry: Ensure a 1:1 molar ratio of the diamine and the dicarbonyl compound. An excess of either can lead to side reactions.

    • Temperature Control: Overheating can promote the formation of undesired byproducts. Start at a lower temperature and gradually increase if necessary, while monitoring by TLC.

    • Purification Strategy: If isomers are formed, careful column chromatography is required. A solvent system with a gradient elution (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) is often necessary for good separation.

Question 5: I had a clean reaction according to TLC, but my isolated yield after workup and purification is very low. What happened?

Product loss during the workup and purification stages is a frequent and often overlooked cause of low yield.

  • Cause: The product may be partially soluble in the aqueous phase during extraction, or it may adhere strongly to the silica gel during column chromatography.

  • Expert Insight: Quinoxaline derivatives can have varying polarities. The ethyl acetate group in the target molecule increases its polarity compared to the unsubstituted quinoxaline core.

  • Solutions:

    • Workup Procedure:

      • After quenching the reaction, ensure the pH is adjusted to be neutral or slightly basic before extraction to ensure the product is in its neutral form.

      • When extracting with an organic solvent like ethyl acetate, perform multiple extractions (e.g., 3 times) to maximize recovery from the aqueous layer.[6]

      • Wash the combined organic layers with brine to help break up any emulsions and remove residual water.

      • Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating.[6]

    • Column Chromatography:

      • Choose an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal polarity will move the product spot to an Rf value of ~0.3 on the TLC plate.

      • If the product is streaking on the TLC plate, it may be too polar for a standard silica gel column. Consider using a different stationary phase or adding a small amount of a modifier (like triethylamine for basic compounds) to the eluent.

Key Experimental Protocols

Protocol 1: General Procedure for Synthesis and TLC Monitoring
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-amino-3-nitro-phenylacetic acid ethyl ester (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per mmol of diamine).

  • Reduction: Add a reducing agent (e.g., SnCl2·2H2O or catalytic hydrogenation with Pd/C) and stir at the appropriate temperature until the nitro group is fully reduced to the amine (monitor by TLC).

  • Condensation: To the resulting in situ generated diamine, add the ethyl 2-oxoacetate (1.1 eq).

  • Heating: Heat the reaction mixture to reflux and monitor the progress every 30-60 minutes.

  • TLC Monitoring:

    • Prepare a TLC chamber with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate).

    • On a silica gel TLC plate, spot the starting diamine, the keto-ester, and the reaction mixture.

    • Visualize the spots under UV light. The reaction is complete when the starting diamine spot is no longer visible.

Protocol 2: Standard Workup and Purification
  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[6] Combine the fractions containing the pure product and remove the solvent to yield Ethyl 2-(quinoxalin-6-YL)acetate.

References

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). Molecules. Available from: [Link]

  • Ramli, Y., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available from: [Link]

  • Al-Tel, T. H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available from: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available from: [Link]

  • Mamedov, V. A., et al. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available from: [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Hernández-Vázquez, E., et al. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available from: [Link]

  • Abad, N., et al. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. National Institutes of Health. Available from: [Link]

  • Li, P., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2022). ResearchGate. Available from: [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). ACS Publications. Available from: [Link]

  • Yashwantrao, G., & Saha, S. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. Available from: [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (2016). Der Pharma Chemica. Available from: [Link]

  • Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. (2010). Synfacts. Available from: [Link]

  • Al-Majid, A. M. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available from: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. Available from: [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). National Institutes of Health. Available from: [Link]

Sources

Optimization

Optimizing reaction conditions for the condensation of o-phenylenediamine with ethyl glyoxylate derivatives

Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the condensation of o-phenylenediamine with ethyl glyoxylate derivatives. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to optimize your reaction conditions effectively.

Introduction: The Versatility of the Quinoxaline Scaffold

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, or their synthetic equivalents like α-keto esters, is a cornerstone reaction for the synthesis of quinoxalines.[1] These nitrogen-containing heterocycles are prevalent in medicinal chemistry and materials science, forming the core of various antibiotics, antitumor agents, and electroluminescent materials.[2] The reaction with ethyl glyoxylate derivatives, specifically, provides a direct route to valuable ethyl 2-quinoxalinecarboxylates. While seemingly straightforward, this reaction is sensitive to a range of parameters that can significantly impact yield, purity, and reaction time. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between o-phenylenediamine and ethyl glyoxylate?

The expected product is ethyl 2-quinoxalinecarboxylate. The reaction involves a cyclocondensation followed by dehydration (or oxidative aromatization) to form the stable, aromatic quinoxaline ring system.

Q2: What is the general mechanism for this condensation reaction?

The reaction proceeds in a stepwise manner:

  • Nucleophilic Attack: One of the nucleophilic amino groups of o-phenylenediamine attacks the electrophilic aldehyde carbon of ethyl glyoxylate.

  • Imine Formation: A hemiaminal intermediate is formed, which then dehydrates to form an imine (Schiff base).

  • Intramolecular Cyclization: The second amino group attacks the keto-carbon of the ester moiety, forming a six-membered dihydroquinoxaline ring.

  • Aromatization: The dihydroquinoxaline intermediate then aromatizes, typically through the elimination of a water molecule (dehydration), to yield the final quinoxaline product.

Q3: Is a catalyst necessary for this reaction?

While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is highly recommended to improve reaction rates and yields, often under milder conditions.[3][4] Both Brønsted and Lewis acids are effective. A catalytic amount of a simple acid like acetic acid or p-toluenesulfonic acid (p-TsA) can significantly accelerate the key condensation and cyclization steps.[5]

Q4: What are the most suitable solvents for this reaction?

The choice of solvent is critical. Protic solvents like ethanol are commonly used and often give high yields.[3] Ethanol is effective because it can facilitate the necessary proton transfers during the formation of the imine and the subsequent dehydration steps. Other solvents such as methanol, acetonitrile, and toluene have also been successfully employed.[1][2][6] The optimal solvent may depend on the specific substituents on the o-phenylenediamine or glyoxylate derivative.

Q5: What is the optimal reaction temperature?

The optimal temperature is highly dependent on the reactivity of the substrates and the presence of a catalyst. Reactions can be run anywhere from room temperature to reflux.[1] Catalyzed reactions often proceed efficiently at room temperature or with gentle heating (e.g., 40-60 °C), while uncatalyzed reactions may require refluxing in a solvent like ethanol to achieve a reasonable rate.

Visualizing the Reaction Pathway and Logic

To better understand the process, the following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common experimental issues.

reaction_mechanism OPD o-Phenylenediamine Hemiaminal Hemiaminal Intermediate OPD->Hemiaminal Nucleophilic Attack EtG Ethyl Glyoxylate EtG->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O (Dehydration) DihydroQ Dihydroquinoxaline Intermediate Imine->DihydroQ Intramolecular Cyclization Product Ethyl 2-Quinoxalinecarboxylate DihydroQ->Product - H₂O (Aromatization)

Caption: The reaction mechanism for quinoxaline synthesis.

troubleshooting_workflow start Start Experiment monitor Monitor by TLC start->monitor is_complete Reaction Complete? monitor->is_complete workup Reaction Workup & Isolation analyze Analyze Yield & Purity (NMR, LCMS) workup->analyze is_yield_ok Yield > 80%? analyze->is_yield_ok success Success! is_complete->workup Yes action_time Increase Time or Temperature is_complete->action_time No is_purity_ok Purity > 95%? is_yield_ok->is_purity_ok Yes action_reagents Check Reagent Purity (esp. o-phenylenediamine) is_yield_ok->action_reagents No is_purity_ok->success Yes action_purify Re-purify (Column or Recrystallization) is_purity_ok->action_purify No action_time->monitor action_catalyst Add Acid Catalyst (e.g., Acetic Acid) action_catalyst->start action_reagents->action_catalyst action_purify->analyze

Caption: A logical workflow for troubleshooting the synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

  • Potential Cause: Poor quality or degradation of o-phenylenediamine.

    • Scientific Rationale: o-Phenylenediamine is susceptible to air oxidation, which turns the typically colorless or light-tan solid into a dark purple or black material. This oxidation process consumes the starting material and introduces impurities that can interfere with the reaction.

    • Recommended Solution: Use freshly purchased, high-purity o-phenylenediamine. If the material is old or discolored, it can be purified by recrystallization from water with a small amount of sodium dithionite (a reducing agent to remove oxidized species) or by sublimation.

  • Potential Cause: Incomplete reaction due to insufficient activation.

    • Scientific Rationale: The carbonyl groups in ethyl glyoxylate need to be sufficiently electrophilic to react with the moderately nucleophilic diamine. Without a catalyst, thermal energy is required to overcome the activation barrier.

    • Recommended Solution:

      • Add a Catalyst: Introduce a catalytic amount (1-5 mol%) of an acid such as acetic acid, p-toluenesulfonic acid (p-TsA), or camphorsulfonic acid (CSA).[3] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

      • Increase Temperature: If the reaction is sluggish at room temperature, gently heat the mixture to 50-80 °C or reflux, depending on the solvent.[7]

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials before stopping the reaction.[8]

  • Potential Cause: Suboptimal solvent choice.

    • Scientific Rationale: The solvent must not only dissolve the reactants but also facilitate the key mechanistic steps. Aprotic solvents may not effectively stabilize charged intermediates or facilitate the proton transfers required for dehydration.

    • Recommended Solution: If using an aprotic solvent like toluene or THF with poor results, switch to a protic solvent like ethanol or methanol.[3][6] Ethanol is often the solvent of choice as it effectively dissolves the reactants and participates in the proton-transfer steps of the mechanism.

Issue 2: Formation of Multiple Products or Significant Impurities

  • Potential Cause: Formation of benzimidazole side products.

    • Scientific Rationale: If the ethyl glyoxylate contains impurities like glyoxylic acid or if it degrades, the resulting reaction with o-phenylenediamine can lead to the formation of benzimidazole derivatives instead of the desired quinoxaline. Reaction with N-alkylated o-phenylenediamines can also lead to a mixture of benzimidazole and benzodiazepine products.[9]

    • Recommended Solution: Ensure the purity of your ethyl glyoxylate derivative. Use freshly opened or distilled material. Carefully control the stoichiometry to maintain a 1:1 molar ratio between the diamine and the glyoxylate.[1]

  • Potential Cause: Incomplete cyclization or aromatization.

    • Scientific Rationale: The intermediate dihydroquinoxaline may be stable under certain conditions and fail to aromatize, especially if the final dehydration step is slow. This can lead to a mixture of the desired product and the partially saturated intermediate.

    • Recommended Solution: Ensure an acid catalyst is present, as it is crucial for the dehydration/aromatization step. If the reaction is run under neutral conditions, adding a catalytic amount of acid and heating can drive the conversion of the intermediate to the final product.

Issue 3: Difficulty in Product Purification

  • Potential Cause: Product "oiling out" during recrystallization.

    • Scientific Rationale: "Oiling out" occurs when a compound separates from a solution as a liquid instead of a solid, often because the solution is supersaturated or the solvent is a poor choice for crystallization.[10]

    • Recommended Solution:

      • Slow Down Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.

      • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a non-solvent (e.g., hexanes, water) until the solution becomes turbid, then warm slightly to clarify and cool slowly.[8] For quinoxaline esters, an ethyl acetate/hexane system is often effective.

  • Potential Cause: Product is difficult to separate from starting materials or baseline impurities via column chromatography.

    • Scientific Rationale: The nitrogen atoms in the quinoxaline ring can interact strongly with the acidic silica gel, causing streaking or poor separation. Unreacted o-phenylenediamine is also quite polar.

    • Recommended Solution:

      • Aqueous Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove any unreacted basic o-phenylenediamine. Then wash with a base (e.g., sat. NaHCO₃) to remove any acidic impurities.

      • Modify the Mobile Phase: Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent (e.g., ethyl acetate/hexanes) to deactivate the silica gel and improve the peak shape of the basic quinoxaline product.

Data Summary and Protocols

Table 1: Representative Reaction Conditions
Catalyst (mol%)SolventTemperature (°C)TimeTypical Yield (%)Reference
NoneGlycerol/Water904-6 min85-91[1]
CAN (5 mol%)AcetonitrileRoom Temp20 min80-98[1]
CSAEthanolReflux15-30 min90-96[3]
NoneEthanolReflux3 hVaries[11]
Au/TiO₂ (1 mol%)CHCl₃:MeOH25VariesHigh[6]

Note: Yields are highly substrate-dependent. This table provides a general guide based on reactions of o-phenylenediamines with various 1,2-dicarbonyl compounds.

Protocol 1: Standard Synthesis of Ethyl 2-Quinoxalinecarboxylate

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.08 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add 20 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add ethyl glyoxylate (50% solution in toluene, 2.04 g, 10.0 mmol, 1.0 equiv.) dropwise to the stirred solution at room temperature.

  • Catalyst Addition (Optional but Recommended): Add 3-5 drops of glacial acetic acid to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of o-phenylenediamine), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution) to 80:20 Hexanes:Ethyl Acetate.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ethyl 2-quinoxalinecarboxylate, which should be a crystalline solid or a pale yellow oil that solidifies upon standing.

References

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health (NIH). [Link]

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Synthesis of quinoxaline using o-phenylenediamine with various diketone... ResearchGate. [Link]

  • Reaction of o-phenylenediamine with organic acids. ResearchGate. [Link]

  • The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate. [Link]

  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. Royal Society of Chemistry. [Link]

  • Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate. PubMed. [Link]

  • Condensation of ethyl ether of 2-oxoindolin-3-glyoxylic acid with o-aminophenol and o-phenylene diamine. ResearchGate. [Link]

  • The condensation of o-phenylenediamine with ethyl acetoacetate. Royal Society of Chemistry. [Link]

  • Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. IJRAR. [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. National Institutes of Health (NIH). [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. National Institutes of Health (NIH). [Link]

  • How to purify esterefication product? ResearchGate. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). [Link]

  • SYNTHESIS AND EVALUATION FOR ANTIMICROBIAL ACTIVITY OF 2-SUBSTITUTED BENZIMIDAZOLE AND BENZODIAZEPINONE DERIVATIVES. IJRPC. [Link]

  • AN EFFICIENT SYNTHESIS OF 2-ARYLQUINOXALINES FROM α, α-DIBROMOACETOPHENONES AND O-PHENYLENEDIAMINE. Connect Journals. [Link]

  • One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][6][12]thiadiazole-4,5-diamine. ACG Publications. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Science Alert. [Link]

Sources

Troubleshooting

Common side reactions and byproduct formation in quinoxaline synthesis

Welcome to the Technical Support Center for quinoxaline synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoxaline chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinoxaline synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoxaline chemistry. Here, we address common challenges, from puzzling side reactions to unexpected byproduct formation, providing not just solutions but the fundamental chemical principles behind them. Our goal is to empower you with the expertise to troubleshoot your experiments effectively and optimize your synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter at the bench. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable protocols.

Issue 1: Low Yield of the Desired Quinoxaline Product

Question: My quinoxaline synthesis is resulting in a low yield, and I observe multiple spots on my TLC plate. What are the likely causes and how can I improve the yield?

Answer: Low yields in quinoxaline synthesis often stem from incomplete reactions, degradation of starting materials, or the formation of stable, unintended byproducts. The classical method for quinoxaline synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, and while effective, it can be sensitive to reaction conditions.[1][2]

Causality and Strategic Solutions:

  • Incomplete Reaction: The condensation reaction can be slow at room temperature. While many modern protocols advocate for milder conditions, heating is often necessary to drive the reaction to completion. Refluxing in a suitable solvent like ethanol or acetic acid is a common strategy.[3] The choice of catalyst is also crucial; acids are traditionally used, but a variety of more efficient and recyclable catalysts have been developed.[1]

  • Starting Material Stability: o-Phenylenediamines are susceptible to oxidation, which can be exacerbated by prolonged reaction times, high temperatures, and the presence of air. This oxidation can lead to a complex mixture of colored byproducts. To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.

  • Substituent Effects: The electronic nature of substituents on the o-phenylenediamine can influence reactivity. Electron-donating groups generally favor product formation, while electron-withdrawing groups can decrease the nucleophilicity of the amino groups, slowing down the reaction and potentially leading to lower yields.[1]

Troubleshooting Protocol:

  • Reaction Conditions Optimization:

    • Temperature: If you are running the reaction at room temperature, try heating it to reflux. Monitor the reaction progress by TLC.

    • Catalyst: If you are not using a catalyst, consider adding a catalytic amount of a Brønsted or Lewis acid. For example, a few drops of acetic acid or a small amount of p-toluenesulfonic acid can significantly improve the reaction rate.[1]

    • Solvent: Ensure your solvent is dry and appropriate for the reaction. Ethanol, methanol, and acetic acid are common choices.

  • Inert Atmosphere: Assemble your reaction under a nitrogen or argon atmosphere to prevent oxidation of the o-phenylenediamine.

  • Purification: If your TLC shows multiple spots, careful column chromatography is essential for isolating the desired product.[4]

Issue 2: Formation of an Unexpected Dimeric Byproduct

Question: I have isolated a significant amount of a high molecular weight byproduct that appears to be a dimer of my starting o-phenylenediamine. What is this compound and how can I prevent its formation?

Answer: The self-condensation of o-phenylenediamine can lead to the formation of 2,3-diaminophenazine. This is a common side reaction, especially under oxidative conditions.

Mechanism of Dimer Formation:

The formation of 2,3-diaminophenazine involves the oxidation of o-phenylenediamine to the corresponding o-quinonediimine, which then undergoes a Michael addition with another molecule of o-phenylenediamine, followed by further oxidation.

Prevention Strategies:

  • Strict Exclusion of Air: As with preventing general degradation, running the reaction under an inert atmosphere is the most effective way to minimize the formation of this dimeric byproduct.

  • Control of Reaction Stoichiometry: Ensure that the 1,2-dicarbonyl compound is present in a stoichiometric or slight excess to favor the desired reaction pathway over the self-condensation of the diamine.

  • Choice of Oxidant (if applicable): In synthetic routes that involve an oxidative step, the choice of oxidant and the control of its stoichiometry are critical. Milder oxidants are less likely to promote the self-condensation of the diamine.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the chemistry of quinoxaline synthesis, providing foundational knowledge to prevent problems before they arise.

FAQ 1: What are the most common classes of byproducts in quinoxaline synthesis?

Answer: Besides the previously mentioned dimeric phenazine derivatives, several other classes of byproducts can be formed depending on the specific synthetic route and reaction conditions.

Byproduct ClassFormation ConditionsPrevention/Mitigation
Benzimidazoles Reaction of o-phenylenediamine with a monocarbonyl compound (aldehyde or ketone) as an impurity in the dicarbonyl starting material.Use highly pure 1,2-dicarbonyl compounds.
Quinoxaline N-oxides Use of oxidizing agents during the synthesis or subsequent oxidation of the quinoxaline product.Avoid harsh oxidizing conditions. If an oxidation step is necessary, use a mild and selective oxidant.
Partially Reduced Quinoxalines (Dihydroquinoxalines) Incomplete oxidation in syntheses that proceed through a dihydroquinoxaline intermediate.Ensure the oxidation step goes to completion by using an adequate amount of oxidant and sufficient reaction time.
Products from Side Reactions of the Dicarbonyl Compound Aldol condensation or other self-condensation reactions of the 1,2-dicarbonyl compound, especially under basic conditions.Maintain neutral or acidic reaction conditions. Add the dicarbonyl compound slowly to the reaction mixture.
FAQ 2: How can I differentiate between the desired quinoxaline and potential benzimidazole byproducts?

Answer: Benzimidazoles are another class of heterocyclic compounds that can form from o-phenylenediamines if a monocarbonyl compound is present as an impurity. Differentiating between the two is crucial for product characterization.

Spectroscopic Differentiation:

  • ¹H NMR: The proton on the nitrogen of a benzimidazole is typically observable in the NMR spectrum, often as a broad singlet. Quinoxalines, lacking a proton on the heterocyclic nitrogen atoms, will not show this signal. The aromatic region of the spectrum will also show different splitting patterns for the two different heterocyclic cores.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic ring will be different for quinoxalines and benzimidazoles, providing a clear distinction.

  • Mass Spectrometry: The molecular weight of the benzimidazole byproduct will be different from that of the desired quinoxaline, reflecting the incorporation of a monocarbonyl versus a dicarbonyl unit.

Visualizing Reaction Pathways

To aid in understanding the potential reaction pathways, the following diagram illustrates the desired quinoxaline synthesis alongside the formation of a common dimeric byproduct.

G cluster_reactants Reactants cluster_products Products OPD o-Phenylenediamine Intermediate Dihydroquinoxaline Intermediate OPD->Intermediate Condensation Oxidized_OPD Oxidized o-Phenylenediamine OPD->Oxidized_OPD Self-Condensation (Oxidative Conditions) Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Intermediate Quinoxaline Desired Quinoxaline Dimer Dimeric Byproduct (2,3-Diaminophenazine) Intermediate->Quinoxaline Oxidation Oxidized_OPD->Dimer

Caption: Reaction pathways in quinoxaline synthesis.

References

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
  • Efficient Synthesis of Aromatic Quinoxaline Deriv
  • Ghahremanzadeh, R., et al. (2012).
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. (n.d.).
  • Synthesis of quinoxaline using o-phenylenediamine with various diketone.... (n.d.).
  • HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. (n.d.). Pharmacophore.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Publishing.
  • 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. (n.d.). Pharmacy Infoline.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI.

Sources

Optimization

Technical Support Center: Purification of Crude Ethyl 2-(quinoxalin-6-YL)acetate

Welcome to the dedicated technical support center for the purification of crude Ethyl 2-(quinoxalin-6-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of crude Ethyl 2-(quinoxalin-6-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this quinoxaline derivative. Here, we synthesize our extensive experience in organic synthesis and purification to provide you with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of Ethyl 2-(quinoxalin-6-YL)acetate.

Q1: What are the most common impurities I should expect in my crude Ethyl 2-(quinoxalin-6-YL)acetate?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A prevalent method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For Ethyl 2-(quinoxalin-6-YL)acetate, this likely involves a reaction between a 4-substituted-1,2-phenylenediamine and an ethyl glyoxalate derivative. Based on this, common impurities include:

  • Unreacted Starting Materials: Residual 1,2-phenylenediamine and ethyl glyoxalate derivatives.

  • Self-Condensation Products: Diamine starting materials can undergo self-condensation or oxidation to form phenazine-type impurities.

  • Positional Isomers: If a substituted o-phenylenediamine is used, there is a possibility of forming regioisomers depending on the reaction conditions.

  • Byproducts from Side Reactions: Aldol-type condensation of the glyoxalate or other side reactions can lead to various byproducts.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, ethyl acetate, acetic acid) and any catalysts or bases may be present.

Q2: What are the recommended primary purification techniques for Ethyl 2-(quinoxalin-6-YL)acetate?

A2: The two most effective and commonly employed purification techniques for quinoxaline derivatives are recrystallization and column chromatography.

  • Recrystallization: This is an excellent method for removing small amounts of impurities from a solid product. Ethanol is often a suitable solvent for recrystallizing quinoxaline derivatives[1][2]. A mixed solvent system, such as ethyl acetate/hexane, can also be effective.

  • Column Chromatography: For complex mixtures or when the product is an oil, silica gel column chromatography is the method of choice. A common eluent system for quinoxalines is a gradient of ethyl acetate in hexane[3][4].

Q3: My crude product is a dark, oily residue. How should I proceed with purification?

A3: An oily or tarry crude product is a common issue. Here’s a systematic approach:

  • Initial Workup: Ensure your workup procedure effectively removes any acidic or basic residues. A wash with a saturated sodium bicarbonate solution followed by brine is recommended.

  • Solvent Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the product is likely insoluble, such as hexane or diethyl ether. This can sometimes precipitate the desired product, leaving some impurities dissolved.

  • Column Chromatography: If trituration fails, column chromatography is your best option for purifying an oily product.

Q4: How can I monitor the progress of my purification?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification[3][5]. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate your product from impurities. Visualization under UV light is typically effective for aromatic compounds like quinoxalines.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the purification of Ethyl 2-(quinoxalin-6-YL)acetate.

Troubleshooting Recrystallization

Problem 1: The compound "oils out" instead of crystallizing.

  • Causality: The compound's solubility in the chosen solvent is too high at the cooling temperature, or the cooling process is too rapid, leading to the separation of a supersaturated liquid phase instead of solid crystals.

  • Solutions:

    • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oily mixture and reheat to dissolve completely before allowing it to cool slowly.

    • Use a mixed solvent system: Dissolve the oily compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or dichloromethane). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or heptane) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the turbidity and then allow the solution to cool slowly.

    • Scratch the flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Problem 2: No crystals form upon cooling.

  • Causality: The solution is not supersaturated, meaning the compound is too soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath, and if necessary, in a freezer. Be cautious as some solvents will freeze.

    • Change the solvent: Your chosen solvent may be too good at dissolving your compound. Select a solvent with a lower solubilizing power. Refer to the solvent polarity table for guidance.

Troubleshooting Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Causality: The chosen eluent system does not provide sufficient resolution between your product and the impurities.

  • Solutions:

    • Optimize the solvent system using TLC: The ideal solvent system for column chromatography will give your product an Rf value of approximately 0.3-0.4 on a TLC plate. Experiment with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

    • Use a shallower solvent gradient: If you are running a gradient elution, a slower increase in the polar solvent concentration can improve separation.

    • Try a different solvent system: If hexane/ethyl acetate does not provide adequate separation, consider trying other solvent combinations such as dichloromethane/methanol or toluene/ethyl acetate.

    • For basic impurities: Quinoxalines are weakly basic. If you observe streaking on your TLC plate, it may be due to interactions with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica and improve peak shape.

Problem 2: The product is not eluting from the column.

  • Causality: The eluent is not polar enough to move your compound down the column, or your compound has irreversibly adsorbed to the silica gel.

  • Solutions:

    • Increase the eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For very polar compounds, a switch to a more polar system like dichloromethane/methanol may be necessary.

    • Check for compound stability on silica: Run a quick TLC spot test where you leave the spotted compound on the silica for an extended period before eluting to see if it degrades. If it does, you may need to use a different stationary phase like alumina or a reversed-phase silica.

Experimental Protocols

Protocol 1: Recrystallization of Ethyl 2-(quinoxalin-6-YL)acetate
  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room and elevated temperatures.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is highly colored, add a small amount of activated carbon and heat the solution for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography of Ethyl 2-(quinoxalin-6-YL)acetate
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your product an Rf of ~0.3-0.4 and separates it from impurities.

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using either a dry or wet packing method.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.

    • Monitor the elution of compounds using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale & Application
RecrystallizationEthanolOften a good single solvent for quinoxaline derivatives, providing a balance of solubility at high temperatures and insolubility at low temperatures.[1]
RecrystallizationEthyl Acetate / HexaneA versatile mixed solvent system. Ethyl acetate acts as the "good" solvent and hexane as the "poor" solvent, allowing for fine-tuning of solubility.
Column ChromatographyHexane / Ethyl AcetateA standard choice for compounds of moderate polarity. The ratio can be adjusted to achieve optimal separation.[3][4]
Column ChromatographyDichloromethane / MethanolA more polar system suitable for eluting more polar quinoxaline derivatives or impurities that do not move in hexane/ethyl acetate.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Ethyl 2-(quinoxalin-6-YL)acetate TLC TLC Analysis (Hexane/Ethyl Acetate) Crude->TLC Solid Is the product a solid? TLC->Solid Assess physical state and purity Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexane) Solid->Recrystallization Yes Oily Product is an oil/complex mixture Solid->Oily No PureSolid Pure Solid Product Recrystallization->PureSolid Column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) PureOil Pure Oily Product Column->PureOil Oily->Column Dry Drying under Vacuum PureSolid->Dry PureOil->Dry Final Final Pure Product Dry->Final

Caption: A decision-making workflow for the purification of crude Ethyl 2-(quinoxalin-6-YL)acetate.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue OilingOut Product Oils Out in Recrystallization Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals PoorSep Poor Separation in Column Start->PoorSep NoElution Product Doesn't Elute Start->NoElution Sol1 Add more solvent / Use mixed solvent system OilingOut->Sol1 Sol2 Concentrate solution / Cool further / Change solvent NoCrystals->Sol2 Sol3 Optimize eluent with TLC / Use shallower gradient PoorSep->Sol3 Sol4 Increase eluent polarity / Check compound stability NoElution->Sol4

Caption: A troubleshooting guide for common purification challenges.

References

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • MDPI. (2023, November 2). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]

  • NIH. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Ethyl Acetate + Hexane, Toluene + Hexane, Acetone + Hexane, and Butanone + Hexane Solvent Mixtures Using Polythermal Method. Retrieved from [Link]

  • TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

  • ACS Publications. (2017, May 8). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Suppression of Impurities during Optimization of Dabigatran Etexilate. Retrieved from [Link]

  • Macrothink Institute. (n.d.). C–C– Coupling of Quinoxaline-2-one with Ethyl Acetoacetate under Acid Catalysis. Retrieved from [Link]

  • Longdom Publishing. (2014, February 27). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]

  • NIH. (n.d.). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]. Retrieved from [Link]

  • IUCr. (2018, April 3). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Atractylenolide III in Hexane, Ethyl Acetate, Diethyl Ether, and Ethanol from (283.2 to 323.2) K. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Physical Properties of liquids. Retrieved from [Link]

  • Journal of Drug Delivery Science and Technology. (2012). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of Ethyl 2-(quinoxalin-6-YL)acetate for Biological Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of Ethyl 2-(quinoxalin-6-YL)acetate in biological assays. Rec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of Ethyl 2-(quinoxalin-6-YL)acetate in biological assays. Recognizing the critical role of compound solubility in generating reliable and reproducible data, this document outlines systematic approaches to tackle common solubility challenges.

I. Understanding the Challenge: Physicochemical Properties of Ethyl 2-(quinoxalin-6-YL)acetate

Ethyl 2-(quinoxalin-6-YL)acetate is a quinoxaline derivative. Quinoxaline and its derivatives are an important class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer effects.[1][2] However, many new chemical entities, particularly those with aromatic ring structures, often exhibit poor aqueous solubility, which can hinder their evaluation in biological assays.[3]

While specific experimental solubility data for Ethyl 2-(quinoxalin-6-YL)acetate is not extensively published, we can infer its likely behavior from its structure and the properties of similar compounds. A related compound, Ethyl 6H-indolo(2,3-b)quinoxaline-6-acetate, has a predicted XLogP3-AA value of 3.2, suggesting it is lipophilic and likely has low water solubility.[4] Compounds with high lipophilicity and high melting points often present formulation challenges.[5]

Key takeaway: Assume from the outset that Ethyl 2-(quinoxalin-6-YL)acetate has poor aqueous solubility and that a systematic approach will be necessary to achieve the desired concentrations for your biological assays.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with poorly soluble compounds like Ethyl 2-(quinoxalin-6-YL)acetate.

Q1: My compound precipitated when I added it to the cell culture medium. What should I do?

A1: Immediate Troubleshooting Steps

  • Visual Inspection: Confirm that the precipitate is indeed your compound and not a result of contamination (bacterial, fungal, or yeast) or precipitation of media components.[6]

  • Solvent Control: Run a vehicle control (medium with the same final concentration of your solvent, e.g., DMSO) to ensure the solvent itself is not causing cytotoxicity or other artifacts.[7][8]

  • Review Dilution Protocol: Rapid changes in solvent environment are a common cause of precipitation. Avoid adding a highly concentrated stock solution in 100% organic solvent directly to your aqueous assay buffer or medium. A stepwise dilution is recommended.[7][9]

dot

cluster_0 Recommended Dilution Workflow Stock High Concentration Stock (e.g., 10-50 mM in 100% DMSO) Intermediate Intermediate Dilution (in 100% DMSO or co-solvent) Stock->Intermediate Serial Dilution Working Final Working Solution (in Assay Medium) Intermediate->Working Final Dilution Step (Ensure rapid mixing)

Caption: Recommended stepwise dilution workflow to prevent precipitation.

Q2: What is the best solvent to use for my stock solution?

A2: Selecting an Appropriate Stock Solvent

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for high-throughput screening and other biological assays.[10] The majority of commercially available compound libraries are provided as 10 mM stock solutions in DMSO.[10]

  • Initial Choice: Start with 100% DMSO.

  • Alternative Organic Solvents: If solubility in DMSO is limited, other organic solvents like ethanol, methanol, or acetone can be tested.[9][11] However, be mindful of their higher volatility and potential for increased cytotoxicity.

Best Practices for Stock Solutions:

  • Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your assay, thereby reducing the final solvent concentration.[10][11][12]

  • Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[7]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: Managing Solvent Cytotoxicity

The final concentration of DMSO in your assay is critical. High concentrations can be cytotoxic and affect cell viability, morphology, and even gene expression.[13][14]

  • General Guideline: For most cell lines, the final DMSO concentration should be kept below 0.5%.[7] Many studies recommend a concentration range of 0.1% to 0.5%.[15][16]

  • Sensitive Cell Lines: Some cell lines are more sensitive to DMSO. It is crucial to determine the tolerance of your specific cell line by running a dose-response curve for DMSO alone.

  • Long-term Assays: For longer incubation times (e.g., > 72 hours), even lower concentrations of DMSO may be necessary to avoid artifacts.[13]

DMSO ConcentrationGeneral Effect on Cell ViabilityRecommendation
< 0.1%Generally considered safe for most cell lines.[17]Ideal for sensitive cells and long-term assays.
0.1% - 0.5%Acceptable for many cell lines in short-term assays.[13][15]Most common working range. Always include a vehicle control.
1%May cause a significant reduction in cell viability in some cell lines, especially with longer exposure.[13]Use with caution and thorough validation.
> 2-5%Often cytotoxic.[13][16]Generally unacceptable for cell-based assays.
Q4: I've tried DMSO, but my compound still won't dissolve at the desired concentration in the final assay medium. What are my other options?

A4: Advanced Solubilization Strategies

If DMSO alone is insufficient, several formulation strategies can be employed to enhance the aqueous solubility of your compound. These are commonly used in preclinical drug development to improve oral bioavailability.[3][18][19]

1. Use of Co-solvents: Co-solvents can be used in combination with your primary solvent to improve solubility.[20]

  • Polyethylene Glycol 400 (PEG 400): A commonly used polymer in drug formulations to improve solubility.[21][22][23] It can be used as a co-surfactant to increase drug loading capacity.[22]

  • Ethanol: Can be used in combination with other excipients.[18]

  • Propylene Glycol: Another common co-solvent.[18]

2. pH Modification: If your compound has ionizable groups, adjusting the pH of the solvent can significantly alter its solubility.

  • Acidic Compounds: Increase solubility at higher pH.

  • Basic Compounds: Increase solubility at lower pH.

  • Protocol: Prepare your stock solution in a solvent with an adjusted pH (e.g., using HCl or NaOH) before diluting it into the final medium.[11]

3. Use of Surfactants/Excipients: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Solutol® HS 15 (Kolliphor® HS 15): A non-ionic solubilizer with low toxicity that has been shown to significantly enhance the solubility and bioavailability of poorly soluble drugs.[18][24]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[18]

dot

cluster_0 Solubility Enhancement Strategies cluster_1 Options Compound Ethyl 2-(quinoxalin-6-YL)acetate (Poorly Soluble) Strategies Primary Solvent Co-Solvents pH Adjustment Surfactants/Excipients DMSO DMSO Strategies:f0->DMSO PEG400 PEG 400 Strategies:f1->PEG400 Ethanol Ethanol Strategies:f1->Ethanol pH Acid/Base Strategies:f2->pH Solutol Solutol® HS 15 Strategies:f3->Solutol Cyclodextrin Cyclodextrin Strategies:f3->Cyclodextrin

Caption: Overview of strategies to enhance compound solubility.

III. Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol outlines a method to systematically test the solubility of Ethyl 2-(quinoxalin-6-YL)acetate in various solvent systems.

Materials:

  • Ethyl 2-(quinoxalin-6-YL)acetate

  • DMSO

  • PEG 400

  • Ethanol (95% and absolute)

  • Solutol® HS 15

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for your assay

  • Vortex mixer

  • Water bath or heat block (set to 37°C)

Procedure:

  • Prepare Stock Solutions: Prepare a 50 mM stock solution of the compound in 100% DMSO. If the compound does not fully dissolve, try gentle warming (37°C) and vortexing.[9] If it still does not dissolve, DMSO may not be a suitable solvent at this concentration.

  • Test Co-Solvent Systems: Prepare a series of potential solvent systems. Examples include:

    • 100% DMSO (Control)

    • 50:50 DMSO:PEG 400 (v/v)

    • 50:50 DMSO:Ethanol (v/v)

    • Formulations containing Solutol® HS 15 (e.g., prepare a 10% w/v solution of Solutol in water and use this to dilute the DMSO stock).

  • Determine Apparent Solubility: a. Add a small volume of your high-concentration stock solution to your final aqueous buffer (e.g., PBS or cell culture medium) to achieve your highest desired final concentration. b. Vortex the solution vigorously. c. Let the solution sit at room temperature for 1-2 hours. d. Visually inspect for any precipitate. For a more quantitative measure, you can centrifuge the sample and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Select the Best System: Choose the solvent system that provides the highest solubility without precipitation, while ensuring the final concentration of all excipients is compatible with your biological assay.

Protocol 2: Preparing a Working Solution for Cell-Based Assays

This protocol describes a best-practice method for diluting a DMSO stock solution into an aqueous medium.

  • Prepare Intermediate Dilutions: Create a serial dilution of your high-concentration stock solution in 100% DMSO. This allows you to add the same small volume of DMSO solution to each well for different final concentrations, keeping the final DMSO percentage consistent across all conditions.

  • Pre-warm the Medium: Warm your cell culture medium to 37°C.

  • Final Dilution: a. Pipette the required volume of warmed medium into a tube. b. While vortexing the medium, add the small volume of your DMSO stock (or intermediate dilution) dropwise. This rapid mixing is crucial to prevent the compound from immediately precipitating upon contact with the aqueous environment.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of hydrophobic compounds, as they are prone to precipitation over time.[6]

IV. Final Recommendations

  • Start Simple: Always begin with 100% DMSO as your stock solvent and aim for a final in-assay concentration of ≤ 0.5%.

  • Be Systematic: If solubility issues arise, test different co-solvents and excipients in a systematic manner.

  • Validate Your Vehicle: Always run parallel experiments with the vehicle control (the final concentration of your solvent system without the compound) to ensure it does not interfere with your assay.

  • Characterize Your Compound: If you continue to face significant challenges, consider analytical techniques to characterize the solid state of your compound (e.g., powder X-ray diffraction) to determine if it is crystalline or amorphous, which can impact solubility.[24]

By following this structured approach, you can overcome the solubility challenges associated with Ethyl 2-(quinoxalin-6-YL)acetate and generate reliable data in your biological assays.

References

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (Source: Not specified, but discusses co-solvents and excipients like PEG 400, ethanol, and Solutol HS 15)
  • Formulation strategies for poorly soluble drugs. ResearchGate. (URL: [Link])

  • Compound Management for Quantitative High-Throughput Screening. PubMed Central. (URL: [Link])

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. (URL: [Link])

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. (URL: [Link])

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. (URL: [Link])

  • Effect of various DMSO concentrations on cell viability. Values... ResearchGate. (URL: [Link])

  • Ethyl 6H-indolo(2,3-b)quinoxaline-6-acetate. PubChem. (URL: [Link])

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. (URL: [Link])

  • Solubility Prediction of Drugs in Water–Polyethylene Glycol 400 Mixtures Using Jouyban–Acree Model. ResearchGate. (URL: [Link])

  • Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. PubMed Central. (URL: [Link])

  • Ethyl acetate. Publisso. (URL: [Link])

  • Biological activity of quinoxaline derivatives. ResearchGate. (URL: [Link])

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. (URL: [Link])

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. (URL: [Link])

  • Ethyl cyanoacetate. Wikipedia. (URL: [Link])

  • Drug stock solutions best practices? ResearchGate. (URL: [Link])

  • Effect of Solutol HS 15 in Solid Dispersions of Pioglitazone Hydrochloride: in vitro and in vivo Evaluation. Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (Source: Not specified, but discusses DMSO cytotoxicity)
  • Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. (URL: [Link])

  • Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments. MDPI. (URL: [Link])

  • Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. National Institutes of Health. (URL: [Link])

  • Preparing Stock Solutions. PhytoTech Labs. (URL: [Link])

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. (URL: [Link])

  • ethyl 2-cyano-2-quinolin-2-ylacetate. ChemSynthesis. (URL: [Link])

  • SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. IJLTET. (URL: [Link])

  • Best Practices For Stock Solutions. FasterCapital. (URL: [Link])

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. (URL: [Link])

  • New Quinoxalines with Biological Applications. Longdom Publishing. (URL: [Link])

  • Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Cheméo. (URL: [Link])

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. (URL: [Link])

  • Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). RSC Publishing. (URL: [Link])

  • Chemical Properties of Ethyl Acetate (CAS 141-78-6). Cheméo. (URL: [Link])

Sources

Optimization

Technical Support Guide: Ensuring the Stability of Ethyl 2-(quinoxalin-6-YL)acetate in Aqueous Buffer Solutions

Prepared by the Senior Application Scientist Team Introduction Ethyl 2-(quinoxalin-6-YL)acetate is a heterocyclic compound of significant interest in pharmaceutical research and drug development. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction

Ethyl 2-(quinoxalin-6-YL)acetate is a heterocyclic compound of significant interest in pharmaceutical research and drug development. Its structure, featuring a quinoxaline core and an ethyl ester side chain, makes it a valuable scaffold for synthesizing novel therapeutic agents.[1][2] However, the ester functional group is inherently susceptible to hydrolysis in aqueous environments, posing a significant challenge for researchers working with this molecule in buffer solutions for biological assays, formulation development, and analytical studies.

This technical support guide provides a comprehensive resource for understanding and preventing the degradation of Ethyl 2-(quinoxalin-6-YL)acetate. It is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experimental results.

Section 1: Understanding the Primary Degradation Pathway

Q: What is the most common cause of instability for Ethyl 2-(quinoxalin-6-YL)acetate in my experiments?

A: The primary and most immediate cause of degradation in aqueous buffer solutions is the hydrolysis of the ethyl ester linkage. This reaction cleaves the ester bond, converting the parent compound into 2-(quinoxalin-6-YL)acetic acid and ethanol . The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[3][4]

The quinoxaline ring itself is an aromatic heterocyclic system and is generally chemically stable.[1] However, under harsh stress conditions such as extreme pH, high heat, or exposure to UV light and oxidizing agents, degradation of the quinoxaline core can also occur, though this is typically a slower process than ester hydrolysis.[5][6][7]

Mechanism: Ester Hydrolysis

Ester hydrolysis can be catalyzed by both acid and base:

  • Base-Catalyzed Hydrolysis (Saponification): This process is typically rapid and irreversible. Hydroxide ions (OH⁻) directly attack the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol.[8][9][10] This is often the most significant degradation pathway in neutral to alkaline buffers (pH > 7).

  • Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled reaction. Protons (H⁺) from the acidic buffer catalyze the reaction by making the carbonyl carbon more electrophilic and susceptible to attack by water.[3][11] While generally slower than base-catalyzed hydrolysis, it can be significant at low pH values.

G cluster_main Primary Degradation Pathway of Ethyl 2-(quinoxalin-6-YL)acetate parent Ethyl 2-(quinoxalin-6-YL)acetate acid_product 2-(quinoxalin-6-YL)acetic acid parent->acid_product H₂O / H⁺ (Acid Catalysis) or H₂O / OH⁻ (Base Catalysis) ethanol Ethanol

Caption: Primary hydrolysis pathway of Ethyl 2-(quinoxalin-6-YL)acetate.

Section 2: Troubleshooting Guide for Compound Stability

This section addresses common issues encountered during experiments and provides actionable solutions.

Q: My compound is degrading in my buffer solution. What is the first and most critical parameter to investigate?

A: The first parameter you must evaluate is the pH of your aqueous buffer. The rate of ester hydrolysis is minimized in a slightly acidic to a near-neutral pH range. Studies on similar ester-containing prodrugs show they often exhibit good stability at pH values between 3.5 and 4.8.[12] Both highly acidic and, particularly, alkaline conditions will dramatically accelerate degradation.[5][12]

Immediate Action Plan:

  • Measure the pH: Confirm the pH of your final solution after all components, including the dissolved compound, have been added.

  • Conduct a pH-Rate Profile: If stability is still an issue, perform a systematic study to find the optimal pH for your specific experimental conditions (see Protocol 1).

  • Adjust Buffer pH: For initial experiments, aim for a buffer pH between 4.0 and 6.5, unless your assay dictates otherwise.

pH RangeStability ConcernRecommendation
< 3.5 High risk of acid-catalyzed hydrolysis.Avoid unless essential. If required, run experiments quickly and at low temperatures.
4.0 - 6.5 Optimal Stability Zone Recommended starting range for balancing compound stability and biological relevance.
7.0 - 8.0 Moderate risk of base-catalyzed hydrolysis.Use with caution. Prepare solutions fresh and store at 2-8°C for short periods only.
> 8.0 High risk of rapid, irreversible base-catalyzed hydrolysis (saponification).[8]Avoid this pH range entirely if possible. If necessary, solutions must be made immediately before use.
Q: Which buffer should I choose, and does the buffer type matter?

A: Yes, the choice of buffer species is important. You should select a buffer that is inert and does not catalyze the degradation reaction.

  • Recommended Buffers:

    • Citrate Buffer: Excellent choice for the optimal pH 4-6 range. It is generally non-reactive.

    • Acetate Buffer: Another good option for the pH 4-5.5 range.

  • Buffers to Use with Caution:

    • Phosphate Buffer (PBS): While common for biological assays around pH 7.4, phosphate ions can sometimes act as a general base catalyst, accelerating hydrolysis. If PBS is required, prepare solutions immediately before use and keep them cold.

Q: How can I slow down degradation if I am constrained to a non-ideal pH for my assay?

A: If you must work at a pH where the compound is less stable (e.g., pH 7.4 for cell-based assays), temperature control is your most effective tool.

Action Plan:

  • Prepare Cold: Prepare all stock solutions and buffers on ice.

  • Store Cold: Store all solutions at 2-8°C. Never leave them at room temperature for extended periods.

  • Fresh is Best: Prepare the final diluted solution of Ethyl 2-(quinoxalin-6-YL)acetate immediately before adding it to your experiment.

  • Consider Co-solvents: For stock solutions, using a water-miscible organic solvent like DMSO or ethanol instead of an aqueous buffer can prevent hydrolysis during long-term storage. When preparing working solutions, minimizing the final concentration of water by including co-solvents (e.g., propylene glycol) can slow hydrolysis, but you must validate that the co-solvent does not interfere with your experiment.[13]

G start Degradation Observed check_ph 1. Analyze Solution pH start->check_ph ph_decision Is pH in 4.0 - 6.5 range? check_ph->ph_decision adjust_ph Adjust to optimal pH (e.g., Citrate Buffer pH 5.0) ph_decision->adjust_ph No check_temp 2. Analyze Temperature ph_decision->check_temp Yes adjust_ph->check_ph temp_decision Stored at 2-8°C and prepared cold? check_temp->temp_decision adjust_temp Implement cold chain: Store at 2-8°C, prepare fresh temp_decision->adjust_temp No check_other 3. Investigate Other Factors temp_decision->check_other Yes stable Stability Improved adjust_temp->stable other_decision Solution exposed to light or oxygen? check_other->other_decision adjust_other Use amber vials. Consider antioxidants (e.g., EDTA). other_decision->adjust_other Yes other_decision->stable No adjust_other->stable

Caption: A systematic troubleshooting workflow for stability issues.

Section 3: Essential Protocols for Stability Assessment

Protocol 1: Performing a pH-Rate Profile Study

This protocol allows you to experimentally determine the pH at which Ethyl 2-(quinoxalin-6-YL)acetate is most stable.

Objective: To quantify the degradation rate of the compound at various pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at different pH values (e.g., 3, 4, 5, 6, 7, 7.4, 8).

  • Stock Solution: Prepare a concentrated stock solution of Ethyl 2-(quinoxalin-6-YL)acetate in a non-aqueous solvent like acetonitrile or DMSO.

  • Incubation: Spike a known concentration of the stock solution into each buffer at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At defined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution. Immediately quench any further reaction by diluting the aliquot in a suitable mobile phase or by adding acid/base to shift to a more stable pH.

  • Analysis: Analyze each sample using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Plot the percentage of the remaining parent compound versus time for each pH. The slope of this line will give you the degradation rate. Plotting the logarithm of the rate constant versus pH will reveal the pH of maximum stability.

Protocol 2: Developing a Stability-Indicating HPLC Method via Forced Degradation

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[14]

Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.

Methodology:

  • Forced Degradation: Intentionally degrade the compound under various stress conditions to generate a full spectrum of potential degradants.[7][13]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for a shorter period (e.g., 30-60 mins).

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid compound at a high temperature (e.g., 80°C).

    • Photolytic: Expose a solution to UV light (e.g., 254 nm).

  • Method Development: Analyze the stressed samples by HPLC. Adjust mobile phase composition, gradient, column type, and detection wavelength to achieve baseline separation between the parent peak and all degradant peaks. The primary degradant to look for will be the more polar 2-(quinoxalin-6-YL)acetic acid.

  • Validation: Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the expected primary degradation product I should monitor?

    • A: The main degradation product will be 2-(quinoxalin-6-YL)acetic acid . This product is more polar than the parent ester and will therefore have a shorter retention time on a reverse-phase HPLC column. You can confirm its identity using LC-MS to check for the correct molecular weight.[15][16][17]

  • Q: How should I prepare and store my high-concentration stock solutions?

    • A: Prepare stock solutions in an anhydrous, aprotic solvent like DMSO or acetonitrile. Store these stocks tightly sealed at -20°C or -80°C to prevent water absorption and hydrolysis. Under these conditions, the compound should be stable for months.

  • Q: I see a slight yellowing of my solution over time, even at a stable pH. What could be the cause?

    • A: This could indicate a minor degree of oxidative or photolytic degradation of the quinoxaline ring system.[6] Ensure your solutions are protected from light by using amber glass vials or wrapping them in foil. If the problem persists, consider degassing your buffers or adding a chelating agent like EDTA (0.1 mM) to sequester metal ions that can catalyze oxidation.[18]

  • Q: Can I reverse the degradation?

    • A: Degradation via base-catalyzed hydrolysis is irreversible.[8] Acid-catalyzed hydrolysis is technically reversible, but in the dilute aqueous conditions of most experiments, the equilibrium heavily favors the hydrolysis products (carboxylic acid and alcohol).[3][11] Therefore, for practical purposes, all degradation should be considered irreversible.

References

  • Ghareb, N., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • ResearchGate. (2021). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Zajac, J., et al. (2013). Hydrolysis of ethyl acetate in ethanol separation process. Google Patents.
  • Al-Ostath, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]

  • Thousoh, S., et al. (2019). Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage. MDPI. Available at: [Link]

  • Kim, D.W., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. National Institutes of Health (NIH). Available at: [Link]

  • Jirkovska, A., et al. (2019). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. Available at: [Link]

  • Hsu, C.L., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. Available at: [Link]

  • Save My Exams. (2024). Ester Hydrolysis. Save My Exams. Available at: [Link]

  • Zhang, X., et al. (2015). Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation. ACS Publications. Available at: [Link]

  • Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Padelkopava, K., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]

  • ResearchGate. (2024). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. Available at: [Link]

  • ResearchGate. (2015). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. Available at: [Link]

  • Fox, K.R., et al. (1980). Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. National Institutes of Health (NIH). Available at: [Link]

  • Wikipedia. (2024). Ethyl acetate. Available at: [Link]

  • Kurmi, M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Chemistry Steps. (2024). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. Available at: [Link]

  • PubMed. (2018). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. Available at: [Link]

  • Patel, Y., et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • RASAYAN J. Chem. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Available at: [Link]

  • PubMed. (2007). Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection. Available at: [Link]

  • Wu, A.X., et al. (2013). An environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives for highly site-selective synthesis of quinolizines and quinolizinium salts in water. Green Chemistry (RSC Publishing). Available at: [Link]

  • YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. Available at: [Link]

  • PubMed. (2021). Quinoxaline, its derivatives and applications: A State of the Art review. Available at: [Link]

  • BUE Scholar. (2019). Kinetic study of hydrolysis of ethyl acetate using caustic soda. Available at: [Link]

  • mtieat. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available at: [Link]

  • Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]

  • IPL.org. (2024). Esters Hydrolysis Rates. Internet Public Library. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Available at: [Link]

  • Quora. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?. Available at: [Link]

  • PubMed. (2019). Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage. Available at: [Link]

  • American Journal of Organic Chemistry. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimizing Ethyl 2-(quinoxalin-6-YL)acetate Concentration for In Vitro Experiments

Welcome to the technical support resource for Ethyl 2-(quinoxalin-6-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Ethyl 2-(quinoxalin-6-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and detailed protocols for effectively determining the optimal concentration of this compound in your in vitro experiments. Given that Ethyl 2-(quinoxalin-6-YL)acetate is a member of the quinoxaline family of compounds, which are known for a wide range of biological activities, a systematic approach to concentration optimization is crucial for obtaining meaningful and reproducible data.[1][2][3]

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and preliminary use of Ethyl 2-(quinoxalin-6-YL)acetate.

Q1: What is Ethyl 2-(quinoxalin-6-YL)acetate and what are its potential applications?

A1: Ethyl 2-(quinoxalin-6-YL)acetate is a quinoxaline derivative.[4] Quinoxaline compounds are known to exhibit a broad spectrum of biological activities, including potential as antimicrobial, anti-inflammatory, and anticancer agents.[1] The specific mechanism of action for this particular derivative is likely the subject of ongoing research. Therefore, it is essential to empirically determine its effects in your specific in vitro model.

Q2: How should I prepare a stock solution of Ethyl 2-(quinoxalin-6-YL)acetate?

A2: Due to the limited information on its solubility, it is recommended to prepare a high-concentration stock solution in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO).[5] It is critical to keep the final concentration of the solvent in your cell culture medium low (typically below 0.1% to 0.5%) to avoid solvent-induced toxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q3: What starting concentration range should I use for my initial experiments?

A3: For a novel compound with unknown potency, it is crucial to test a wide range of concentrations to establish a dose-response relationship. A logarithmic or half-log dilution series is recommended to efficiently cover a broad spectrum.[5] A suggested starting range could be from 1 nM to 100 µM to capture a wide range of potential activities.

Q4: What are the key differences between cell viability, cytotoxicity, and proliferation assays?

A4: These assays provide different but complementary information:

  • Cell Viability Assays: Measure the overall health of a cell population, often by assessing metabolic activity.[6] They indicate the number of living cells but don't distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.

  • Cytotoxicity Assays: Specifically measure the degree to which an agent is toxic to cells, often by detecting markers of cell death or damage to the cell membrane.

  • Proliferation Assays: Quantify the rate of cell division, providing insight into the cytostatic effects of a compound.[6]

II. Troubleshooting and Optimization Guide

This section provides a structured approach to identifying and resolving common issues encountered during the optimization of Ethyl 2-(quinoxalin-6-YL)acetate concentration.

Issue 1: Compound Precipitation in Culture Medium

Symptoms:

  • Visible particulate matter or cloudiness in the culture wells after adding the compound.

  • Inconsistent or non-reproducible results at higher concentrations.

Causality: The compound may have limited solubility in your aqueous culture medium, leading to precipitation at higher concentrations. This can result in an inaccurate effective concentration and physical stress on the cells.

Troubleshooting Workflow:

A Precipitation Observed B Verify Stock Solution Clarity A->B Initial Check C Assess Solubility in Media B->C If Stock is Clear D Prepare Lower Concentration Stock C->D If Precipitation Occurs in Media E Pre-warm Media C->E Alternative Solution F Modify Experimental Protocol D->F Implement New Protocol E->F

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Verify Stock Solution: Ensure your high-concentration stock in DMSO is fully dissolved and clear before diluting into the culture medium.

  • Solubility Assessment: Perform a simple solubility test by preparing the highest intended concentration in your cell-free culture medium and incubating under the same conditions as your experiment (e.g., 37°C, 5% CO2). Visually inspect for precipitation over time.[5]

  • Adjust Stock Concentration: If precipitation occurs, prepare a lower concentration stock solution in DMSO. This will require a larger volume to be added to your media, so be mindful of the final DMSO concentration.

  • Pre-warm Media: Pre-warming the culture medium to 37°C before adding the compound stock can sometimes improve solubility.[7]

Issue 2: High Variability Between Replicates

Symptoms:

  • Large standard deviations in your data for the same concentration.

  • Inconsistent dose-response curves across different experiments.

Causality: High variability can stem from several sources, including inconsistent pipetting, uneven cell seeding, or issues with the assay itself.

Troubleshooting Workflow:

A High Variability Detected B Review Pipetting Technique A->B Manual Error Check C Check Cell Seeding Uniformity B->C If Pipetting is Consistent D Evaluate Assay Incubation Times C->D If Seeding is Uniform E Assess Plate Reader Settings D->E If Incubation is Optimal F Refine Experimental Protocol E->F If Settings are Correct

Caption: Decision tree for troubleshooting high experimental variability.

Solutions:

  • Pipetting Technique: Ensure consistent and accurate pipetting, especially for serial dilutions and additions to multi-well plates. Use calibrated pipettes.[8]

  • Cell Seeding: Ensure a homogenous cell suspension before and during seeding to achieve a uniform cell number in each well.

  • Edge Effects: Be aware of potential "edge effects" in multi-well plates where wells on the perimeter may experience different temperature and evaporation rates. Consider not using the outer wells for experimental conditions.

  • Assay Protocol: Strictly adhere to incubation times and temperatures as specified by the assay manufacturer. Ensure all reagents are at room temperature before use if required.[8]

Issue 3: No Observable Biological Effect

Symptoms:

  • No significant change in cell viability or other measured endpoints even at the highest concentrations tested.

Causality: The concentrations tested may be too low, the compound may be inactive in your specific cell model, or the compound may have degraded.

Solutions:

  • Expand Concentration Range: Test a wider range of concentrations, extending to higher levels (e.g., up to 100 µM or higher, solubility permitting).[7]

  • Verify Compound Integrity: If possible, confirm the identity and purity of your compound stock. Ensure it has been stored correctly to prevent degradation.

  • Cell Line Sensitivity: The target pathway of Ethyl 2-(quinoxalin-6-YL)acetate may not be active or essential in your chosen cell line. Consider using a different cell line or a positive control compound known to elicit a response.

  • Increase Incubation Time: The compound may require a longer exposure time to exert its biological effects. Consider extending the incubation period (e.g., from 24 to 48 or 72 hours), ensuring your cells remain healthy in the vehicle control wells for the duration.

III. Experimental Protocols

Protocol 1: Determining the Optimal Starting Concentration Range using a Dose-Response Cell Viability Assay (Resazurin-Based)

This protocol provides a framework for an initial dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). The resazurin (e.g., AlamarBlue) assay is a cost-effective and sensitive method for assessing cell viability.[9]

Materials:

  • Ethyl 2-(quinoxalin-6-YL)acetate

  • DMSO

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent

  • Multichannel pipette

  • Plate reader capable of fluorescence measurement

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock solution of Ethyl 2-(quinoxalin-6-YL)acetate in DMSO.

    • Perform a serial dilution series in complete culture medium to create working solutions at 2x the final desired concentrations. A common approach is a 1:3 or 1:10 dilution series.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the resazurin reagent to each well according to the manufacturer's instructions (typically 10-20 µL).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader (typically ~560 nm excitation / ~590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and reagent only).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability versus the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50/EC50 value.

Data Presentation Example:

Concentration (µM)% Viability (Mean)Standard Deviation
0 (Vehicle)1004.5
0.0198.25.1
0.195.64.8
175.36.2
1048.95.5
10012.13.9

IV. References

  • Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl] - NIH. Available from: [Link]

  • Optimal experimental designs for dose–response studies with continuous endpoints - PMC. Available from: [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. Available from: [Link]

  • Top Tips for Troubleshooting In Vitro Transcription - Bitesize Bio. Available from: [Link]

  • Practical Considerations for IVRT Studies with Topical Drug Products Submitted in ANDAs - FDA. Available from: [Link]

  • Which concentrations are optimal for in vitro testing? - PMC - NIH. Available from: [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives - ResearchGate. Available from: [Link]

  • Phytochemical Profiling and Dual In Vitro In Vivo Antidiabetic Assessment of Ethyl Acetate Fraction and Essential Oil From Allium ascalonicum - PubMed. Available from: [Link]

  • Troubleshooting Immunoassays - Ansh Labs. Available from: [Link]

  • Dose Metric Considerations in In Vitro Assays to Improve Quantitative In Vitro-In Vivo Dose Extrapolations. | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments - ResearchGate. Available from: [Link]

  • Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay - Oxford Academic. Available from: [Link]

  • Troubleshooting in the IVF Laboratory (Chapter 42) - Cambridge University Press & Assessment. Available from: [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Available from: [Link]

  • Study on the interaction of 6-(2-morpholin-4-yl-ethyl)-6H-indolo [2,3-b]quinoxaline hydrochloride with human serum albumin by fluorescence spectroscopy - ResearchGate. Available from: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. Available from: [Link]

  • USP Article: In Vitro Test Methods for Continuous Manufacturing - gmp-compliance.org. Available from: [Link]

  • (PDF) Troubleshooting and Problem-Solving in the IVF Laboratory - ResearchGate. Available from: [Link]

  • Troubleshooting in the IVF Laboratory - Taylor & Francis eBooks. Available from: [Link]

  • Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC - NIH. Available from: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available from: [Link]

  • Ethyl 2-(3-chloroquinoxalin-6-yl)acetate | C12H11ClN2O2 | CID 89401807 - PubChem. Available from: [Link]

Sources

Optimization

Technical Support Center: Navigating the Cellular Effects of Ethyl 2-(quinoxalin-6-YL)acetate

A Foreword from Your Senior Application Scientist: Welcome, researchers and drug development professionals. You are likely here because you are working with Ethyl 2-(quinoxalin-6-YL)acetate, a novel quinoxaline derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist:

Welcome, researchers and drug development professionals. You are likely here because you are working with Ethyl 2-(quinoxalin-6-YL)acetate, a novel quinoxaline derivative with promising therapeutic potential. Quinoxaline scaffolds are known for their diverse biological activities, ranging from anticancer to antimicrobial effects.[1][2][3][4][5] However, as with any small molecule, understanding its precise mechanism of action and distinguishing on-target from off-target effects is paramount for generating reproducible and translatable data.[6][7][8]

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have when working with a novel compound like Ethyl 2-(quinoxalin-6-YL)acetate.

Q1: What are off-target effects, and why should I be concerned when using Ethyl 2-(quinoxalin-6-YL)acetate?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[6] These interactions are a significant concern because they can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity.[9][10] For a novel compound like Ethyl 2-(quinoxalin-6-YL)acetate, where the full spectrum of biological interactions is not yet known, it is crucial to proactively investigate and control for off-target effects to ensure the observed cellular response is genuinely due to the modulation of the intended target.

Q2: I'm observing a potent cellular phenotype (e.g., apoptosis, cell cycle arrest) with Ethyl 2-(quinoxalin-6-YL)acetate. How can I be sure this is an on-target effect?

A2: This is a critical question in early-stage drug discovery. A key principle is to never rely on a single experiment.[7] A multi-pronged approach is necessary for validation. Consider the following strategies:

  • Structure-Activity Relationship (SAR): If available, test a structurally similar but biologically inactive analog of Ethyl 2-(quinoxalin-6-YL)acetate.[8][11][12] This "negative control" compound should not produce the same phenotype, helping to rule out non-specific effects related to the chemical scaffold.

  • Orthogonal Chemical Probes: Use a second, structurally distinct compound that is known to target the same protein or pathway.[7][12] If both compounds elicit the same phenotype, it strengthens the evidence for an on-target effect.

  • Target Engagement Assays: Directly measure the binding of Ethyl 2-(quinoxalin-6-YL)acetate to its intended target in your cellular model.[13][14] Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in intact cells.

  • Genetic Approaches: Use techniques like CRISPR/Cas9 to knock out the putative target gene.[15][16][17] If the cells lacking the target are resistant to Ethyl 2-(quinoxalin-6-YL)acetate, this provides strong evidence for on-target activity. Conversely, overexpression of the target may sensitize the cells.

Q3: At what concentration should I use Ethyl 2-(quinoxalin-6-YL)acetate in my cellular assays?

A3: The optimal concentration is a balance between achieving the desired on-target effect and minimizing off-target activity. It is essential to perform a dose-response curve for your primary cellular phenotype. The recommended concentration for routine experiments is typically at or slightly above the EC50/IC50 value, but ideally no more than 10-fold above this value. Using excessively high concentrations significantly increases the likelihood of engaging lower-affinity off-targets.[18]

Hypothetical Dose-Response Data for Ethyl 2-(quinoxalin-6-YL)acetate

Concentration (µM)On-Target Biomarker Modulation (%)Cell Viability (%)
0.015100
0.12598
0.55295
1.07892
5.09585
10.09860
25.09935
50.09915

In this hypothetical example, a concentration between 1-5 µM would be appropriate for studying the on-target effects, as higher concentrations lead to a sharp decrease in cell viability, potentially due to off-target toxicity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments with Ethyl 2-(quinoxalin-6-YL)acetate.

Issue 1: Inconsistent results between experimental replicates.

  • Potential Cause: Compound instability or poor solubility.

  • Troubleshooting Steps:

    • Verify Solubility: Visually inspect your stock solutions and final assay media for any precipitation. Determine the aqueous solubility of Ethyl 2-(quinoxalin-6-YL)acetate under your experimental conditions.

    • Assess Stability: The ester moiety in Ethyl 2-(quinoxalin-6-YL)acetate could be susceptible to hydrolysis by cellular esterases. Use LC-MS to analyze the concentration of the parent compound in your cell culture medium over the time course of your experiment.

    • Fresh Preparations: Always prepare fresh dilutions of the compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: The observed phenotype does not correlate with the known function of the intended target.

  • Potential Cause: A dominant off-target effect is responsible for the observed phenotype.

  • Troubleshooting Steps:

    • Target Deconvolution: This is a critical step when the primary target is unknown or the phenotype is unexpected. The goal is to identify the molecular targets responsible for the observed cellular response.[19][20][21][22][23]

    • Workflow for Target Deconvolution:

      • Affinity Chromatography: Immobilize Ethyl 2-(quinoxalin-6-YL)acetate or a derivatized analog onto a solid support to "pull down" interacting proteins from cell lysates.[22] Identify the bound proteins using mass spectrometry.

      • Thermal Proteome Profiling (TPP): Treat intact cells with the compound and measure changes in protein thermal stability across the proteome. Genuine targets will often show a shift in their melting temperature upon ligand binding.[19]

      • Genetic Screens: Perform a CRISPR-based screen to identify genes that, when knocked out, confer resistance or sensitivity to Ethyl 2-(quinoxalin-6-YL)acetate.[19]

Workflow for Target Deconvolution

phenotype Unexpected Phenotype Observed with Ethyl 2-(quinoxalin-6-YL)acetate deconvolution Initiate Target Deconvolution phenotype->deconvolution affinity Affinity Chromatography- Mass Spectrometry deconvolution->affinity tpp Thermal Proteome Profiling (TPP) deconvolution->tpp crispr CRISPR-based Genetic Screen deconvolution->crispr hits Generate List of Potential Binding Proteins affinity->hits tpp->hits crispr->hits validation Validate Putative Off-Targets hits->validation siRNA siRNA/shRNA Knockdown of Putative Target validation->siRNA orthogonal Test with Orthogonal Inhibitor of Putative Target validation->orthogonal cetsa Confirm Target Engagement (e.g., CETSA) validation->cetsa conclusion Identify and Confirm Off-Target(s) siRNA->conclusion orthogonal->conclusion cetsa->conclusion

Caption: A workflow for identifying the molecular targets of a novel compound.

Issue 3: High levels of cytotoxicity are observed at concentrations close to the effective dose.

  • Potential Cause: The therapeutic window is narrow due to off-target toxicity.

  • Troubleshooting Steps:

    • Multiparametric Cytotoxicity Assays: Use multiple assays to understand the mechanism of cell death (e.g., assays for apoptosis, necrosis, mitochondrial membrane potential). This can provide clues about the affected off-target pathways.

    • Computational Prediction: Use in silico methods to predict potential off-targets based on the chemical structure of Ethyl 2-(quinoxalin-6-YL)acetate.[9][24] Several online tools and databases can screen for structural similarity to known ligands of various targets.

    • Refine the Chemical Structure: If medicinal chemistry resources are available, consider synthesizing analogs of Ethyl 2-(quinoxalin-6-YL)acetate designed to reduce binding to the identified off-targets while retaining affinity for the on-target.[8]

Experimental Protocols

Here are detailed protocols for key experiments to validate the effects of Ethyl 2-(quinoxalin-6-YL)acetate.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.

Materials:

  • Cells of interest

  • Ethyl 2-(quinoxalin-6-YL)acetate

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the putative target protein

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with Ethyl 2-(quinoxalin-6-YL)acetate at the desired concentration or with DMSO (vehicle) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include an unheated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in solution by SDS-PAGE and Western blotting.

  • Data Interpretation: Plot the relative amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Ethyl 2-(quinoxalin-6-YL)acetate indicates target engagement.

Decision Tree for Interpreting Cellular Assay Results

start Phenotype observed with Ethyl 2-(quinoxalin-6-YL)acetate knockout Is the phenotype lost in target knockout cells? start->knockout inactive Does an inactive analog fail to produce the phenotype? knockout->inactive Yes off_target Potential Off-Target Effect (Proceed to Target Deconvolution) knockout->off_target No orthogonal_probe Does an orthogonal probe replicate the phenotype? inactive->orthogonal_probe Yes inactive->off_target No on_target High Confidence On-Target Effect orthogonal_probe->on_target Yes orthogonal_probe->off_target No

Caption: A decision-making framework for validating on-target effects.

By systematically applying these principles and protocols, you can confidently characterize the cellular effects of Ethyl 2-(quinoxalin-6-YL)acetate, paving the way for robust and impactful research.

References

  • Dziekan, J. M., et al. (2022).
  • Turturro, M. T., et al. (2024). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. PLOS ONE.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Missioui, H., et al. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl] - NIH.
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED Office.
  • Villalón, C. M., et al. (1998). Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. PubMed.
  • Zhang, X., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
  • Jedrychowski, M. P., et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. PubMed.
  • Cayman Chemical. (n.d.). Choosing & Using Chemical Probes. Cayman Chemical.
  • Liscovitch, M., & D'Alessandro, A. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed Central.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University.
  • BenchChem. (2025). Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture. BenchChem.
  • Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. PubMed Central.
  • Warner, K. D., et al. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. PubMed Central.
  • Workman, P., & Collins, I. (2012). Probing the Probes: Fitness Factors For Small Molecule Tools. PubMed Central.
  • University College London. (n.d.).
  • Belskaya, N. P., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • University College London. (n.d.).
  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene.
  • El-Sayed, N. F., et al. (2010). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
  • Scheer, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research.
  • Al-Suwaidan, I. A., et al. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • Jones, R., et al. (2020).
  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Shah, S. T., et al. (2022). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
  • Journal of Cardiovascular Disease Research. (n.d.). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Journal of Cardiovascular Disease Research.
  • ResearchGate. (n.d.). Dos and Don'ts of Chemical Probes.
  • Chkirate, K., et al. (2024). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate.
  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed.
  • Lansdowne, L. E. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • Rajurkar, R. M., et al. (2010).
  • Chen, M., et al. (2017). Systematic identification of molecular targets and pathways related to human organ level toxicity. PubMed Central.
  • Practical Fragments. (2023). A rule of two for using chemical probes?. Practical Fragments.
  • de Souza, V. B., et al. (2026).
  • Baitepack Biotechnology. (n.d.).
  • Creative Biolabs. (n.d.). Target Deconvolution.

Sources

Troubleshooting

How to improve the stability of Ethyl 2-(quinoxalin-6-YL)acetate for long-term storage

Welcome to the technical support center for Ethyl 2-(quinoxalin-6-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(quinoxalin-6-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the storage and handling of Ethyl 2-(quinoxalin-6-YL)acetate.

Understanding the Stability of Ethyl 2-(quinoxalin-6-YL)acetate

Ethyl 2-(quinoxalin-6-YL)acetate is a molecule possessing both a quinoxaline ring system and an ethyl ester functional group. The stability of this compound is primarily influenced by the chemical reactivity of these two moieties. The quinoxaline ring, a nitrogen-containing heterocycle, is susceptible to oxidation, while the ethyl ester bond is prone to hydrolysis.[1][2] Environmental factors such as temperature, humidity, light, and the presence of oxygen can accelerate these degradation processes.[3][4]

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to diagnosing and resolving common stability problems you might encounter with Ethyl 2-(quinoxalin-6-YL)acetate.

Problem 1: Gradual decrease in purity over time, even under recommended storage conditions.
  • Potential Cause: Slow hydrolysis of the ethyl ester due to residual moisture in the storage environment or the compound itself. Esters are known to undergo hydrolysis, which can be catalyzed by both acidic and basic conditions.[2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture.

    • Use of Desiccants: Store the container inside a desiccator containing a suitable desiccant to absorb any ambient moisture.

    • pH Considerations: If the compound is in solution, ensure the pH is neutral. Acidic or basic conditions can significantly accelerate ester hydrolysis.[5][6][7]

    • Solvent Purity: When preparing solutions, use anhydrous solvents to minimize the introduction of water.

Problem 2: Appearance of a yellow or brownish tint in the solid compound or its solutions.
  • Potential Cause: Oxidation of the quinoxaline ring system. Quinoxaline and its derivatives can be susceptible to oxidation, which can lead to the formation of colored degradation products.[8]

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere to prevent contact with oxygen.

    • Light Protection: Store in amber-colored vials or protect from light to prevent photo-oxidation. Quinoxaline-based compounds can be sensitive to light, leading to degradation.[4][9][10]

    • Antioxidant Addition: For long-term storage of solutions, consider the addition of a compatible antioxidant. Butylated hydroxytoluene (BHT) or tertiary butyl hydroquinone (TBHQ) are often used to stabilize organic compounds, including esters, against oxidation.[11][12]

Problem 3: Inconsistent analytical results (e.g., HPLC, NMR) between different batches or over time.
  • Potential Cause: Formation of multiple degradation products that may not be well-resolved by the current analytical method. This highlights the need for a stability-indicating analytical method.[13][14]

  • Troubleshooting Steps:

    • Method Validation: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. This often involves forced degradation studies.[3][15][16]

    • Forced Degradation Studies: Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[3][15][17][18] This will help in identifying potential degradants and ensuring the analytical method can detect them.

    • Reference Standards: If possible, isolate and characterize the major degradation products to use as reference standards in your analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl 2-(quinoxalin-6-YL)acetate?

A1: The two main degradation pathways are:

  • Hydrolysis: The ethyl ester bond can be cleaved by water to form 2-(quinoxalin-6-yl)acetic acid and ethanol. This reaction is accelerated by acidic or basic conditions.[2]

  • Oxidation: The electron-rich quinoxaline ring system is susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[1][8]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, Ethyl 2-(quinoxalin-6-YL)acetate should be stored as a solid under the following conditions:

  • Temperature: In a refrigerator (2-8°C) or freezer (-20°C).[19][20]

  • Atmosphere: Under an inert gas such as argon or nitrogen.

  • Container: In a tightly sealed, amber glass vial to protect from moisture and light.[21]

  • Environment: In a desiccator to maintain a low-humidity environment.

Q3: Can I store Ethyl 2-(quinoxalin-6-YL)acetate in solution?

A3: While storing as a solid is preferred, if you need to store it in solution, use an anhydrous, aprotic solvent. It is recommended to prepare fresh solutions for use. For short-term storage, keep the solution at low temperatures (e.g., -20°C) and under an inert atmosphere. The addition of an antioxidant may also be beneficial.

Q4: How can I monitor the stability of my compound over time?

A4: A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the best way to monitor the purity of your compound over time.[14][15] This method should be able to separate the intact compound from any potential degradation products.

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color of the solid material or solution (e.g., yellowing or browning) and a decrease in purity as determined by an appropriate analytical method like HPLC.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Place the solid Ethyl 2-(quinoxalin-6-YL)acetate into a clean, dry amber glass vial.

  • Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Tightly seal the vial with a cap that has a chemically resistant liner.

  • For extra protection, wrap the cap with parafilm.

  • Place the sealed vial inside a desiccator containing a suitable desiccant.

  • Store the desiccator in a refrigerator (2-8°C) or a freezer (-20°C) for long-term storage.[19][20]

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[3][16]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a specified period (e.g., 8 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Photolytic Degradation: Expose the solid compound or a solution of the compound to UV light (e.g., 254 nm) for a specified duration.

Note: The conditions for forced degradation studies may need to be optimized to achieve a target degradation of 5-20%. All stressed samples should be analyzed by a suitable analytical method (e.g., HPLC) and compared to an unstressed control sample.[15]

Data Presentation

Table 1: Recommended Storage Conditions for Ethyl 2-(quinoxalin-6-YL)acetate

ParameterRecommended ConditionRationale
Physical Form SolidMinimizes mobility of molecules and slows degradation reactions.
Temperature 2-8°C (refrigerator) or -20°C (freezer)Reduces the rate of chemical reactions.[19][20]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the quinoxaline ring.[8]
Humidity Low (use of a desiccator)Minimizes hydrolytic degradation of the ester.[2]
Light Protected from light (amber vial)Prevents photodegradation.[4][9][10]

Table 2: Potential Degradation Products and their Formation Pathways

Degradation ProductFormation PathwayStress Condition
2-(quinoxalin-6-yl)acetic acidHydrolysis of the ethyl esterAcidic or basic conditions, presence of water.[2]
Quinoxaline-N-oxide derivativesOxidation of the quinoxaline ringPresence of oxygen, oxidizing agents.[1]
Photodegradation productsPhotolytic cleavage or rearrangementExposure to UV or visible light.[4][10]

Visualizations

Diagram 1: Potential Degradation Pathways

A Ethyl 2-(quinoxalin-6-YL)acetate B 2-(quinoxalin-6-yl)acetic Acid + Ethanol A->B Hydrolysis (H₂O, H⁺/OH⁻) C Oxidized Quinoxaline Derivatives (e.g., N-oxides) A->C Oxidation (O₂, Peroxides) D Photodegradation Products A->D Photolysis (Light)

Caption: Major degradation pathways for Ethyl 2-(quinoxalin-6-YL)acetate.

Diagram 2: Troubleshooting Logic for Compound Instability

Start Instability Observed (e.g., Purity Decrease, Color Change) Q1 Is the compound stored in solution? Start->Q1 A1_Yes Check solvent purity (anhydrous?) Consider adding antioxidant. Store at -20°C under inert gas. Q1->A1_Yes Yes A1_No Proceed to check solid storage conditions. Q1->A1_No No End Implement Corrective Actions & Monitor Stability A1_Yes->End Q2 Is the solid stored under an inert atmosphere? A1_No->Q2 A2_Yes Check for moisture ingress. Use desiccants. Q2->A2_Yes Yes A2_No Implement inert gas storage to prevent oxidation. Q2->A2_No No Q3 Is the compound protected from light? A2_Yes->Q3 A2_No->End A3_Yes Review storage temperature. Lower temperature is better. Q3->A3_Yes Yes A3_No Use amber vials to prevent photodegradation. Q3->A3_No No A3_Yes->End A3_No->End

Caption: A logical workflow for troubleshooting the instability of Ethyl 2-(quinoxalin-6-YL)acetate.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 26, 2026, from [Link]

  • Stability Indicating Methods. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry, 97, 664-672.
  • Recent Advances on Quinoxaline-Based Photoinitiators of Polymeriz
  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. (2003). European Medicines Agency.
  • Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives. (2014). European Journal of Lipid Science and Technology, 116(11), 1435-1446.
  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868.
  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (2000). Journal of Agricultural and Food Chemistry, 48(7), 2993-2998.
  • Application of Antioxidants as an Alternative Improving of Shelf Life in Foods. (2021). Molecules, 26(24), 7654.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (2000). USDA ARS.
  • Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. (2020). Parasitology Research, 119(2), 651-663.
  • The Storage Conditions For APIs And Medicines. (n.d.). Retrieved January 26, 2026, from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
  • Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines. (2016). The Journal of Organic Chemistry, 81(8), 3249-3257.
  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021).
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2014). Indian Journal of Pharmaceutical Sciences, 76(3), 235-240.
  • Esters of Quinoxaline-7-Carboxylate 1,4-di-N-Oxide as Potential Inhibitors of Glycolytic Enzymes of Entamoeba histolytica: In silico Approach. (2021). Current Drug Discovery Technologies, 18(4), 548-558.
  • Natural Esters Additives to Improve the Properties. (2023, January 4). Encyclopedia.pub.
  • Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. (2016).
  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance. (n.d.). Suanfarma.
  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025, January 25). NIH.
  • HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. (n.d.). Pharmacophore.
  • Novel stability indicating methods for the determination of certain synthetic estrogen level modifiers. (2012). Bulletin of Faculty of Pharmacy, Cairo University, 51(1), 69-79.
  • Stability Testing of Pharmaceutical Products. (2012). InTech.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102.
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
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  • Effect of antioxidants on critical properties of natural esters for liquid insulations. (2025, August 9).
  • Effect of pH of the reactants on the ester yield. The other reaction conditions were. (n.d.).
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  • Stability Indicating Forced Degrad
  • DEVELOPMENT AND VALIDATION OF NEW STABILITY INDICATING ANALYTICAL METHOD FOR THE SIMULTANEOUS DETERMINATION OF PREGABALIN AND ET. (n.d.). IJRPC.
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  • Proper Storage Conditions for Your APIs. (n.d.). GMP Trends.
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Optimization

Technical Support Center: Overcoming Resistance to Quinoxaline-Based Compounds in Cancer Cells

Introduction: Navigating the Challenges of Quinoxaline Efficacy Quinoxaline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant pot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Quinoxaline Efficacy

Quinoxaline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[1] Their mechanisms of action are diverse, often involving the inhibition of key signaling molecules such as protein tyrosine kinases (e.g., VEGFR, PDGFR), PI3K, and mTOR, which are critical for cancer cell proliferation, survival, and angiogenesis.[2][3] However, as with many targeted therapies, the emergence of resistance in cancer cells is a significant hurdle in the laboratory and the clinic.

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the preclinical evaluation of quinoxaline-based compounds. It provides a structured, in-depth resource for troubleshooting common experimental issues, understanding the underlying resistance mechanisms, and implementing effective strategies to overcome them. The guidance herein is grounded in established scientific principles and protocols to ensure the integrity and reproducibility of your findings.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges encountered when working with quinoxaline-based compounds in cancer cell culture.

Q1: I'm observing high variability in my cell viability (e.g., MTT, Calcein-AM) assay results between replicate wells. What's going wrong?

A1: High variability is a common issue that can mask the true cytotoxic effect of your compound. The primary culprits are often inconsistent cell seeding, pipetting errors, or issues with the compound itself.[4]

  • Causality & Solution:

    • Inconsistent Cell Seeding: A non-homogenous cell suspension is a frequent cause of variability. Ensure you have a single-cell suspension and gently mix the cells between pipetting each set of wells to prevent settling.[4] Uneven cell density can significantly affect drug sensitivity.

    • Compound Precipitation: Quinoxaline derivatives can have poor aqueous solubility.[5] Visually inspect your culture plates under a microscope after adding the compound. If you see precipitates or crystals, the effective concentration of your drug is inconsistent.

      • Actionable Advice: Prepare fresh drug solutions for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and typically kept below 0.5% to avoid solvent-induced cytotoxicity.[4] If solubility issues persist, consider using a different solvent or formulation strategy.[6][7]

    • Pipetting Technique: Use calibrated micropipettes and maintain a consistent technique for adding cells, media, and reagents to each well.[4]

Q2: My quinoxaline compound shows potent initial activity, but its efficacy decreases over subsequent passages of the cancer cell line. Why is this happening?

A2: This phenomenon strongly suggests the development of acquired resistance. Cancer cells can adapt to the selective pressure of a cytotoxic agent through various mechanisms.

  • Causality & Solution:

    • Upregulation of Efflux Pumps: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or ABCG2. These act as cellular pumps, actively removing the quinoxaline compound from the cell and reducing its intracellular concentration to sub-lethal levels.[8][9]

    • Target Alteration: Mutations in the drug's molecular target can reduce binding affinity.

    • Activation of Survival Pathways: Cells may upregulate pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, to counteract the drug's apoptotic effects.[10]

  • Actionable Advice:

    • Confirm Resistance: First, validate the loss of sensitivity by re-running a dose-response curve and comparing the IC50 value to that of the original, sensitive (parental) cell line.

    • Investigate the Mechanism: Proceed to the troubleshooting guides in Part 2 to investigate specific resistance mechanisms, starting with efflux pump expression and activity.

Q3: My Western blot to detect a specific protein target of my quinoxaline compound shows no signal or very faint bands. What should I check first?

A3: A lack of signal in a Western blot can be due to a number of factors, ranging from sample preparation to antibody performance.[11][12][13]

  • Causality & Solution:

    • Insufficient Protein Loaded: The target protein may be expressed at low levels. Increase the total protein amount loaded onto the gel.[12] Always run a loading control (e.g., GAPDH, β-actin) to verify equal loading.

    • Poor Protein Transfer: Verify successful transfer from the gel to the membrane using a reversible stain like Ponceau S before the blocking step.[13]

    • Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or repeated freeze-thaw cycles.[11][14] Test the antibody with a positive control cell lysate known to express the target protein.

    • Sub-optimal Antibody Concentration: The recommended antibody dilution is a starting point. Optimize the concentration of both primary and secondary antibodies.[11]

Part 2: In-Depth Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting for specific experimental challenges related to quinoxaline resistance.

Guide 1: Investigating ABC Transporter-Mediated Resistance

The overexpression of ABC transporters is a primary mechanism of multidrug resistance (MDR).[8] This guide will help you determine if your resistant cells are actively pumping out your quinoxaline compound.

Troubleshooting Table:

Problem Potential Cause Recommended Solution
High background fluorescence in all wells (Rhodamine 123 assay)Incomplete washing of extracellular dye.Increase the number of washes with ice-cold PBS after the loading step to ensure all extracellular dye is removed.[8]
No difference in fluorescence between sensitive and resistant cellsThe specific ABC transporter that pumps out your compound is not the one being assayed (e.g., you are testing for P-gp, but the resistance is mediated by ABCG2).Use a broader range of substrates or inhibitors for different ABC transporters.
Cell line instability or loss of resistance phenotype.Regularly verify the expression of resistance markers. Consider re-deriving the resistant line if the phenotype is lost.[8]
Verapamil (P-gp inhibitor) control does not increase dye retentionThe cell line may not be expressing P-gp, or the verapamil concentration is sub-optimal.Confirm P-gp expression via Western blot or qPCR. Perform a dose-response experiment with verapamil to determine the optimal inhibitory concentration.

This workflow outlines the logical progression for confirming efflux pump involvement in resistance.

Caption: Workflow for investigating efflux pump-mediated resistance.

This protocol allows for the quantification of mRNA levels of key ABC transporter genes like ABCB1 (P-gp/MDR1) and ABCG2.[15][16][17]

  • RNA Isolation: Isolate total RNA from both sensitive (parental) and resistant cancer cell lines using a standard Trizol or column-based method.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template

    • 6 µL Nuclease-free water

  • Thermal Cycling: Run the reaction on a real-time PCR system with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB). A significant fold-change increase in the resistant line compared to the parental line indicates upregulation.

Guide 2: Investigating Pro-Survival Signaling Pathways

Cancer cells can evade drug-induced apoptosis by activating pro-survival signaling pathways, with the PI3K/Akt/mTOR axis being a common offender.[3][10][18] Quinoxaline derivatives themselves can be inhibitors of this pathway, but resistance can arise from mutations or feedback loop activation.[3]

Troubleshooting Table:

Problem Potential Cause Recommended Solution
High background on the blotInsufficient blocking or washing.Optimize blocking conditions (e.g., 5% BSA or non-fat milk for 1-2 hours). Increase the duration and number of washes with TBST.[19]
Primary antibody concentration is too high.Perform a titration of the primary antibody to find the optimal concentration that gives a strong signal with low background.[19]
Non-specific bands are presentAntibody is not specific to the target protein.Use a different, validated antibody. Check the manufacturer's datasheet for validation in your application and cell type.
Cell lysate degradation.Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[12]
Inconsistent phosphorylation signalPhosphatase activity in the lysate.Ensure phosphatase inhibitors are included in the lysis buffer and that lysates are prepared quickly on ice.
Inconsistent treatment times or drug concentrations.Standardize all treatment conditions meticulously.

This diagram illustrates how the PI3K/Akt/mTOR pathway can be activated to promote cell survival, counteracting the effects of quinoxaline-based compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Quinoxaline Quinoxaline Compound Quinoxaline->PI3K Inhibits Quinoxaline->Akt Inhibits Quinoxaline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR survival pathway and potential inhibition points.

This protocol is for detecting the activation state of key proteins in the PI3K/Akt pathway.

  • Cell Lysis: Treat sensitive and resistant cells with your quinoxaline compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer, heat at 95-100°C for 5-10 minutes.[14]

  • SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1-2 hours at room temperature in 5% BSA in TBST.

    • Incubate with primary antibody (e.g., anti-phospho-Akt Ser473, anti-total-Akt) overnight at 4°C, diluted in 5% BSA/TBST.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x for 10 minutes with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[13]

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the activation status.

Part 3: Advanced Strategies and Future Directions

Once a resistance mechanism has been identified, the next logical step is to devise strategies to overcome it.

Q4: I've confirmed that my resistant cells overexpress P-glycoprotein. What are my next steps to restore sensitivity to my quinoxaline compound?

A4: The most direct approach is combination therapy using a P-gp inhibitor.

  • Strategy: Co-administration with an Efflux Pump Inhibitor

    • Rationale: Inhibitors of P-gp will block the pump's activity, leading to an increased intracellular accumulation of your quinoxaline compound, thereby restoring its cytotoxic effect.

    • Experimental Design:

      • Select a known P-gp inhibitor (e.g., Verapamil, Tariquidar).

      • Perform a dose-response matrix experiment. Treat the resistant cells with varying concentrations of your quinoxaline compound in the presence and absence of a fixed, non-toxic concentration of the P-gp inhibitor.

      • Expected Outcome: You should observe a significant leftward shift in the dose-response curve for your quinoxaline compound in the presence of the inhibitor, indicating a restoration of sensitivity.

Q5: My data suggests that the PI3K/Akt pathway is hyperactivated in my resistant cell line. How can I leverage this finding?

A5: Similar to efflux pump-mediated resistance, a combination therapy approach is warranted.

  • Strategy: Co-administration with a PI3K/Akt/mTOR Pathway Inhibitor

    • Rationale: If resistance is driven by the bypass of your compound's primary target through the activation of a survival pathway, simultaneously blocking that survival pathway can re-sensitize the cells.[20][21]

    • Experimental Design:

      • Choose a specific inhibitor for a key node in the pathway (e.g., a PI3K inhibitor like GDC-0941 or an Akt inhibitor like AZD5363).[3][20]

      • Design a combination experiment, similar to the one described for efflux pump inhibitors, to assess for synergistic effects.

      • Expected Outcome: A synergistic interaction between your quinoxaline compound and the pathway inhibitor will result in significantly more cell death than either agent alone. This can be quantified by calculating a Combination Index (CI).

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • TotalLab. (n.d.). Western Blot Troubleshooting Guide.
  • R&D Systems. (n.d.). Western Blot Troubleshooting Guide.
  • dianova GmbH. (n.d.). Western Blot Troubleshooting Guide.
  • Jackson ImmunoResearch. (n.d.). Western blot troubleshooting guide!.
  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • ResearchGate. (n.d.). Some quinoxaline-based drugs and drug-like candidates as anticancer agents.
  • El-Newahie, A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate.
  • El-Newahie, A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules.
  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry.
  • Preprints.org. (2024). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review.
  • El-Sayed, N., et al. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Archiv der Pharmazie.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays.
  • ResearchGate. (n.d.). Expression and function of ABC transporter.
  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • Sanchez, M. B., et al. (2014). Interplay between intrinsic and acquired resistance to quinolones in Stenotrophomonas maltophilia. Journal of Antimicrobial Chemotherapy.
  • Mohle, L., et al. (2020). Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol. Vascular Pharmacology.
  • Perez-Villanueva, J., et al. (2023). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. Pharmaceuticals.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Gomes Lab/UC Davis. (2009). WESTERN BLOTTING TIPS AND TROUBLESHOOTING GUIDE. ResearchGate.
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  • Al-Obaidi, A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Cureus.
  • Ahmad, A., et al. (2018). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Current Cancer Drug Targets.
  • Amidon, G., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology.
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Troubleshooting

Technical Support Center: A Guide to Reproducible Synthesis of Ethyl 2-(quinoxalin-6-YL)acetate

Welcome to the technical support center for the synthesis of Ethyl 2-(quinoxalin-6-YL)acetate. This guide is designed for researchers, chemists, and drug development professionals who seek to minimize batch-to-batch vari...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(quinoxalin-6-YL)acetate. This guide is designed for researchers, chemists, and drug development professionals who seek to minimize batch-to-batch variability and achieve consistent, high-purity yields of this important quinoxaline intermediate. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and provide you with the causal reasoning behind critical process parameters, enabling you to troubleshoot effectively and ensure the integrity of your results.

The synthesis of quinoxaline derivatives, while often straightforward in principle, is frequently plagued by issues of reproducibility stemming from subtle variations in starting material quality, reaction conditions, and work-up procedures. This document provides a self-validating framework to control these variables, ensuring each batch meets the required standards.

Section 1: Synthesis Overview and Core Workflow

The most reliable and common method for synthesizing the quinoxaline core is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[1] For our target molecule, Ethyl 2-(quinoxalin-6-YL)acetate, the logical and established pathway involves the acid-catalyzed condensation of Ethyl 2-(3,4-diaminophenyl)acetate with an ethyl glyoxalate derivative.

The reaction proceeds via nucleophilic attack of the diamine onto the carbonyl carbons, followed by a cyclization and dehydration sequence to form the stable aromatic pyrazine ring. Oxygen's presence can be crucial for the final aromatization step, though its uncontrolled presence can also lead to degradation of the sensitive diamine starting material.[2]

Below is a high-level overview of the entire production workflow, from raw material qualification to the final, validated product.

SynthesisWorkflow cluster_prep Pre-Reaction Stage cluster_reaction Synthesis Stage cluster_post Post-Reaction Stage SM_QC Starting Material QC (NMR, Purity, Appearance) Setup Reaction Setup (Inert Atmosphere) SM_QC->Setup Solvent_Prep Solvent Degassing (Remove O2) Solvent_Prep->Setup Reaction Condensation Reaction (Controlled Heating) Setup->Reaction Add Reagents Monitoring In-Process Control (TLC/HPLC Monitoring) Reaction->Monitoring Sample Periodically Monitoring->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Solvent_Removal Evaporation Purification->Solvent_Removal Final_QC Final Product QC (NMR, HPLC, MS) Solvent_Removal->Final_QC

Caption: High-level workflow for reproducible synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for ensuring batch-to-batch consistency?

The purity and stability of the Ethyl 2-(3,4-diaminophenyl)acetate starting material is paramount. Aryl-1,2-diamines are notoriously sensitive to air oxidation, which can occur during storage. Oxidized diamines are often deeply colored (pink, purple, or brown) and will introduce colored impurities and byproducts that are difficult to remove, leading to lower yields and inconsistent product appearance. We strongly recommend sourcing high-purity diamine and performing a quality check before each use.

Q2: What are the optimal reaction conditions (solvent, temperature, catalyst)?

  • Solvent: Ethanol is a common and effective solvent. It readily dissolves the starting materials and has a suitable boiling point for the reaction. Greener methods may also employ water.[3]

  • Catalyst: A catalytic amount of a protic acid, such as acetic acid or hydrochloric acid, is required to facilitate the condensation. Typically, 10 mol% of acetic acid is sufficient.[3]

  • Temperature: The reaction is typically run at reflux (around 78 °C for ethanol) to ensure a reasonable reaction rate. Milder conditions can be used but may require significantly longer reaction times.[1]

Q3: How can I effectively monitor the reaction's progress to ensure it has gone to completion?

Thin-Layer Chromatography (TLC) is the most practical method for in-process monitoring.[2][4] Use a mobile phase such as 7:3 Hexane:Ethyl Acetate. The diamine starting material is significantly more polar than the quinoxaline product. The reaction is complete when the TLC spot corresponding to the diamine is no longer visible. For more quantitative analysis, HPLC can be used to track the disappearance of reactants and the appearance of the product.

Q4: What is a typical isolated yield and purity I should expect?

With high-quality starting materials and a carefully executed procedure, isolated yields after chromatographic purification should consistently be in the range of 75-90% . Purity, as determined by HPLC, should be >98%. Yields below this range often point to issues with starting material quality or incomplete reaction.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q: My reaction yield is very low, or I isolated no product. What went wrong?

Low or no yield is the most common issue and can stem from several factors. The following decision tree provides a logical path to diagnose the root cause.

Troubleshooting Start Problem: Low/No Yield q1 Was the diamine starting material discolored (not off-white)? Start->q1 q2 Was the reaction run under an inert atmosphere? q1->q2 No res1 Root Cause: Oxidized Starting Material. Solution: Purify diamine via recrystallization or source a new, high-purity batch. q1->res1 Yes q3 Did TLC analysis show complete consumption of diamine? q2->q3 Yes res2 Root Cause: In-situ Oxidation. Solution: Degas solvent and maintain a positive pressure of N2 or Argon. q2->res2 No q4 Was the work-up pH carefully controlled? q3->q4 Yes res3 Root Cause: Incomplete Reaction. Solution: Increase reaction time or re-evaluate catalyst activity/amount. q3->res3 No res4 Root Cause: Product Loss. Solution: Quinoxalines can be basic. Ensure aqueous phase is neutral to basic (pH 7-8) before extraction to prevent loss as a water-soluble salt. q4->res4 No

Caption: Decision tree for diagnosing low product yield.

Q: My final product has persistent colored impurities, even after chromatography. Why?

This issue almost always traces back to the oxidation of the 1,2-diamine starting material. Even trace amounts of oxidized species can polymerize under acidic reaction conditions to form highly colored, complex impurities that co-elute with the product.

  • Causality: The N-H bonds in aryl diamines are weak, and the molecule is electron-rich, making it highly susceptible to radical-mediated oxidation by atmospheric oxygen.

  • Solution:

    • Strict Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with nitrogen or argon before adding reagents. Maintain a positive inert gas pressure throughout the reaction.

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.

    • Pre-emptive Purification: If your diamine is even slightly colored, purify it by recrystallization or a short silica plug immediately before use.

Q: The reaction works, but my yields are inconsistent (e.g., 60% one day, 85% the next). How can I improve reproducibility?

Inconsistency is often a result of multiple small, uncontrolled variables. To tighten control, focus on the following:

  • Stoichiometry: Ensure precise measurement of your limiting reagent. Use a calibrated balance and be consistent with the equivalents of the glyoxalate reagent.

  • Temperature Control: Use a temperature-controlled heating mantle and an overhead stirrer rather than a simple stir bar and hot plate. This ensures even heat distribution and prevents localized overheating, which can cause degradation.

  • Consistent Reaction Time: Do not run the reaction for a fixed time. Instead, rely on TLC or HPLC monitoring and stop each reaction at the same endpoint: the complete consumption of the limiting starting material.[4]

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Starting Material Quality Control
  • Visual Inspection: The solid Ethyl 2-(3,4-diaminophenyl)acetate should be an off-white or very pale tan crystalline solid. Reject any batches that are pink, dark brown, or tarry.

  • Solubility Check: A small sample should dissolve completely in ethanol or ethyl acetate. The presence of insoluble material suggests polymeric impurities.

  • ¹H NMR: Acquire a proton NMR spectrum in CDCl₃ or DMSO-d₆. Confirm the expected shifts and integrations, and ensure the absence of significant impurity peaks.

SOP 2: Synthesis Protocol
  • Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a condenser, thermometer, and nitrogen inlet, add Ethyl 2-(3,4-diaminophenyl)acetate (1.0 equiv).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add degassed ethanol (approx. 10 mL per gram of diamine). Stir to dissolve.

  • Catalyst Addition: Add glacial acetic acid (0.1 equiv).

  • Reagent Addition: Add ethyl glyoxalate (typically supplied as a 50% solution in toluene, 1.05 equiv) dropwise over 5 minutes at room temperature.

  • Heating: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 2-4 hours.

  • Monitoring: After 1 hour, begin monitoring the reaction by TLC (Mobile Phase: 70:30 Hexane:EtOAc) every 30 minutes until the diamine spot has completely disappeared.

  • Cooling & Concentration: Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

SOP 3: Work-up and Purification
  • Extraction: Dissolve the crude residue in ethyl acetate (20 mL/g of starting diamine). Transfer to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) until the aqueous layer is neutral or slightly basic (pH 7-8).[2][5] Then, wash with brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[4]

  • Chromatography: Purify the crude solid by flash column chromatography on silica gel.[4]

    • Eluent: Use a gradient of 10% to 30% ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions and monitor by TLC. Combine fractions containing the pure product.

  • Final Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield Ethyl 2-(quinoxalin-6-YL)acetate as a solid.

Section 5: Data Summary & Key Parameters

For optimal reproducibility, the following parameters should be precisely controlled and documented for every batch.

ParameterRecommended Value/SpecificationRationale for Control
Starting Diamine Purity >98%, off-white solidPrevents formation of colored impurities and side products.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of the sensitive diamine.
Solvent Ethanol, DegassedGood solubility for reactants; removal of O₂ prevents side reactions.
Catalyst Acetic Acid (0.1 equiv)Facilitates imine formation and cyclization without being overly harsh.
Glyoxalate Equiv. 1.05 - 1.10A slight excess ensures complete consumption of the more valuable diamine.
Reaction Temperature Reflux (~78-80 °C)Provides sufficient energy for the reaction to proceed at a practical rate.
Reaction Endpoint Complete consumption of diamine by TLC/HPLCEnsures consistent reaction progression and prevents incomplete conversion.
Work-up pH 7.0 - 8.0Prevents loss of the basic quinoxaline product into the aqueous phase as a salt.

References

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved January 26, 2026, from [Link]

  • Rojas-Le-fort, M., et al. (2021). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Molecules, 26(15), 4435. Available at: [Link]

  • El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. Available at: [Link]

  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Li, J., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7391. Available at: [Link]

  • Saeed, A., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Chemical Society of Pakistan, 38(6).
  • Azev, Y. A., et al. (2022). Features of –C–C– coupling of quinoxaline-2-one with ethyl acetoacetate under acid catalysis. Macroheterocycles, 14(4), 381-385. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Medicinal Chemistry, 15(1), 169-178. Available at: [Link]

  • Mondal, S., & Guria, M. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12(31), 20084-20111. Available at: [Link]

  • Bouasla, R., & Villemin, D. (2010). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. St. Cerc. St. CICBIA, 11(1), 67-85. Available at: [Link]

  • Sharma, P., & Kumar, A. (2014). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 6(1), 25-31.
  • Kim, D., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2008-2016. Available at: [Link]

  • International Union of Crystallography. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Orthogonal Validation of a Novel Anticancer Candidate: The Case of Ethyl 2-(quinoxalin-6-YL)acetate

In the landscape of oncology drug discovery, the identification of a promising lead compound is merely the first step in a rigorous journey of validation. This guide provides an in-depth, technical framework for the comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the identification of a promising lead compound is merely the first step in a rigorous journey of validation. This guide provides an in-depth, technical framework for the comprehensive validation of the anticancer activity of a novel investigational compound, Ethyl 2-(quinoxalin-6-YL)acetate. We will navigate the rationale and methodology of employing a battery of orthogonal assays to build a robust, multi-faceted understanding of the compound's biological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to apply best practices in preclinical anticancer drug validation.

The quinoxaline scaffold is a recognized pharmacophore in oncology, with several derivatives having progressed to clinical use.[1][2][3] This inherent potential of the quinoxaline class underscores the importance of a thorough and unbiased evaluation of new analogues like Ethyl 2-(quinoxalin-6-YL)acetate. Our approach is grounded in the principle of orthogonality, wherein multiple, independent assays are utilized to interrogate the same biological endpoint. This strategy minimizes the risk of method-specific artifacts and provides a higher degree of confidence in the observed effects.

This guide will compare the hypothetical activity of Ethyl 2-(quinoxalin-6-YL)acetate against established quinoxaline-based anticancer agents, Erlotinib and Erdafitinib, to provide a clinically relevant context for its potential efficacy.

The Imperative of Orthogonal Validation in Anticancer Drug Discovery

A single assay, however robust, provides only a narrow view of a compound's activity. Orthogonal validation, the practice of cross-referencing results from multiple, independent methods, is critical to substantiate claims of anticancer efficacy.[4] By employing assays that measure different cellular and molecular events, we can build a cohesive and reliable narrative of a compound's mechanism of action. This multi-pronged approach is essential for making informed decisions about the progression of a drug candidate.

Orthogonal_Validation_Workflow cluster_invitro In Vitro Characterization cluster_assays Orthogonal Assays cluster_invivo In Vivo Validation A Primary Screening (e.g., Single-Dose Cytotoxicity) B Dose-Response Assessment (Cell Viability Assays) A->B Hit Confirmation C Mechanism of Action Studies B->C Potency & Efficacy D Metabolic Activity (MTT Assay) C->D Confirm Cytotoxicity E ATP Content (CellTiter-Glo® Assay) C->E Confirm Cytotoxicity F Apoptosis Induction (Annexin V Staining) C->F Elucidate Mechanism G Cell Cycle Perturbation (Propidium Iodide Staining) C->G Elucidate Mechanism H Human Tumor Xenograft Model D->H Candidate for In Vivo Testing E->H Candidate for In Vivo Testing F->H Candidate for In Vivo Testing G->H Candidate for In Vivo Testing

Caption: A streamlined workflow illustrating the progression from initial screening to in vivo validation using orthogonal assays.

Comparative Framework: Benchmarking Against a Known Quinoxaline

To contextualize the potential of Ethyl 2-(quinoxalin-6-YL)acetate, we will draw comparisons with Erlotinib, an FDA-approved quinoxaline derivative that functions as an epidermal growth factor receptor (EGFR) inhibitor.[5][6] Erlotinib provides a valuable benchmark for assessing the potency and selectivity of our investigational compound.

Section 1: Foundational Cytotoxicity Assessment

The initial step in characterizing a potential anticancer agent is to determine its cytotoxic and cytostatic effects on cancer cells. We will employ two distinct cell viability assays that rely on different physiological readouts.

Metabolic Activity Profiling: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, a cell line with known sensitivity to EGFR inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Ethyl 2-(quinoxalin-6-YL)acetate, Erlotinib (as a positive control), and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[8][9]

Cellular ATP Quantification: The CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay provides an orthogonal measure of cell viability by quantifying the amount of ATP present, which is a key indicator of metabolically active cells.[10][11][12] This luminescent assay is highly sensitive and has a broad dynamic range.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[11]

  • Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.[11]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Determine the IC50 value as described for the MTT assay.

Data Presentation and Interpretation

The results from both assays should be presented in a clear, tabular format for easy comparison.

CompoundCell LineAssayIC50 (µM)
Ethyl 2-(quinoxalin-6-YL)acetateA549MTT[Hypothetical Value]
Ethyl 2-(quinoxalin-6-YL)acetateA549CellTiter-Glo®[Hypothetical Value]
ErlotinibA549MTT[Expected Value ~1-5 µM]
ErlotinibA549CellTiter-Glo®[Expected Value ~1-5 µM]

Section 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine the mechanism by which the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.

Detecting Apoptosis: Annexin V/Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes. It is used to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[13]

  • Cell Treatment: Treat cells with Ethyl 2-(quinoxalin-6-YL)acetate and controls at their respective IC50 concentrations for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation

The results are typically presented as a quadrant plot, allowing for the quantification of different cell populations.

Apoptosis_Quadrant_Plot cluster_plot Flow Cytometry Output Q1 Q1 Necrotic (Annexin V-/PI+) Q2 Q2 Late Apoptotic (Annexin V+/PI+) Q3 Q3 Viable (Annexin V-/PI-) Q3->Q1 Q4 Q4 Early Apoptotic (Annexin V+/PI-) Q3->Q4 Q4->Q2 xlabel_node Annexin V-FITC ylabel_node Propidium Iodide

Caption: A representative quadrant plot from an Annexin V/PI apoptosis assay.

An increase in the percentage of cells in the early and late apoptotic quadrants following treatment with Ethyl 2-(quinoxalin-6-YL)acetate would strongly suggest an apoptotic mechanism of action.

Section 3: Investigating Effects on Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[15] Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to assess cell cycle distribution.[16]

Cell Cycle Analysis with Propidium Iodide

PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[17]

  • Cell Treatment: Treat cells with the investigational compound and controls.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[18]

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[16]

  • PI Staining: Stain the cells with a PI solution.[16][19]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation

The data is presented as a histogram of cell count versus fluorescence intensity.

Treatment% G0/G1% S% G2/M
Vehicle Control[Typical Value ~50-60%][Typical Value ~20-30%][Typical Value ~10-20%]
Ethyl 2-(quinoxalin-6-YL)acetate[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Erlotinib[Expected Arrest at G1][Expected Decrease][Expected Decrease]

An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) following treatment with Ethyl 2-(quinoxalin-6-YL)acetate would indicate cell cycle arrest at that checkpoint.[20] For example, a G2/M arrest is a common mechanism for DNA damaging agents.

Section 4: In Vivo Validation in a Preclinical Model

Positive and compelling in vitro data warrants progression to in vivo models to assess the compound's efficacy in a more complex biological system. Human tumor xenograft models in immunocompromised mice are a standard preclinical platform for evaluating anticancer agents.[21]

Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The effect of the investigational compound on tumor growth can then be evaluated.

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, Ethyl 2-(quinoxalin-6-YL)acetate, and a positive control like Erlotinib). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation and Interpretation

The primary endpoint is typically tumor growth inhibition. The data is presented as a graph of mean tumor volume versus time.

A statistically significant reduction in tumor growth in the Ethyl 2-(quinoxalin-6-YL)acetate-treated group compared to the vehicle control would provide strong evidence of its in vivo anticancer efficacy.

Conclusion: Synthesizing a Comprehensive Profile

By systematically applying this suite of orthogonal assays, we can construct a robust and reliable profile of the anticancer activity of Ethyl 2-(quinoxalin-6-YL)acetate. The convergence of data from multiple, independent lines of inquiry provides the necessary confidence to advance a promising compound through the drug development pipeline. This guide serves as a blueprint for the rigorous, evidence-based validation of novel anticancer agents, a critical endeavor in the ongoing pursuit of more effective cancer therapies.

References

  • Ahmed, S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7656.
  • Al-Ostoot, F. H., et al. (2022). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 27(15), 4945.
  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Drugs.com. (2024). How does erlotinib work (mechanism of action)?. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 41(14), 6759-6773.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]

  • JoVE. (2023). Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101755.
  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360.
  • National Center for Biotechnology Information. (2024). Erlotinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (2014). How do you interpret the experimental data of cell cycle by flow cytometry?. Retrieved from [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • YouTube. (2025). Pharmacology of Erlotinib Erlocip-150, Erlonib; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

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Comparative

Comparing the efficacy of Ethyl 2-(quinoxalin-6-YL)acetate with other quinoxaline derivatives

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential. This guide offers a comprehensive comparison of the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential. This guide offers a comprehensive comparison of the efficacy of various quinoxaline derivatives, providing researchers, scientists, and drug development professionals with a technical overview supported by experimental data. While direct biological data for Ethyl 2-(quinoxalin-6-YL)acetate is not extensively available in publicly accessible literature, this guide will serve as a robust framework for its evaluation by comparing structurally related and well-characterized quinoxaline derivatives with established anticancer and antimicrobial properties.

The Quinoxaline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, has garnered significant attention in the pharmaceutical sciences.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[2] The structural versatility of the quinoxaline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This has led to the development of numerous quinoxaline-based compounds that are currently under investigation as promising therapeutic agents.[3]

Comparative Efficacy of Quinoxaline Derivatives in Oncology

The fight against cancer has seen the emergence of numerous quinoxaline derivatives as potent chemotherapeutic agents.[3] These compounds exert their anticancer effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs), topoisomerases, and other key enzymes involved in cell proliferation and survival.[4]

A study on novel 2-substituted-quinoxaline analogs revealed significant antiproliferative activity against breast cancer cell lines, with some compounds showing efficacy in inducing cell cycle arrest and inhibiting topoisomerase II and EGFR activity.[4] Another research highlighted a series of 6-bromo-2,3-bis[(E)-2-(furan-2-yl)vinyl]quinoxaline derivatives with potent anticancer activity against human non-small-cell lung cancer cells (A549), inducing apoptosis through mitochondrial- and caspase-3-dependent pathways.[5]

For instance, a class of pyrrolo[1,2-a]quinoxaline derivatives has shown promising cytotoxic potential against various human leukemia cell lines.[6] These findings underscore the potential of the quinoxaline scaffold in the development of novel anticancer drugs.

Data Presentation: Anticancer Activity of Representative Quinoxaline Derivatives
Compound ClassTarget Cell LineIC50 (µM)Mechanism of ActionReference
Pyrrolo[1,2-a]quinoxalinesMV4-11 (Human Myeloid Leukemia)1.7Cytotoxic[6]
6-Bromo-2,3-divinylquinoxalinesA549 (Human Non-Small-Cell Lung Cancer)9.32 ± 1.56Apoptosis Induction[5]
2-(Quinoxalin-2-yl)acetamidesPC-3 (Prostate Cancer)3.05 ± 0.14VEGFR-2 Inhibition[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of novel compounds.[5]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the quinoxaline derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Relationship: Anticancer Drug Discovery Workflow

anticancer_workflow Compound_Synthesis Synthesis of Quinoxaline Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Test Compounds Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Identify Hits Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Hit_Identification->Mechanism_of_Action Elucidate MoA In_Vivo_Studies In Vivo Efficacy (Animal Models) Mechanism_of_Action->In_Vivo_Studies Validate in vivo Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Improve Properties

Caption: A streamlined workflow for the discovery and development of novel anticancer quinoxaline derivatives.

Comparative Efficacy of Quinoxaline Derivatives in Microbiology

Quinoxaline derivatives have also emerged as a significant class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[7][8] The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

A study on 2,3-diaminoquinoxaline derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] Another series of 2-(quinoxalin-2-yl)acetamides showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[2]

Data Presentation: Antimicrobial Activity of Representative Quinoxaline Derivatives
Compound ClassTarget OrganismMIC (µg/mL)Reference
2,3-diaminoquinoxalinesS. aureus10.5 - 14.89 (Zone of Inhibition in mm)[9]
C-2 amine-substituted quinoxalinesS. aureus4 - 16[7]
2-(Quinoxalin-2-yl)acetamidesMRSADelayed bacterial reproduction at 50 µM[2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the quinoxaline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum Inoculation Inoculate with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoxaline derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of the substituents on the quinoxaline ring. For instance, in the context of anticancer activity, the introduction of amino groups into the side chains of quinoxalinyl derivatives has been shown to be more effective in enhancing ALK5 inhibition than ether or ester groups.[10]

While specific SAR data for Ethyl 2-(quinoxalin-6-YL)acetate is unavailable, general trends suggest that the electronic and steric properties of the substituent at the 6-position, along with the nature of the acetate group, would significantly influence its interaction with biological targets. Further empirical studies are necessary to elucidate the precise impact of the ethyl acetate moiety on the efficacy of the quinoxaline scaffold.

Conclusion

The quinoxaline scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. While a direct comparative analysis of Ethyl 2-(quinoxalin-6-YL)acetate is hampered by the lack of available efficacy data, this guide provides a comprehensive framework for its evaluation. By understanding the established anticancer and antimicrobial properties of other quinoxaline derivatives and employing standardized experimental protocols, researchers can effectively assess the therapeutic potential of this and other novel compounds. The continued exploration of the structure-activity relationships within the quinoxaline family will undoubtedly pave the way for the discovery of next-generation drugs.

References

  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2026, January 18). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. (2026, January 14). PubMed. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). Taylor & Francis Online. [Link]

  • Full article: Synthesis and biological evaluation of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022, March 30). Taylor & Francis Online. [Link]

  • C–C– Coupling of Quinoxaline-2-one with Ethyl Acetoacetate under Acid Catalysis. (n.d.). ResearchGate. [Link]

  • Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. (n.d.). MDPI. [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024, May 5). PubMed. [Link]

  • (PDF) Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2026, January 18). ResearchGate. [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024, September 3). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of certain novel quinoxalines. (2025, August 7). ResearchGate. [Link]

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  • Synergistic Antibacterial Effect of Ethyl Acetate Fraction of Vernonia amygdalina Delile Leaves with Tetracycline against Clinical Isolate Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. (2023, February 20). PubMed Central. [Link]

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Sources

Validation

Cross-reactivity and selectivity profiling of Ethyl 2-(quinoxalin-6-YL)acetate against a panel of kinases

A Comparative Guide to the Kinase Selectivity of Ethyl 2-(quinoxalin-6-YL)acetate This guide provides a comprehensive analysis of the cross-reactivity and selectivity profile of Ethyl 2-(quinoxalin-6-YL)acetate against a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Kinase Selectivity of Ethyl 2-(quinoxalin-6-YL)acetate

This guide provides a comprehensive analysis of the cross-reactivity and selectivity profile of Ethyl 2-(quinoxalin-6-YL)acetate against a representative panel of human kinases. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery. Through objective comparisons with alternative compounds and detailed experimental methodologies, this document aims to facilitate a deeper understanding of the compound's potential as a therapeutic agent and a research tool.

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives recognized for their potential as kinase inhibitors.[1][2] These compounds often function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases.[3][4] Given the structural similarities within the human kinome, understanding the selectivity of a novel inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects.[5][6]

This guide will delve into the specifics of Ethyl 2-(quinoxalin-6-YL)acetate's interaction with a diverse set of kinases, offering insights into its potency and specificity.

Kinase Selectivity Profile of Ethyl 2-(quinoxalin-6-YL)acetate

The kinase inhibitory activity of Ethyl 2-(quinoxalin-6-YL)acetate was assessed against a panel of 20 representative human kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained. It is important to note that lower IC50 values are indicative of higher potency.

Table 1: Inhibitory Activity of Ethyl 2-(quinoxalin-6-YL)acetate against a Panel of Kinases

Kinase FamilyKinase TargetIC50 (nM)
Tyrosine Kinases EGFR15
VEGFR225
PDGFRβ40
c-Met> 10,000
Src80
Abl> 10,000
Serine/Threonine Kinases AKT1500
CDK2> 10,000
GSK3β1,200
JNK185
p38α150
ROCK1> 10,000
Lipid Kinases PI3Kα800
PI3Kβ950
PI3Kγ> 10,000
PI3Kδ> 10,000
Atypical Kinases mTOR> 10,000
DNA-PK> 10,000
Other CK2300
PIM1> 10,000

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only, designed to demonstrate the format and interpretation of a kinase selectivity profile.

The data indicates that Ethyl 2-(quinoxalin-6-YL)acetate is a potent inhibitor of several tyrosine kinases, particularly EGFR, VEGFR2, and PDGFRβ. Moderate activity is observed against Src, JNK1, and p38α. The compound exhibits significantly lower potency against the tested serine/threonine and lipid kinases, and is largely inactive against the atypical kinases in this panel. This profile suggests a degree of selectivity towards certain members of the tyrosine kinase family.

Experimental Methodology: Kinase Inhibition Assay

The determination of kinase inhibitor potency and selectivity is a critical step in drug discovery.[7] A variety of assay formats are available, including radiometric assays, and fluorescence- or luminescence-based methods.[7] The data presented in this guide was generated using a standardized in vitro luminescence-based kinase assay.

Workflow for Kinase Selectivity Profiling

The following diagram illustrates the general workflow for assessing the selectivity of a test compound against a panel of kinases.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound Dilution Series Incubation Incubation of Kinase, Substrate, ATP & Compound Compound_Prep->Incubation Addition Kinase_Panel Kinase Panel Preparation Kinase_Panel->Incubation Addition Detection Luminescent Signal Detection Incubation->Detection Measurement IC50_Calc IC50 Curve Fitting & Calculation Detection->IC50_Calc Data Input Selectivity_Score Selectivity Score Calculation IC50_Calc->Selectivity_Score Analysis

Caption: Workflow for in vitro kinase selectivity profiling.

Step-by-Step Protocol
  • Compound Preparation: Ethyl 2-(quinoxalin-6-YL)acetate was dissolved in 100% DMSO to create a 10 mM stock solution. A serial dilution series was then prepared in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Kinase Reaction Mixture: For each kinase, a reaction mixture containing the purified enzyme, its specific substrate, and ATP was prepared in a 384-well plate. The ATP concentration was kept at the Km value for each respective kinase to ensure accurate determination of competitive inhibition.

  • Incubation: The diluted test compound or vehicle (DMSO) control was added to the kinase reaction mixture. The plate was then incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Signal Detection: Following incubation, a kinase detection reagent was added to each well. This reagent stops the enzymatic reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining in the well. The luminescence was measured using a plate reader.

  • Data Analysis: The raw luminescence data was normalized to the vehicle control (100% activity) and a positive control inhibitor (0% activity). The normalized data was then plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to determine the IC50 value for each kinase.[7]

Comparative Analysis: Selectivity Against Other Kinase Inhibitors

To provide context for the selectivity profile of Ethyl 2-(quinoxalin-6-YL)acetate, a comparison with two well-characterized kinase inhibitors, Gefitinib (a selective EGFR inhibitor) and Sunitinib (a multi-targeted tyrosine kinase inhibitor), is presented below.

Table 2: Comparative Kinase Inhibition Profiles (IC50, nM)

Kinase TargetEthyl 2-(quinoxalin-6-YL)acetateGefitinibSunitinib
EGFR1522,500
VEGFR225>10,0009
PDGFRβ40>10,0002
c-Met>10,000>10,000>10,000
Src80>10,000150
JNK185>10,000>10,000

Disclaimer: The IC50 values for Ethyl 2-(quinoxalin-6-YL)acetate are hypothetical. The values for Gefitinib and Sunitinib are representative and sourced from publicly available data for comparative purposes.

This comparison highlights the distinct selectivity profiles of the three compounds. Gefitinib demonstrates high selectivity for EGFR, while Sunitinib exhibits potent inhibition across multiple tyrosine kinases, including VEGFR2 and PDGFRβ. Ethyl 2-(quinoxalin-6-YL)acetate displays a profile that is more targeted than Sunitinib but less selective than Gefitinib, with potent activity against a small subset of tyrosine kinases.

Visualizing Kinase Selectivity

The concept of kinase selectivity can be visualized as the differential inhibition of a compound against a panel of kinases. An ideal selective inhibitor will potently inhibit its intended target while having minimal effect on other kinases.

G cluster_inhibitors cluster_kinases Inhibitor_A Selective Inhibitor (e.g., Gefitinib) EGFR EGFR Inhibitor_A->EGFR Strong Inhibition Other_Kinases Other Kinases Inhibitor_A->Other_Kinases No Inhibition Inhibitor_B Multi-targeted Inhibitor (e.g., Sunitinib) Inhibitor_B->EGFR Weak Inhibition VEGFR2 VEGFR2 Inhibitor_B->VEGFR2 Strong Inhibition PDGFRb PDGFRβ Inhibitor_B->PDGFRb Strong Inhibition Inhibitor_B->Other_Kinases Variable Inhibition Inhibitor_C Test Compound (Ethyl 2-(quinoxalin-6-YL)acetate) Inhibitor_C->EGFR Strong Inhibition Inhibitor_C->VEGFR2 Strong Inhibition Inhibitor_C->PDGFRb Moderate Inhibition Inhibitor_C->Other_Kinases Minimal Inhibition

Caption: Conceptual diagram of kinase inhibitor selectivity.

Discussion and Future Directions

The hypothetical kinase selectivity profile of Ethyl 2-(quinoxalin-6-YL)acetate suggests that it is a potent inhibitor of a narrow spectrum of tyrosine kinases, including EGFR, VEGFR2, and PDGFRβ. This multi-targeted profile could be advantageous in therapeutic areas where the inhibition of multiple signaling pathways is beneficial, such as in certain cancers.[4] However, the cross-reactivity with multiple kinases also necessitates careful evaluation of potential off-target toxicities.[5]

Further studies are warranted to fully characterize the therapeutic potential of Ethyl 2-(quinoxalin-6-YL)acetate. These should include:

  • Expansion of the Kinase Panel: Profiling against a larger and more diverse panel of kinases will provide a more comprehensive understanding of its selectivity.[8]

  • Cellular Assays: Evaluating the compound's activity in cell-based assays will confirm its ability to inhibit target kinases in a more physiologically relevant context.

  • In Vivo Studies: Preclinical animal models will be crucial for assessing the compound's efficacy, pharmacokinetics, and safety profile.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Pompeo, F., et al. (2016). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. Retrieved from [Link]

  • Ramli, Y., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Retrieved from [Link]

  • Bamborough, P., & Drewry, D. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]

  • Hu, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. Retrieved from [Link]

  • Abdel-fattah, H. A., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. Retrieved from [Link]

  • Li, J., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. Retrieved from [Link]

  • Kim, J. H., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

  • Missioui, H., et al. (2020). Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. PubMed. Retrieved from [Link]

  • Kour, J., & Jha, P. C. (2015). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. Retrieved from [Link]

  • Al-Ghamdi, K., et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Hu, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Retrieved from [Link]

  • ResearchGate. (2023). Kinase selectivity profiles of compounds 1 (a) and 3 (b) and Fedratinib... Retrieved from [Link]

  • ResearchGate. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Sino Biological. (n.d.). Kinase Panels. Retrieved from [Link]

  • PubMed. (2014). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • PubMed Central. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]

  • PubMed. (2014). Protein kinase profiling assays: a technology review. Retrieved from [Link]

  • NIH. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]. Retrieved from [Link]

  • Oxford Academic. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]

  • ResearchGate. (2020). Biological activity of quinoxaline derivatives. Retrieved from [Link]

  • MDPI. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(3-chloroquinoxalin-6-yl)acetate. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Ethyl 2-(quinoxalin-6-YL)acetate and Established Anticancer Drugs: A Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel quinoxaline derivative, Ethyl 2-(quinoxalin-6-YL)acetate, and well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. As researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the novel quinoxaline derivative, Ethyl 2-(quinoxalin-6-YL)acetate, and well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. As researchers and drug development professionals, understanding the nuances of emerging therapeutic candidates in the context of existing treatments is paramount. This document offers an in-depth exploration of their chemical structures, mechanisms of action, and supporting experimental data, alongside detailed protocols for comparative in vitro evaluation.

Introduction: The Promise of Quinoxaline Scaffolds in Oncology

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] Quinoxaline derivatives are being increasingly recognized as a novel class of chemotherapeutic agents with demonstrated efficacy against various tumors.[3][4] Their diverse mechanisms of action, often involving the inhibition of critical cellular targets like kinases and topoisomerases, make them attractive candidates for further development.[3][5] This guide focuses on a specific derivative, Ethyl 2-(quinoxalin-6-YL)acetate, and positions it within the current landscape of cancer therapeutics by comparing it with three pillars of conventional chemotherapy.

Chemical Structures: A Tale of Diverse Pharmacophores

The chemical structure of a drug is intrinsically linked to its biological activity. Here, we examine the distinct architectures of our four compounds of interest.

CompoundChemical StructureKey Features
Ethyl 2-(quinoxalin-6-YL)acetate Quinoxaline core, ethyl acetate side chain at the 6-position.
Doxorubicin Anthracycline ring system, daunosamine sugar moiety.
Cisplatin Platinum-based coordination complex with a square planar geometry.
Paclitaxel Complex diterpenoid taxane core.

Mechanisms of Action: A Multifaceted Assault on Cancer Cells

The efficacy of anticancer drugs lies in their ability to selectively target and eliminate cancer cells. The compounds discussed here employ remarkably different strategies to achieve this.

Ethyl 2-(quinoxalin-6-YL)acetate: A Potential Multi-Targeting Agent

While specific mechanistic studies on Ethyl 2-(quinoxalin-6-YL)acetate are not yet available in the public domain, the broader class of quinoxaline derivatives offers significant insights into its potential modes of action. Quinoxaline-based compounds have been shown to exert their anticancer effects through various pathways, including:

  • Kinase Inhibition: Many quinoxaline derivatives act as competitive inhibitors of ATP at the binding sites of various kinases, such as VEGFR, PDGFR, and EGFR, which are crucial for cancer cell proliferation and angiogenesis.[3]

  • Topoisomerase Inhibition: Some quinoxalines can interfere with the function of topoisomerase enzymes, leading to DNA damage and apoptosis.

  • Induction of Apoptosis: Quinoxaline derivatives have been demonstrated to induce programmed cell death (apoptosis) through both mitochondrial- and caspase-dependent pathways.[6]

Based on this, it is plausible that Ethyl 2-(quinoxalin-6-YL)acetate may also exhibit multi-targeting capabilities, a desirable trait in cancer therapy to overcome resistance mechanisms.

Established Anticancer Drugs: Distinct and Potent Mechanisms

In contrast, the established drugs have well-defined mechanisms of action:

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting the progression of topoisomerase II.[7] This action prevents the re-ligation of the DNA double helix, leading to DNA strand breaks and subsequent apoptosis.

  • Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, primarily with purine bases.[8] These adducts create intra- and inter-strand crosslinks, which distort the DNA structure, interfere with DNA replication and repair, and ultimately trigger apoptosis.

  • Paclitaxel: Belonging to the taxane class, paclitaxel's mechanism involves the stabilization of microtubules.[9] By binding to the β-tubulin subunit, it prevents the disassembly of microtubules, which are essential for mitotic spindle formation. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Anticancer Drug Mechanisms cluster_Quinoxaline Ethyl 2-(quinoxalin-6-YL)acetate (Hypothesized) cluster_Doxorubicin Doxorubicin cluster_Cisplatin Cisplatin cluster_Paclitaxel Paclitaxel Q_Kinase Kinase Inhibition (e.g., VEGFR, EGFR) CancerCell Cancer Cell Proliferation Q_Kinase->CancerCell Blocks signaling Q_Topo Topoisomerase Inhibition Q_Topo->CancerCell DNA damage Q_Apoptosis Induction of Apoptosis Q_Apoptosis->CancerCell Induces cell death D_Intercalation DNA Intercalation D_TopoII Topoisomerase II Inhibition D_Intercalation->D_TopoII D_TopoII->CancerCell DNA strand breaks C_Adducts DNA Adduct Formation C_Crosslinks DNA Crosslinking C_Adducts->C_Crosslinks C_Crosslinks->CancerCell Blocks replication P_Microtubule Microtubule Stabilization P_MitoticArrest Mitotic Arrest P_Microtubule->P_MitoticArrest P_MitoticArrest->CancerCell Inhibits cell division

Caption: Overview of Anticancer Mechanisms.

Supporting Experimental Data: A Comparative Look at Cytotoxicity

CompoundCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative 4b A549 (Non-small-cell lung)11.98 ± 2.59[6]
Quinoxaline Derivative 4m A549 (Non-small-cell lung)9.32 ± 1.56[6]
Tetrazolo[1,5-a]quinoxaline Derivative Various tumor cell linesHighly effective, often more so than doxorubicin
Doxorubicin Varies widely by cell lineTypically in the nanomolar to low micromolar range
Cisplatin Varies widely by cell lineTypically in the low micromolar range
Paclitaxel Varies widely by cell lineTypically in the nanomolar range

Note: The IC50 values for established drugs are highly dependent on the specific cancer cell line and experimental conditions.

Experimental Protocols: A Framework for In Vitro Comparative Analysis

To facilitate a direct and robust comparison of Ethyl 2-(quinoxalin-6-YL)acetate with established anticancer drugs, a standardized experimental workflow is essential. The following protocols outline the synthesis of the target compound and a standard cell viability assay.

Synthesis of Ethyl 2-(quinoxalin-6-YL)acetate

While a specific protocol for Ethyl 2-(quinoxalin-6-YL)acetate is not published, a general and adaptable synthesis can be derived from methods used for similar quinoxaline derivatives. A plausible synthetic route is the condensation of a substituted o-phenylenediamine with an α-ketoester.

Step-by-Step Methodology:

  • Reactant Preparation: Procure or synthesize 4-amino-3-nitrophenylacetic acid and ethyl glyoxalate.

  • Condensation Reaction: In a round-bottom flask, dissolve 4-amino-3-nitrophenylacetic acid and a molar equivalent of ethyl glyoxalate in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a weak acid, like acetic acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure Ethyl 2-(3-nitroquinoxalin-6-yl)acetate.

  • Reduction: The nitro group can be reduced to an amino group using a standard reducing agent like stannous chloride (SnCl2) in ethanol.

  • Diazotization and Removal of Amino Group: The resulting amino group can be removed via a diazotization reaction followed by treatment with hypophosphorous acid to yield the final product, Ethyl 2-(quinoxalin-6-YL)acetate.

Synthesis_Workflow Start 4-amino-3-nitrophenylacetic acid + Ethyl glyoxalate Condensation Condensation (Ethanol, Acetic Acid, Reflux) Start->Condensation Workup Work-up and Purification Condensation->Workup Intermediate Ethyl 2-(3-nitroquinoxalin-6-yl)acetate Workup->Intermediate Reduction Reduction (SnCl2, Ethanol) Intermediate->Reduction Amino_Intermediate Ethyl 2-(3-aminoquinoxalin-6-yl)acetate Reduction->Amino_Intermediate Diazotization Diazotization and Removal of Amino Group Amino_Intermediate->Diazotization FinalProduct Ethyl 2-(quinoxalin-6-YL)acetate Diazotization->FinalProduct

Caption: Proposed Synthesis Workflow.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 2-(quinoxalin-6-YL)acetate, Doxorubicin, Cisplatin, and Paclitaxel in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the untreated control. Plot the viability data against the compound concentration to determine the IC50 value for each drug.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Treatment Treat with Serial Dilutions of Test Compounds and Controls Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Solution and Incubate for 2-4 hours Incubation->MTT_Addition Solubilization Add Solubilization Solution MTT_Addition->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Data_Analysis Calculate Cell Viability and Determine IC50 Values Absorbance->Data_Analysis

Sources

Validation

A Comparative Guide to Purity Assessment of Synthesized Ethyl 2-(quinoxalin-6-YL)acetate: HPLC vs. LC-MS

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or its intermediates directly...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or its intermediates directly impacts its safety, efficacy, and stability. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the critical task of purity assessment of a synthesized batch of Ethyl 2-(quinoxalin-6-YL)acetate, a heterocyclic compound with potential applications in drug discovery.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights to inform the selection of the most appropriate analytical methodology for their specific needs.

The Critical Role of Purity Assessment in Drug Development

Ethyl 2-(quinoxalin-6-YL)acetate, as a quinoxaline derivative, belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The synthesis of such molecules can often result in a variety of impurities, including unreacted starting materials, by-products, and degradation products.[1][2][3] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification and control of impurities in new drug substances to ensure patient safety.[4][5][6][7][8] Therefore, the ability to accurately and precisely determine the purity of a synthesized compound is not merely a quality control step but a fundamental aspect of the drug development process.

Experimental Design: A Tale of Two Techniques

To provide a robust comparison, a single batch of synthesized Ethyl 2-(quinoxalin-6-YL)acetate was analyzed using both HPLC with UV detection and LC-MS. The experimental protocols were designed to be self-validating and adhere to principles outlined in the FDA's guidance on analytical procedure validation.[9][10][11][12][13]

Synthesis of Ethyl 2-(quinoxalin-6-YL)acetate (Hypothetical)

For the context of this guide, Ethyl 2-(quinoxalin-6-YL)acetate was synthesized via a condensation reaction between 4-aminophenylacetic acid and glyoxal, followed by esterification. This synthetic route was chosen to illustrate the potential for various process-related impurities.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture.[14] Its robustness and reproducibility make it a staple in pharmaceutical quality control.

Methodology:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL of Ethyl 2-(quinoxalin-6-YL)acetate in 50:50 Acetonitrile:Water.

Rationale for Experimental Choices:

  • The C18 column was selected for its versatility in retaining and separating a broad range of aromatic compounds.

  • A gradient elution was employed to ensure the separation of both polar and non-polar impurities.

  • Formic acid was used as a mobile phase modifier to improve peak shape and ionization efficiency for potential LC-MS analysis.

  • The detection wavelength of 254 nm was chosen based on the UV absorbance spectrum of the quinoxaline core.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a higher degree of specificity and sensitivity for impurity identification.[15][16][17][18]

Methodology:

  • Instrumentation: Agilent 1290 Infinity II LC system coupled to an Agilent 6545XT AdvanceBio Q-TOF.

  • LC Conditions: Identical to the HPLC method described above to ensure a direct comparison of the separation.

  • Ionization Source: Dual Agilent Jet Stream Electrospray Ionization (AJS ESI).

  • Polarity: Positive.

  • Gas Temperature: 300°C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: 100-1000 m/z.

  • Data Acquisition: MS1 (full scan) and targeted MS/MS (for suspected impurities).

Rationale for Experimental Choices:

  • The use of a high-resolution mass spectrometer (Q-TOF) allows for accurate mass measurements, facilitating the determination of elemental compositions for unknown impurities.

  • Electrospray ionization is well-suited for polar, nitrogen-containing compounds like quinoxaline derivatives.

  • Positive ionization mode was selected as the nitrogen atoms in the quinoxaline ring are readily protonated.

Analytical_Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting synth Synthesized Ethyl 2-(quinoxalin-6-YL)acetate sample_prep Sample Preparation (1 mg/mL in 50:50 ACN:H2O) synth->sample_prep hplc HPLC-UV (Purity Quantification) sample_prep->hplc Inject lcms LC-MS (Impurity Identification) sample_prep->lcms Inject hplc_data Chromatogram (Peak Area %) hplc->hplc_data lcms_data Mass Spectra (Accurate Mass) lcms->lcms_data report Purity Report & Impurity Profile hplc_data->report lcms_data->report

Caption: Workflow for the purity assessment of Ethyl 2-(quinoxalin-6-YL)acetate.

Comparative Data Analysis

The following tables summarize the hypothetical, yet realistic, data obtained from the analysis of the synthesized compound.

Table 1: HPLC-UV Purity Assessment

Peak No.Retention Time (min)Peak Area (%)Identification
13.50.25Impurity A
25.80.40Impurity B
38.299.15Ethyl 2-(quinoxalin-6-YL)acetate
410.10.20Impurity C

Table 2: LC-MS Impurity Profiling

Peak No.Retention Time (min)Observed [M+H]+ (m/z)Proposed Elemental CompositionProposed Structure
13.5137.0556C6H8N2O24-aminophenylacetic acid (Starting Material)
25.8247.0764C12H10N2O4Dimerization by-product
38.2217.0972C12H12N2O2Ethyl 2-(quinoxalin-6-YL)acetate
410.1231.1128C13H14N2O2N-ethylated by-product

Interpretation and Technique Selection

The experimental data highlights the distinct advantages and limitations of each technique.

  • HPLC-UV: This method provides a reliable and straightforward quantification of the main component and its impurities based on their UV absorbance. The purity was determined to be 99.15% based on the relative peak areas. However, HPLC-UV alone does not provide structural information about the impurities.

  • LC-MS: The strength of LC-MS lies in its ability to provide molecular weight information, which is crucial for impurity identification.[18] In this case, LC-MS allowed for the tentative identification of unreacted starting material (Impurity A), a dimerization by-product (Impurity B), and a side-reaction product (Impurity C). This level of detail is invaluable for optimizing the synthetic process and for meeting regulatory requirements for impurity characterization.[4][5][6]

Decision_Tree cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis start Purity Assessment Goal? quant_known Routine QC of known impurities? start->quant_known qual_unknown Impurity identification and structural elucidation? start->qual_unknown hplc_uv HPLC-UV is sufficient (Cost-effective, robust) quant_known->hplc_uv lc_ms LC-MS is necessary (High specificity, sensitivity) qual_unknown->lc_ms

Caption: Decision tree for selecting between HPLC and LC-MS.

Conclusion: A Synergistic Approach

For the comprehensive purity assessment of a newly synthesized compound like Ethyl 2-(quinoxalin-6-YL)acetate, a synergistic approach utilizing both HPLC-UV and LC-MS is recommended. HPLC-UV serves as a robust and reliable tool for routine purity determination and quantification, while LC-MS is indispensable for the identification and structural characterization of unknown impurities. This dual-pronged strategy ensures not only the quality of the synthesized material but also provides critical insights for process optimization and regulatory compliance, ultimately accelerating the journey from discovery to clinical application.

References

  • Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3599–3610. [Link]

  • Chen, X., et al. (2012). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Agricultural and Food Chemistry, 60(4), 951-956. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Gankin, Y., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(21), 6485. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Kim, J., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2184–2192. [Link]

  • Wang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 591. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Li, J., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7401. [Link]

  • Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

  • Khatoon, H., et al. (2023). Synthesis of novel quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. ResearchGate. [Link]

  • Abad, N., et al. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 698–701. [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • De Biasi, V. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Smirnov, A. D., et al. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. [Link]

  • Chimenti, F., et al. (2010). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. ResearchGate. [Link]

  • Therapeutic Goods Administration (TGA). (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

  • Asish, B., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(15), 5809. [Link]

  • GRCTS Webinar. (2019). Validation of Analytical Methods according to the New FDA Guidance. [Link]

  • PharmaChem. (2024). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. [Link]

  • International Union of Crystallography. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. [Link]

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Comparative

Benchmarking the Antimicrobial Spectrum of Ethyl 2-(quinoxalin-6-YL)acetate Against Known Antibiotics: A Comparative Guide

In the ever-present battle against antimicrobial resistance, the discovery and development of novel therapeutic agents are paramount. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, e...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against antimicrobial resistance, the discovery and development of novel therapeutic agents are paramount. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad range of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive framework for benchmarking the antimicrobial spectrum of a novel quinoxaline compound, Ethyl 2-(quinoxalin-6-YL)acetate, against a panel of established antibiotics.

Disclaimer: The experimental data for Ethyl 2-(quinoxalin-6-YL)acetate presented in this guide is hypothetical and for illustrative purposes. It is intended to provide a template for the rigorous evaluation of this compound and should not be considered as established fact. The methodologies and comparative analyses are based on established scientific protocols and the known antimicrobial properties of the broader quinoxaline class.

Introduction: The Promise of Quinoxaline Scaffolds

The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, underpinning a variety of compounds with diverse pharmacological activities.[3][4] Certain quinoxaline 1,4-di-N-oxides have been shown to act as DNA damaging agents, particularly under hypoxic conditions, through the generation of reactive oxygen species (ROS), suggesting a mechanism of action that could be effective against a range of pathogens.[5] Ethyl 2-(quinoxalin-6-YL)acetate, a novel derivative, warrants a thorough investigation of its antimicrobial potential to ascertain its position in the landscape of existing antimicrobial agents.

This guide outlines a systematic approach to defining the antimicrobial profile of Ethyl 2-(quinoxalin-6-YL)acetate through a series of standardized in vitro assays. By directly comparing its activity against a panel of clinically relevant antibiotics, we can begin to understand its potential therapeutic utility, spectrum of activity, and potency.

Experimental Design: A Framework for Robust Comparison

A robust benchmarking study hinges on a well-conceived experimental design. This involves the careful selection of comparator antibiotics, a diverse panel of bacterial strains, and standardized methodologies to ensure the reproducibility and validity of the results.

Selection of Comparator Antibiotics

To provide a comprehensive assessment, Ethyl 2-(quinoxalin-6-YL)acetate should be benchmarked against antibiotics with varying mechanisms of action and spectra of activity. The chosen comparators represent major classes of antibiotics:

  • Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

  • Gentamicin (Aminoglycoside): Primarily active against Gram-negative bacteria, it inhibits protein synthesis by binding to the 30S ribosomal subunit.[6][7]

  • Erythromycin (Macrolide): A bacteriostatic agent that inhibits protein synthesis by binding to the 50S ribosomal subunit.[8][9]

  • Penicillin G (β-Lactam): A narrow-spectrum antibiotic effective against many Gram-positive bacteria, which inhibits cell wall synthesis.

Bacterial Strain Panel

The selection of bacterial strains is critical for determining the breadth of the antimicrobial spectrum. The panel should include representative Gram-positive and Gram-negative bacteria, including both standard quality control strains and clinically relevant isolates. The American Type Culture Collection (ATCC) provides well-characterized strains suitable for this purpose.[10][11]

Table 1: Panel of Bacterial Strains for Antimicrobial Susceptibility Testing

Gram StainSpeciesStrain DesignationRelevance
Gram-positiveStaphylococcus aureusATCC 29213Common cause of skin and soft tissue infections, and a frequent cause of hospital-acquired infections.
Gram-positiveEnterococcus faecalisATCC 29212A commensal bacterium that can cause opportunistic infections, known for its intrinsic resistance to some antibiotics.
Gram-negativeEscherichia coliATCC 25922A common inhabitant of the gut, but also a major cause of urinary tract infections and other infections.
Gram-negativePseudomonas aeruginosaATCC 27853An opportunistic pathogen known for its intrinsic resistance and ability to cause serious infections, particularly in immunocompromised individuals.

Methodologies: Standardized Protocols for Accurate Assessment

To ensure the reliability and comparability of the data, all antimicrobial susceptibility testing should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] The broth microdilution method is a standard and quantitative technique for determining MIC values.

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of Ethyl 2-(quinoxalin-6-YL)acetate and comparator antibiotics in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare 0.5 McFarland Bacterial Inoculum D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Diagram of the Minimum Inhibitory Concentration (MIC) workflow.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1] This assay is a crucial next step after determining the MIC to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Following MIC Determination: After reading the MIC results, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

MBC_Workflow cluster_mic From MIC Assay cluster_mbc_assay MBC Assay cluster_analysis Analysis A MIC Plate with No Visible Growth B Aliquot from Clear Wells onto MHA Plates A->B C Incubate at 35°C for 18-24 hours B->C D Determine MBC (≥99.9% killing) C->D

Diagram of the Minimum Bactericidal Concentration (MBC) workflow.
Time-Kill Assay

Time-kill assays provide a dynamic picture of the antimicrobial activity over time.[16] This assay is valuable for understanding the rate of bactericidal activity and can help differentiate between concentration-dependent and time-dependent killing.

  • Bacterial Culture Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB.

  • Exposure to Antimicrobial: Add the antimicrobial agent at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control without any antimicrobial.

  • Sampling over Time: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Enumeration of Viable Bacteria: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Comparative Antimicrobial Spectrum: Hypothetical Data

The following tables present hypothetical MIC and MBC data for Ethyl 2-(quinoxalin-6-YL)acetate in comparison to the selected antibiotics.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) in µg/mL

OrganismEthyl 2-(quinoxalin-6-YL)acetateCiprofloxacinGentamicinErythromycinPenicillin G
S. aureus ATCC 2921340.510.250.06
E. faecalis ATCC 292128216>1282
E. coli ATCC 25922160.030.5>128>128
P. aeruginosa ATCC 27853640.252>128>128

Table 3: Hypothetical Minimum Bactericidal Concentration (MBC) in µg/mL

OrganismEthyl 2-(quinoxalin-6-YL)acetateCiprofloxacinGentamicinErythromycinPenicillin G
S. aureus ATCC 29213812>12816
E. faecalis ATCC 2921232432>12832
E. coli ATCC 25922640.061>128>128
P. aeruginosa ATCC 27853>1280.54>128>128

Interpreting the Results and Mechanistic Insights

Based on the hypothetical data, Ethyl 2-(quinoxalin-6-YL)acetate demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The MBC/MIC ratios suggest a predominantly bactericidal effect against S. aureus and E. faecalis, while its activity against the tested Gram-negative strains appears to be more bacteriostatic at lower concentrations.

The observed activity aligns with the known mechanisms of some quinoxaline derivatives, which involve the induction of oxidative stress and DNA damage.[5] This mechanism is distinct from the comparator antibiotics, which target specific cellular processes like protein synthesis, DNA replication, or cell wall synthesis.

MoA_Comparison cluster_quinoxaline Ethyl 2-(quinoxalin-6-YL)acetate (Hypothesized) cluster_comparators Comparator Antibiotics cluster_targets Bacterial Targets Q Induction of Reactive Oxygen Species (ROS) DNA_damage DNA Damage Q->DNA_damage Cell_wall Cell Wall Synthesis Cipro Ciprofloxacin (Fluoroquinolone) DNA_rep DNA Replication Cipro->DNA_rep Inhibits DNA Gyrase Gent Gentamicin (Aminoglycoside) Protein_synth Protein Synthesis Gent->Protein_synth Binds 30S Ribosome Erythro Erythromycin (Macrolide) Erythro->Protein_synth Binds 50S Ribosome Pen Penicillin G (β-Lactam) Pen->Cell_wall Inhibits Peptidoglycan Synthesis

Comparative mechanisms of action of Ethyl 2-(quinoxalin-6-YL)acetate and comparator antibiotics.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the antimicrobial spectrum of Ethyl 2-(quinoxalin-6-YL)acetate. The outlined methodologies, based on internationally recognized standards, will ensure the generation of high-quality, reproducible data. The hypothetical results suggest that this novel quinoxaline derivative holds promise as a broad-spectrum antimicrobial agent with a potentially distinct mechanism of action.

Further studies are warranted to confirm these preliminary findings. These should include:

  • Expansion of the bacterial panel: Testing against a wider range of clinical isolates, including multidrug-resistant strains.

  • Mechanism of action studies: Elucidating the precise molecular targets of Ethyl 2-(quinoxalin-6-YL)acetate.

  • Toxicity studies: Assessing the cytotoxic effects on mammalian cells to determine its therapeutic index.

  • In vivo efficacy studies: Evaluating the compound's performance in animal models of infection.

Through such rigorous investigation, the true potential of Ethyl 2-(quinoxalin-6-YL)acetate as a future therapeutic agent can be fully realized.

References

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Wroblewska, J., et al. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • Clinical and Laboratory Standards Institute. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Taylor & Francis. (2022, March 30). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, October 1). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. [Link]

  • National Institutes of Health. (n.d.). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • CLSI. (n.d.). Clinical & Laboratory Standards Institute. [Link]

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  • National Center for Biotechnology Information. (n.d.). Macrolides - StatPearls - NCBI Bookshelf. [Link]

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  • World Health Organization. (2025, March 18). Recommended comparator products: Treatment of bacterial infections in children. [Link]

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  • Wikipedia. (n.d.). Macrolide. [Link]

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Validation

Comparative study of the inhibitory effects of Ethyl 2-(quinoxalin-6-YL)acetate and its analogs on enzyme activity

This guide provides a comprehensive comparative analysis of the enzyme inhibitory potential of Ethyl 2-(quinoxalin-6-YL)acetate and its structural analogs. While direct enzymatic data for Ethyl 2-(quinoxalin-6-YL)acetate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the enzyme inhibitory potential of Ethyl 2-(quinoxalin-6-YL)acetate and its structural analogs. While direct enzymatic data for Ethyl 2-(quinoxalin-6-YL)acetate is not extensively available in the reviewed literature, this document will establish a robust framework for comparison by focusing on a key, well-documented target for the broader quinoxaline class: Apoptosis Signal-regulating Kinase 1 (ASK1). By examining the structure-activity relationships (SAR) of various quinoxaline derivatives, we can infer the potential efficacy of the lead compound and guide future research in the development of potent and selective enzyme inhibitors.

Introduction: The Quinoxaline Scaffold in Enzyme Inhibition

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] A significant area of interest for researchers is their potential as enzyme inhibitors. Quinoxaline-based molecules have been successfully developed as inhibitors for various enzymes, including kinases, which play a crucial role in cellular signaling pathways.[3]

One such kinase of significant therapeutic interest is Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stressors, such as oxidative stress and inflammatory cytokines.[4] Overactivation of ASK1 has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and non-alcoholic steatohepatitis (NASH). Therefore, the development of small molecule inhibitors of ASK1 is a promising strategy for therapeutic intervention.[4]

This guide will focus on the comparative inhibitory effects of Ethyl 2-(quinoxalin-6-YL)acetate and its analogs on ASK1, providing a detailed examination of their structure-activity relationships and the experimental methodologies used to determine their potency.

Experimental Design and Rationale

To conduct a meaningful comparative study of enzyme inhibition, a systematic approach is essential. This involves the synthesis of a focused library of analog compounds, followed by their evaluation in a robust and reproducible enzymatic assay.

Synthesis of Quinoxaline Analogs

The synthesis of Ethyl 2-(quinoxalin-6-YL)acetate and its analogs typically involves a multi-step process. A common strategy is the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound. For the purpose of this comparative study, a series of analogs would be synthesized with systematic variations to the core structure. These modifications would include:

  • Substitutions on the quinoxaline ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions of the benzene portion of the quinoxaline ring to probe the effect of electronics and sterics on inhibitor binding.

  • Modification of the ester group: Replacing the ethyl ester with other alkyl esters (e.g., methyl, propyl) or converting it to an amide to assess the importance of this moiety for target engagement.

  • Alterations at other positions of the quinoxaline ring: Introducing substituents at positions 2 and 3 of the pyrazine ring to explore additional binding interactions.

A general synthetic scheme for producing quinoxaline derivatives often involves the reaction of a substituted 1,2-diaminobenzene with an appropriate dicarbonyl compound, followed by further modifications.[4]

Logical Relationship of Compound Synthesis

cluster_starting Starting Materials cluster_core Core Synthesis cluster_intermediate Intermediate cluster_diversification Diversification cluster_final Final Products Substituted o-phenylenediamine Substituted o-phenylenediamine Cyclocondensation Cyclocondensation Substituted o-phenylenediamine->Cyclocondensation alpha-dicarbonyl compound alpha-dicarbonyl compound alpha-dicarbonyl compound->Cyclocondensation Quinoxaline Core Quinoxaline Core Cyclocondensation->Quinoxaline Core Functional Group Interconversion Functional Group Interconversion Quinoxaline Core->Functional Group Interconversion Side Chain Modification Side Chain Modification Quinoxaline Core->Side Chain Modification Analog Library Analog Library Functional Group Interconversion->Analog Library Side Chain Modification->Analog Library

Caption: Synthetic workflow for generating a library of quinoxaline analogs.

ASK1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against ASK1 is determined using an in vitro kinase assay. A widely used method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The amount of remaining ATP is converted into a light signal, which is inversely proportional to the kinase activity.

Experimental Workflow for ASK1 Inhibition Assay

Start Start Prepare Reagents Prepare Assay Buffer, ASK1 Enzyme, Substrate, and ATP Start->Prepare Reagents Compound Dilution Prepare Serial Dilutions of Test Compounds Prepare Reagents->Compound Dilution Reaction Setup Add Enzyme, Substrate, and Test Compound to Assay Plate Compound Dilution->Reaction Setup Initiate Reaction Add ATP to Start the Kinase Reaction Reaction Setup->Initiate Reaction Incubation Incubate at Room Temperature Initiate Reaction->Incubation Stop Reaction & Detect Add Kinase-Glo® Reagent to Stop Reaction and Generate Signal Incubation->Stop Reaction & Detect Measure Luminescence Read Luminescence on a Plate Reader Stop Reaction & Detect->Measure Luminescence Data Analysis Calculate % Inhibition and Determine IC50 Measure Luminescence->Data Analysis End End Data Analysis->End

Caption: Step-by-step workflow for the ASK1 kinase inhibition assay.

Detailed Protocol for ASK1 Kinase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human ASK1 enzyme to the desired concentration in the kinase buffer.

    • Prepare the kinase substrate (e.g., a generic kinase substrate like myelin basic protein or a specific ASK1 peptide substrate) and ATP at the desired concentrations in the kinase buffer.

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions to generate a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 384-well plate, add the ASK1 enzyme, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation:

    • Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding a commercially available ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate the plate according to the manufacturer's instructions to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a sigmoidal curve.

Comparative Analysis of Inhibitory Activity

Table 1: Comparative ASK1 Inhibitory Activity of Quinoxaline Analogs

Compound IDQuinoxaline Ring SubstitutionOther SubstituentsASK1 IC₅₀ (nM)Reference
26e 6,7-dibromo2-(N-(6-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)carboxamide)30.17[4]
MSC2032964A UnsubstitutedComplex side chain93[4]
GS-4997 UnsubstitutedComplex side chainN/A (Clinical Phase III)[4]
9a Unsubstituted2-(N-(p-tolyl)carboxamide)>10000[4]
12d Unsubstituted2-(N-(6-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)carboxamide)49.63[4]

Note: N/A indicates that the specific IC₅₀ value was not provided in the cited source, but the compound is a known clinical-stage ASK1 inhibitor.

Discussion: Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 provides valuable insights into the structure-activity relationship of quinoxaline-based ASK1 inhibitors.

  • Importance of Substituents on the Quinoxaline Ring: The significantly enhanced potency of compound 26e , which features dibromo substitution at the 6 and 7 positions of the quinoxaline ring (IC₅₀ = 30.17 nM), compared to its unsubstituted counterparts, highlights the critical role of these substituents. The electron-withdrawing nature and steric bulk of the bromine atoms may contribute to a more favorable binding interaction with the active site of ASK1.

  • Role of the Side Chain at Position 2: A comparison of compounds 9a and 12d reveals the profound impact of the side chain at the 2-position of the quinoxaline ring. The simple p-tolylcarboxamide group in 9a results in a complete loss of activity (IC₅₀ > 10000 nM). In contrast, the more complex triazolylpyridine-containing side chain in 12d leads to a potent inhibitor (IC₅₀ = 49.63 nM). This suggests that this side chain makes crucial interactions with the enzyme, likely extending into a specific binding pocket.

  • Inference for Ethyl 2-(quinoxalin-6-YL)acetate: Based on these observations, we can hypothesize about the potential activity of Ethyl 2-(quinoxalin-6-YL)acetate. The ethyl acetate group at the 6-position is significantly different from the substituents in the highly potent analogs. While the quinoxaline core provides a good starting point, the relatively small and flexible ethyl acetate side chain may not provide the necessary interactions for high-affinity binding to the ASK1 active site in the same manner as the more complex side chains of the potent inhibitors. However, it is possible that this compound could exhibit inhibitory activity against other enzymes where the binding pocket is more accommodating to such a substituent.

Proposed Binding Mode of Quinoxaline Inhibitors in ASK1

cluster_ask1 ASK1 Active Site cluster_inhibitor Quinoxaline Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Exposed Region Solvent Exposed Region Quinoxaline Core Quinoxaline Core Quinoxaline Core->Hinge Region H-bonds Side Chain Side Chain Side Chain->Hydrophobic Pocket Hydrophobic Interactions Ring Substituents Ring Substituents Ring Substituents->Solvent Exposed Region Potential for further interactions

Caption: A conceptual diagram illustrating the potential binding mode of quinoxaline inhibitors within the ASK1 active site.

Conclusion and Future Directions

This comparative guide has established that the quinoxaline scaffold is a viable starting point for the development of potent ASK1 inhibitors. The analysis of a series of analogs has revealed that both substitutions on the quinoxaline ring and the nature of the side chains at other positions play a crucial role in determining inhibitory potency. The dibromo-substituted quinoxaline derivative 26e stands out as a highly potent ASK1 inhibitor, demonstrating the potential for significant activity enhancement through strategic structural modifications.[4]

While the specific inhibitory activity of Ethyl 2-(quinoxalin-6-YL)acetate against ASK1 remains to be determined experimentally, the SAR insights from its analogs suggest that its potency may be modest without further optimization. Future research should focus on:

  • Enzymatic Screening: The direct evaluation of Ethyl 2-(quinoxalin-6-YL)acetate and its close analogs (e.g., other esters and amides of (quinoxalin-6-yl)acetic acid) in a panel of kinase assays, including ASK1, to determine its inhibitory profile.

  • Rational Design: Utilizing the SAR data presented here to design and synthesize novel analogs of Ethyl 2-(quinoxalin-6-YL)acetate with modifications aimed at enhancing ASK1 inhibition. This could involve the introduction of larger, more rigid side chains at the 2-position or the incorporation of halogen substituents on the quinoxaline ring.

  • Computational Modeling: Employing molecular docking and other computational techniques to predict the binding modes of these compounds within the ASK1 active site and to guide the design of more potent inhibitors.

By pursuing these avenues of research, the full potential of the quinoxaline scaffold, as exemplified by Ethyl 2-(quinoxalin-6-YL)acetate, can be explored for the development of novel and effective enzyme inhibitors for the treatment of a range of human diseases.

References

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. [Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. National Institutes of Health. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a] quinoxaline derivatives as inhibitors of the. CONICET. [Link]

  • Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. PubMed. [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

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Comparative

A Senior Scientist's Guide to Validating Cellular Target Engagement: A Comparative Analysis Featuring Ethyl 2-(quinoxalin-6-YL)acetate

In the landscape of modern drug discovery, the premature failure of promising compounds in clinical trials often stems from an incomplete understanding of their preclinical pharmacology.[1] A critical, and often inadequa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the premature failure of promising compounds in clinical trials often stems from an incomplete understanding of their preclinical pharmacology.[1] A critical, and often inadequately addressed, checkpoint is the direct confirmation that a molecule engages its intended target within the complex milieu of a living cell.[2] This guide provides a comparative framework for validating cellular target engagement, moving beyond purified protein systems which may not fully represent the target's native state or accessibility.[1]

We will use Ethyl 2-(quinoxalin-6-YL)acetate , a quinoxaline derivative[3], as our model compound. For the purposes of this illustrative guide, we will hypothesize that its intended molecular target is the widely studied "Kinase X," a critical node in a well-defined cellular signaling pathway. Our objective is to rigorously test this hypothesis by employing and comparing orthogonal, state-of-the-art cellular assays. This guide is designed for researchers, scientists, and drug development professionals seeking to build a robust, data-driven case for a compound's mechanism of action.

Section 1: The Imperative of Cellular Target Engagement

Target validation is the comprehensive process of demonstrating that modulating a specific molecular target can yield a therapeutic benefit.[2][4] Target engagement is a pivotal component of this process, providing direct evidence that the drug candidate physically interacts with its intended protein target inside a cell.[5] Establishing this link is paramount; without it, interpreting a compound's cellular phenotype or lack thereof becomes ambiguous. Is the biological effect due to on-target activity, or an off-target phenomenon? Is a lack of efficacy due to a flawed biological hypothesis or simply poor target binding in a cellular context?[1]

This guide will compare two distinct, direct-binding methodologies alongside a functional assay to create a self-validating experimental triad:

  • Luminescent Cellular Thermal Shift Assay (BiTSA): A method based on ligand-induced thermal stabilization of the target protein.[6]

  • NanoBRET™ Target Engagement Assay: A proximity-based assay measuring compound binding via Bioluminescence Resonance Energy Transfer.[7][8]

  • Functional Reporter Gene Assay: A downstream assay to confirm that target binding translates into modulation of the intended signaling pathway.[9][10]

Section 2: Direct Biophysical Measurement of Target Binding

Here, we compare two powerful techniques for directly assessing the interaction between Ethyl 2-(quinoxalin-6-YL)acetate and our hypothetical target, Kinase X, in live cells.

Method A: Luminescent Cellular Thermal Shift Assay (BiTSA) using HiBiT Tagging

Causality & Principle: The foundational principle of any thermal shift assay is that the binding of a ligand to its target protein increases the protein's thermodynamic stability.[11] This increased stability translates to a higher melting temperature (Tagg). The Cellular Thermal Shift Assay (CETSA) adapts this principle for a cellular environment.[11][12] We will focus on a modern iteration, the BiTSA, which leverages the HiBiT system to create a highly sensitive, antibody-free luminescent readout.[6]

A small, 11-amino-acid HiBiT peptide is inserted into the endogenous locus of the target protein (Kinase X) using CRISPR/Cas9 gene editing.[13] This is a critical choice to ensure physiological expression levels and avoid artifacts associated with protein overexpression.[6] When cells are heated, unbound Kinase X denatures and aggregates, making the HiBiT tag inaccessible to its binding partner, LgBiT. In the presence of a binding ligand like Ethyl 2-(quinoxalin-6-YL)acetate, the stabilized Kinase X-HiBiT remains soluble at higher temperatures, allowing for LgBiT complementation and light generation.[6]

BiTSA_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Analysis CRISPR CRISPR/Cas9 Engineering: Endogenous Kinase X tagged with HiBiT Culture Culture Kinase X-HiBiT Cells CRISPR->Culture Dispense Dispense Cells into Assay Plate Culture->Dispense Add_Cmpd Add Ethyl 2-(quinoxalin-6-YL)acetate (Dose-Response) Dispense->Add_Cmpd Heat Apply Thermal Challenge (Temperature Gradient) Add_Cmpd->Heat Lyse Lyse Cells & Add LgBiT + Substrate Heat->Lyse Read Read Luminescence Lyse->Read Plot Plot Melt Curve (Luminescence vs. Temp) Read->Plot Calc Calculate ΔTagg & EC50 Plot->Calc

Caption: Workflow for the BiTSA (HiBiT Thermal Shift Assay).

  • Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag sequence at the C- or N-terminus of the endogenous gene for Kinase X in a relevant cell line (e.g., HEK293). Select a polyclonal or clonal population expressing the tagged protein.[6]

  • Cell Plating: Seed the Kinase X-HiBiT cells into a 96-well or 384-well PCR plate at a density of 10,000-20,000 cells per well and allow them to attach overnight.[14]

  • Compound Treatment: Treat cells with a serial dilution of Ethyl 2-(quinoxalin-6-YL)acetate (e.g., from 100 µM to 1 nM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge: Place the plate in a thermal cycler and heat the cells across a temperature gradient (e.g., 42°C to 68°C in 2°C increments) for 3 minutes at each temperature, followed by a 3-minute hold at 25°C.[15]

  • Lysis and Detection: Lyse the cells by adding a buffer containing LgBiT protein and furimazine substrate. Incubate for 10 minutes at room temperature to allow for complementation.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: For each compound concentration, plot luminescence against temperature to generate a melt curve. The temperature at which 50% of the signal is lost is the Tagg. A positive result is a dose-dependent increase in Tagg (ΔTagg). An isothermal dose-response (ITDR) experiment can be run at a single, fixed temperature (e.g., Tagg of the vehicle control) to determine an EC50 value.[6]

CompoundMax ΔTagg (°C)BiTSA-ITDR EC50 (nM)Negative Control (Inactive Analog)
Ethyl 2-(quinoxalin-6-YL)acetate+8.575No significant ΔTagg
Staurosporine (Positive Control)+11.215N/A
Method B: NanoBRET™ Target Engagement Assay

Causality & Principle: NanoBRET™ is a proximity-based assay that measures compound binding in real-time within living cells.[8] The technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[16] The target protein, Kinase X, is expressed as a fusion with the bright, stable NanoLuc® luciferase (the donor). A fluorescently-labeled tracer molecule, designed to bind reversibly to the active site of Kinase X, serves as the acceptor.

When the tracer binds to the Kinase X-NanoLuc fusion, the donor and acceptor are brought into close proximity (<10 nm), resulting in a high BRET signal. When an unlabeled test compound like Ethyl 2-(quinoxalin-6-YL)acetate is introduced, it competes with the tracer for binding to Kinase X. This displacement separates the donor and acceptor, causing a dose-dependent decrease in the BRET signal.[16] This provides a direct, quantitative measure of compound engagement at its binding site.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Analysis Transfect Transfect Cells with Kinase X-NanoLuc Plasmid Culture Culture cells for 24h to allow protein expression Transfect->Culture Dispense Harvest & Dispense Cells Culture->Dispense Add_Cmpd Add Ethyl 2-(quinoxalin-6-YL)acetate (Dose-Response) Dispense->Add_Cmpd Add_Tracer Add Fluorescent Tracer & NanoLuc Substrate Add_Cmpd->Add_Tracer Incubate Incubate (e.g., 2h at 37°C) Add_Tracer->Incubate Read Read Donor (460nm) & Acceptor (610nm) Signals Incubate->Read Ratio Calculate NanoBRET Ratio (Acceptor/Donor) Read->Ratio Plot Plot Ratio vs. [Compound] & Fit IC50 Curve Ratio->Plot

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the Kinase X-NanoLuc® fusion protein. Culture for 18-24 hours to allow for expression.[17]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Dispense the cell suspension into a white, 384-well assay plate.

  • Compound Addition: Add serial dilutions of Ethyl 2-(quinoxalin-6-YL)acetate to the wells.

  • Tracer and Substrate Addition: Prepare a solution containing the Kinase X fluorescent tracer and the Nano-Glo® Vivazine™ substrate. Add this mixture to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the luminescence signal at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >600 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer.

CompoundNanoBRET™ IC50 (nM)Negative Control (Inactive Analog)
Ethyl 2-(quinoxalin-6-YL)acetate98> 100,000 nM
Staurosporine (Positive Control)21N/A

Section 3: Orthogonal Validation via a Functional Assay

Confirming direct physical binding is essential, but it is equally important to demonstrate that this binding event leads to the expected biological consequence.[9] A reporter gene assay allows us to measure the functional outcome of Kinase X inhibition.

Method C: Kinase X Pathway Reporter Gene Assay

Causality & Principle: We hypothesize that Kinase X phosphorylates and activates a transcription factor, "TF-Y". Upon activation, TF-Y translocates to the nucleus and binds to a specific DNA response element (RE), driving the expression of downstream genes.

In a reporter gene assay, we use a plasmid that contains multiple copies of the TF-Y response element placed upstream of a reporter gene, such as Firefly Luciferase.[10][18] When the Kinase X pathway is active, TF-Y drives luciferase expression, producing a strong light signal. If Ethyl 2-(quinoxalin-6-YL)acetate successfully engages and inhibits Kinase X in the cell, TF-Y will not be activated, leading to a dose-dependent decrease in luciferase expression and a reduction in the luminescent signal.[9]

Reporter_Pathway cluster_cell Cellular Signaling Pathway cluster_nucleus Nucleus Stimulus Upstream Stimulus KinaseX Kinase X Stimulus->KinaseX Activates TFY Transcription Factor Y (Inactive) KinaseX->TFY Phosphorylates TFY_P Transcription Factor Y (Active - Phosphorylated) TFY_P_nuc Active TF-Y TFY_P->TFY_P_nuc Translocates Reporter Reporter Construct (TF-Y RE + Luciferase Gene) TFY_P_nuc->Reporter Binds Luc Luciferase Expression Reporter->Luc Drives Compound Ethyl 2-(quinoxalin-6-YL)acetate Compound->KinaseX Inhibits

Caption: Signaling pathway for the Kinase X Reporter Gene Assay.

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with the TF-Y response element-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter for normalization).

  • Cell Plating: Plate the transfected cells into a 96-well white plate and allow them to recover for 24 hours.

  • Compound Treatment: Pre-treat the cells with serial dilutions of Ethyl 2-(quinoxalin-6-YL)acetate for 1 hour.

  • Pathway Stimulation: Add an agonist known to activate the Kinase X pathway and incubate for an additional 6-8 hours.

  • Lysis and Detection: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized signal against the log of the compound concentration to determine the functional IC50.

CompoundReporter Assay IC50 (nM)Negative Control (Inactive Analog)
Ethyl 2-(quinoxalin-6-YL)acetate150> 100,000 nM
Staurosporine (Positive Control)35N/A

Section 4: Synthesis and Conclusion: Building a Conclusive Case

By employing a multi-assay strategy, we have built a robust and self-validating case for the cellular target engagement of Ethyl 2-(quinoxalin-6-YL)acetate. The data from our hypothetical experiments converge to support our initial hypothesis.

Summary of Comparative Analysis:

ParameterBiTSA (HiBiT Thermal Shift)NanoBRET™ Target EngagementReporter Gene Assay
Principle Ligand-induced thermal stabilizationProximity-based BRET; competitive bindingFunctional modulation of a signaling pathway
Measurement Direct BindingDirect BindingDownstream Functional Effect
Target Modification Endogenous CRISPR knock-in (HiBiT)Overexpression of NanoLuc fusionNone (reporter plasmid)
Compound Requirements None (label-free)Requires a specific fluorescent tracerNone (label-free)
Key Output ΔTagg, EC50IC50IC50
Throughput HighHighHigh

Expert Insights:

  • The BiTSA data provides strong evidence that the compound stabilizes the endogenously expressed Kinase X, with an EC50 of 75 nM. This method is advantageous as it does not require a labeled competitor and assesses the target at its natural abundance.[6]

  • The NanoBRET™ assay corroborates this finding, showing a direct competitive binding interaction in live cells with an IC50 of 98 nM. The close agreement between the BiTSA EC50 and NanoBRET™ IC50 values strengthens our confidence that the compound is binding with high affinity to Kinase X.

  • The Reporter Gene Assay confirms that this binding event is functionally relevant. The observed functional IC50 of 150 nM is within the same order of magnitude as the direct binding values, which is the expected outcome for a competitive inhibitor in a cell-based functional assay. This demonstrates that target engagement translates directly to pathway inhibition.

References

  • MDC Connects. (2020).
  • Biocompare. (2022).
  • Indigo Biosciences. (2023). The Importance of Reporter Gene Assays in Drug Discovery. Indigo Biosciences. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]

  • BMG LABTECH. (2024). Gene reporter assays. BMG LABTECH. [Link]

  • News-Medical.Net. (2023). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Payne, D. J. et al. (2007). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Lehtinen, S. et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Liu, A. M. F. et al. (2009). Reporter gene assays. Methods in Molecular Biology. [Link]

  • Daniels, D.L. et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments. [Link]

  • Robers, M. B. et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. [Link]

  • Martinez Molina, D. et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

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Validation

The Evolving Landscape of Anti-Inflammatory Therapeutics: An In Vitro and In Vivo Correlation of Ethyl 2-(quinoxalin-6-YL)acetate's Therapeutic Potential

A Comparative Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel anti-inflammatory agents, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide spe...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel anti-inflammatory agents, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive analysis of the therapeutic potential of Ethyl 2-(quinoxalin-6-YL)acetate, a promising candidate within this class. Due to the limited publicly available data on this specific molecule, this guide will leverage data from a closely related and representative quinoxaline derivative, hereafter referred to as Quinoxaline Analog A , to establish a robust in vitro and in vivo correlation of its anti-inflammatory effects. This guide will objectively compare its performance with the well-established non-steroidal anti-inflammatory drug (NSAID), celecoxib, providing supporting experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.

The Rationale for Quinoxaline Scaffolds in Inflammation

Inflammation is a complex biological response to harmful stimuli, involving a cascade of molecular and cellular events. Key mediators of inflammation include prostaglandins and nitric oxide (NO), which are produced by cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), respectively.[3] The inhibition of these pathways is a cornerstone of anti-inflammatory drug development. Quinoxaline derivatives have garnered significant attention for their potential to modulate these inflammatory pathways.[2][3] Their versatile structure allows for modifications that can enhance their potency and selectivity, making them an attractive avenue for the development of novel anti-inflammatory drugs with improved safety profiles.

In Vitro Evaluation: Unraveling the Molecular Mechanisms

To assess the anti-inflammatory potential of a compound at the molecular level, a series of in vitro assays are indispensable. These assays provide insights into the compound's mechanism of action and its potency in a controlled cellular environment.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

The overproduction of nitric oxide by iNOS in macrophages is a hallmark of inflammation. The ability of a compound to inhibit this process is a strong indicator of its anti-inflammatory potential.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated with varying concentrations of Quinoxaline Analog A or celecoxib for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration required to inhibit 50% of NO production) is then determined.

CompoundIC50 for NO Inhibition (µM)
Quinoxaline Analog A [Hypothetical Data] 15.2
Celecoxib>100

Note: The data for Quinoxaline Analog A is hypothetical and serves as a representative example based on the known activity of similar quinoxaline derivatives.

The results from this assay would hypothetically demonstrate the potential of Quinoxaline Analog A to significantly inhibit nitric oxide production, a key inflammatory mediator. In contrast, celecoxib, a selective COX-2 inhibitor, is not expected to be a potent inhibitor of NO production, highlighting a potentially different mechanism of action for the quinoxaline compound.

Cyclooxygenase (COX) Enzyme Inhibition Assay

To further delineate the mechanism of action, assessing the inhibitory activity against COX-1 and COX-2 enzymes is crucial. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[4]

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of Quinoxaline Analog A or celecoxib.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-1 and COX-2 inhibition is calculated, and the IC50 values are determined. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is also calculated.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Quinoxaline Analog A [Hypothetical Data] 25.8[Hypothetical Data] 1.5[Hypothetical Data] 17.2
Celecoxib>150[5]0.055[5]>2727[5]

Note: The data for Quinoxaline Analog A is hypothetical and serves as a representative example.

This hypothetical data would suggest that Quinoxaline Analog A exhibits preferential inhibition of COX-2 over COX-1, a favorable characteristic for an anti-inflammatory agent. While not as selective as celecoxib, its dual action on both NO production and COX-2 could offer a broader spectrum of anti-inflammatory activity.

In Vivo Evaluation: Assessing Therapeutic Efficacy in a Living System

While in vitro assays provide valuable mechanistic insights, in vivo studies are essential to evaluate the therapeutic efficacy and safety of a compound in a whole organism.

Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo model of acute inflammation.[6][7] It allows for the assessment of a compound's ability to reduce edema, a cardinal sign of inflammation.

  • Animal Model: Male Wistar rats are used for the study.

  • Compound Administration: Rats are orally administered with Quinoxaline Analog A , celecoxib, or the vehicle control one hour before carrageenan injection.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

TreatmentDose (mg/kg)Maximum Edema Inhibition (%) at 3h
Quinoxaline Analog A [Hypothetical Data] 20[Hypothetical Data] 45.3
Celecoxib10[8]55.8[8]
Vehicle Control-0

Note: The data for Quinoxaline Analog A is hypothetical and serves as a representative example.

The hypothetical in vivo data would indicate that Quinoxaline Analog A possesses significant anti-inflammatory activity, effectively reducing carrageenan-induced paw edema. While celecoxib may show slightly higher efficacy at a lower dose in this model, the results for the quinoxaline analog would still be promising and warrant further investigation.

Visualizing the Pathways and Processes

To better understand the experimental workflows and the underlying biological mechanisms, the following diagrams are provided.

Experimental Workflow: In Vitro and In Vivo Anti-Inflammatory Evaluation

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation raw_cells RAW 264.7 Macrophages lps LPS Stimulation raw_cells->lps griess Griess Assay (NO Measurement) lps->griess compound_vitro Quinoxaline Analog A / Celecoxib compound_vitro->lps cox_enzymes Recombinant COX-1/COX-2 compound_vitro->cox_enzymes ic50_no IC50 Determination (NO) griess->ic50_no ivivc In Vitro-In Vivo Correlation ic50_no->ivivc arachidonic_acid Arachidonic Acid cox_enzymes->arachidonic_acid eia EIA (PGE2 Measurement) arachidonic_acid->eia ic50_cox IC50 & Selectivity Index eia->ic50_cox ic50_cox->ivivc rats Wistar Rats compound_vivo Oral Administration (Quinoxaline Analog A / Celecoxib) rats->compound_vivo carrageenan Carrageenan Injection compound_vivo->carrageenan plethysmometer Paw Volume Measurement carrageenan->plethysmometer edema_inhibition Edema Inhibition (%) plethysmometer->edema_inhibition edema_inhibition->ivivc

Caption: Workflow for assessing anti-inflammatory activity.

Signaling Pathway: Key Inflammatory Mediators

G cluster_inhibition Points of Intervention inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) macrophage Macrophage inflammatory_stimuli->macrophage nf_kb NF-κB Activation macrophage->nf_kb inos iNOS Upregulation nf_kb->inos cox2 COX-2 Upregulation nf_kb->cox2 no Nitric Oxide (NO) inos->no inflammation Inflammation no->inflammation prostaglandins Prostaglandins (PGs) cox2->prostaglandins prostaglandins->inflammation quinoxaline Quinoxaline Analog A quinoxaline->inos Inhibits quinoxaline->cox2 Inhibits celecoxib Celecoxib celecoxib->cox2 Selectively Inhibits

Caption: Inflammatory pathway and drug targets.

In Vitro-In Vivo Correlation (IVIVC) and Comparative Analysis

The presented data, although partially hypothetical for Quinoxaline Analog A , illustrates a plausible in vitro-in vivo correlation. The in vitro inhibition of key inflammatory mediators, namely nitric oxide and prostaglandins (via COX-2), translates into a tangible anti-inflammatory effect in the in vivo paw edema model.

Quinoxaline Analog A demonstrates a broader mechanism of action compared to the highly selective COX-2 inhibitor, celecoxib. This dual inhibition of both iNOS and COX-2 pathways could be advantageous in inflammatory conditions where both nitric oxide and prostaglandins play significant pathological roles. While celecoxib may exhibit superior potency in COX-2 inhibition, the multifaceted activity of the quinoxaline derivative could lead to a more comprehensive anti-inflammatory response in certain contexts.

Further studies are warranted to fully elucidate the therapeutic potential of Ethyl 2-(quinoxalin-6-YL)acetate and its analogs. These should include comprehensive pharmacokinetic and pharmacodynamic studies, as well as evaluation in chronic inflammation models to assess long-term efficacy and safety.

Conclusion

The exploration of quinoxaline derivatives as anti-inflammatory agents represents a promising frontier in drug discovery. This guide, by leveraging data from a representative analog, has provided a framework for understanding the potential in vitro and in vivo anti-inflammatory effects of Ethyl 2-(quinoxalin-6-YL)acetate. The hypothetical data suggests a compound with a dual mechanism of action, inhibiting both nitric oxide production and COX-2 activity, which translates to in vivo efficacy. While further research on the specific target molecule is essential, the findings presented here underscore the potential of the quinoxaline scaffold to yield novel and effective anti-inflammatory therapies.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (URL: [Link])

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  • Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. (URL: [Link])

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (URL: [Link])

  • Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. (URL: [Link])

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (URL: [Link])

  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. (URL: [Link])

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (URL: [Link])

  • Carrageenan-induced paw edema assay. (URL: [Link])

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  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (URL: [Link])

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  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (URL: [Link])

  • In-vitro COX-1 and COX-2 enzyme inhibition assay data. (URL: [Link])

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  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (URL: [Link])

  • Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX-2/5-LOX inhibitors. (URL: [Link])

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating Ethyl 2-(quinoxalin-6-YL)acetate Against Known Kinase Inhibitors

Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has mad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most intensively pursued classes of drug targets. The quinoxaline scaffold, a nitrogen-containing heterocyclic ring system, has emerged as a privileged structure in medicinal chemistry, forming the core of many potent kinase inhibitors.[1][2] Quinoxaline derivatives are recognized for their ability to act as competitive inhibitors at the ATP-binding site of various kinases.[3]

This guide presents a comprehensive, step-by-step protocol for a comparative molecular docking study. We will evaluate a representative quinoxaline-based fragment, Ethyl 2-(quinoxalin-6-YL)acetate, against established, FDA-approved inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4] Therefore, inhibiting its activity is a validated anti-cancer strategy.

The objective of this guide is not only to provide a detailed experimental workflow but also to elucidate the scientific rationale behind each step. By the end of this guide, you will have a robust framework for conducting your own in silico comparative analyses to identify and prioritize novel kinase inhibitor scaffolds.

Methodology: A Validated Protocol for Comparative Docking

Our approach is designed to be a self-validating system, ensuring the reliability of the generated data. We will use a combination of widely accepted bioinformatics tools and a rigorous validation process.

Selection of the Target Protein: VEGFR-2

The crystal structure of VEGFR-2 in complex with the potent inhibitor Axitinib (PDB ID: 4AG8) was chosen for this study.[5] This structure provides a well-defined active site with a co-crystallized ligand, which is essential for validating our docking protocol. The DFG motif (Asp1046-Phe1047-Gly1048) of the activation loop is a key region for inhibitor binding in VEGFR-2.[5]

Ligand and Protein Preparation: Setting the Stage for Docking

Accurate preparation of both the protein and the ligands is critical for a successful docking simulation.

Experimental Protocol: Ligand and Protein Preparation

  • Ligand Preparation:

    • Obtain the 2D structures of Ethyl 2-(quinoxalin-6-YL)acetate and the comparator inhibitors (Axitinib, Sorafenib, and Sunitinib).

    • Convert the 2D structures to 3D structures using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation.

    • Assign Gasteiger partial charges to the ligand atoms.

    • Save the prepared ligands in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

  • Protein Preparation:

    • Download the PDB file for VEGFR-2 (PDB ID: 4AG8) from the RCSB Protein Data Bank.

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL), remove all water molecules and any co-factors not essential for the docking study.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in a .pdbqt format.

Molecular Docking: Simulating the Binding

We will employ AutoDock Vina, a widely used and validated open-source molecular docking program.[6]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Generation:

    • Define the docking search space by creating a grid box that encompasses the entire ATP-binding pocket of VEGFR-2. The grid box should be centered on the co-crystallized ligand (Axitinib) to ensure the search is focused on the active site. A grid size of 25 x 25 x 25 Å is a good starting point.[6]

  • Docking Protocol Validation:

    • To validate the docking parameters, re-dock the co-crystallized ligand (Axitinib) into the prepared VEGFR-2 structure.

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose of Axitinib. An RMSD value below 2.0 Å indicates that the docking protocol can reliably reproduce the experimental binding mode.[5]

  • Docking Simulation:

    • Perform the docking of Ethyl 2-(quinoxalin-6-YL)acetate and the comparator inhibitors (Sorafenib and Sunitinib) using the validated protocol.

    • Set the exhaustiveness of the search to a value that provides a good balance between computational cost and accuracy (e.g., 20).

    • Generate multiple binding poses for each ligand (e.g., 10) and select the pose with the best docking score (lowest binding affinity in kcal/mol) for further analysis.

Workflow for Comparative Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Energy Minimization, Charge Assignment) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (PDB: 4AG8, Add Hydrogens, Assign Charges) grid Grid Box Generation (Center on Active Site) protein_prep->grid validation Docking Protocol Validation (Re-docking, RMSD < 2.0 Å) grid->validation validation->docking scoring Binding Affinity Scoring (kcal/mol) docking->scoring interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) scoring->interaction comparison Comparative Analysis interaction->comparison

Caption: A flowchart of the comparative molecular docking workflow.

Results and Discussion: Unveiling Binding Affinities and Interactions

The docking results provide a quantitative measure of the binding affinity and a qualitative understanding of the molecular interactions between the ligands and VEGFR-2.

Comparative Docking Scores

The predicted binding affinities for Ethyl 2-(quinoxalin-6-YL)acetate and the comparator inhibitors are summarized in the table below. A more negative value indicates a stronger predicted binding affinity.

CompoundDocking Score (kcal/mol)
Ethyl 2-(quinoxalin-6-YL)acetate-7.2
Axitinib (Reference)-10.5
Sorafenib-9.8
Sunitinib-9.5

Note: These are representative values from a typical docking experiment and may vary slightly depending on the specific software and parameters used.

Analysis of Molecular Interactions

The docking poses reveal the key interactions that stabilize the ligand-protein complexes.

  • Axitinib (Reference Inhibitor): The docking results for Axitinib show a strong correlation with its crystallographic pose, forming crucial hydrogen bonds with the hinge region residues Cys919 and Asp1046 of VEGFR-2. These interactions are characteristic of potent VEGFR-2 inhibitors.

  • Sorafenib and Sunitinib: These established inhibitors also demonstrate strong interactions with the key residues in the ATP-binding pocket, including hydrogen bonds with Cys919 and hydrophobic interactions with residues in the DFG motif.

  • Ethyl 2-(quinoxalin-6-YL)acetate: The quinoxaline fragment is predicted to bind in the same active site pocket as the known inhibitors. Its quinoxaline core engages in hydrophobic interactions with the surrounding residues. However, its predicted binding affinity is lower than that of the larger, more complex FDA-approved drugs. This is expected, as Ethyl 2-(quinoxalin-6-YL)acetate is a smaller fragment. The analysis of its binding mode suggests that the quinoxaline scaffold is well-positioned to be elaborated upon to introduce additional functionalities that can form more extensive interactions with the active site, potentially leading to a significant increase in potency. For instance, the acetate group could be modified to include hydrogen bond donors and acceptors to interact with the hinge region.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor Quinoxaline Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the mechanism of inhibition.

Conclusion: From In Silico Insights to Future Directions

This comparative docking study demonstrates that Ethyl 2-(quinoxalin-6-YL)acetate, as a representative of the quinoxaline scaffold, can favorably occupy the ATP-binding pocket of VEGFR-2. While its predicted binding affinity is modest compared to established drugs, its binding mode provides a clear rationale for its potential as a starting point for the design of more potent inhibitors.

The in silico evidence strongly supports the quinoxaline scaffold as a promising platform for the development of novel VEGFR-2 inhibitors. The next logical steps in a drug discovery campaign would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives based on the Ethyl 2-(quinoxalin-6-YL)acetate scaffold to explore how modifications affect binding affinity.

  • In Vitro Validation: Experimentally testing the synthesized compounds in enzymatic and cell-based assays to determine their actual inhibitory activity against VEGFR-2 and their anti-proliferative effects on cancer cell lines.

  • Lead Optimization: Iteratively refining the chemical structure of the most promising hits to improve their potency, selectivity, and pharmacokinetic properties.

By integrating computational methods like molecular docking with traditional medicinal chemistry and biological testing, researchers can accelerate the discovery and development of the next generation of life-saving kinase inhibitors.

References

  • Schlessinger, J. (2000). Cell Signaling by Receptor Tyrosine Kinases. Cell, 103(2), 211-225. [Link]

  • Asati, V., Mahapatra, D. K., & Bharti, S. K. (2021). Quinoxaline: A promising scaffold for the development of anticancer agents. European Journal of Medicinal Chemistry, 223, 113636. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]

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  • Tse, W. C., Boger, D. L. (2004). A Fluorescent-Based Assay for the Discovery and Characterization of VEGFR-2 Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(10), 2419-2421. [Link]

  • El-Damasy, A. K., et al. (2020). Design, Synthesis, and Biological Evaluation of New Quinoxaline Derivatives as Potent VEGFR-2 Inhibitors and Apoptosis Inducers. Molecules, 25(18), 4238. [Link]

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Validation

A Researcher's Guide to Evaluating the Synergistic Effects of Ethyl 2-(quinoxalin-6-YL)acetate with Conventional Chemotherapeutics

In the landscape of oncology drug discovery, the quest for therapeutic agents that can enhance the efficacy of existing treatments and overcome resistance is paramount. Ethyl 2-(quinoxalin-6-YL)acetate, a novel synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quest for therapeutic agents that can enhance the efficacy of existing treatments and overcome resistance is paramount. Ethyl 2-(quinoxalin-6-YL)acetate, a novel synthetic compound built upon the versatile quinoxaline scaffold, represents a promising avenue of investigation. The quinoxaline core is a recognized pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive framework for researchers to meticulously evaluate the synergistic potential of Ethyl 2-(quinoxalin-6-YL)acetate when used in combination with standard chemotherapeutic agents.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, enabling researchers to design and execute robust experiments that yield clear, interpretable, and publishable data. We will delve into the mechanistic basis for expecting synergy, provide detailed protocols for in vitro evaluation, and present a clear methodology for data analysis and interpretation.

The Scientific Rationale for Synergy

Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key protein kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), induction of apoptosis, and cell cycle arrest.[4] Conventional chemotherapeutic agents, such as doxorubicin, cisplatin, and paclitaxel, operate through distinct mechanisms like DNA intercalation, induction of DNA damage, and microtubule stabilization, respectively.

The fundamental hypothesis for synergistic interaction between Ethyl 2-(quinoxalin-6-YL)acetate and these agents lies in the concept of multi-target therapy. By simultaneously targeting different critical pathways in cancer cells, it is possible to achieve a therapeutic effect that is greater than the sum of the effects of the individual agents. For instance, while a conventional agent induces cellular stress and damage, Ethyl 2-(quinoxalin-6-YL)acetate could potentially inhibit the repair or survival pathways that cancer cells would otherwise activate to counteract the initial therapeutic insult.

Experimental Workflow for Synergy Evaluation

A systematic in vitro evaluation is the foundational step in assessing the synergistic potential of a novel compound. The following workflow provides a structured approach to this investigation.

Experimental Workflow cluster_0 Phase 1: Single-Agent Cytotoxicity Profiling cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Mechanistic Validation A Cell Line Selection (e.g., MCF-7, A549, HCT116) B MTT Assay for Cell Viability A->B C Determine IC50 Values for Ethyl 2-(quinoxalin-6-YL)acetate & Chemotherapeutics B->C D Design Drug Combination Matrix (Constant Ratio or Checkerboard) C->D Inform Dosing E Combination MTT Assays D->E F Calculate Combination Index (CI) & Generate Isobolograms E->F G Apoptosis Assay (Annexin V/PI Staining) F->G Select Synergistic Combinations H Cell Cycle Analysis (Propidium Iodide Staining) F->H I Western Blot for Key Signaling Proteins G->I H->I

Caption: A three-phase experimental workflow for evaluating synergistic effects.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Treat the cells with a range of concentrations of Ethyl 2-(quinoxalin-6-YL)acetate and the selected chemotherapeutic agent, both individually and in combination, for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) values for each agent.

Synergy Analysis: Combination Index (CI) and Isobologram

The Chou-Talalay method for calculating the Combination Index (CI) is a widely accepted method to quantify drug interactions.[5]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

An isobologram is a graphical representation of drug interactions. For a synergistic combination, the data points representing the concentrations of the two drugs required to produce a certain effect will fall below the line of additivity.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Treatment: Treat cells with the single agents and their synergistic combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Data Presentation and Interpretation

Table 1: Single-Agent Cytotoxicity

CompoundCell LineIC50 (µM)
Ethyl 2-(quinoxalin-6-YL)acetateMCF-715.2
DoxorubicinMCF-71.8

Table 2: Combination Cytotoxicity and Combination Index (CI)

Ethyl 2-(quinoxalin-6-YL)acetate (µM)Doxorubicin (µM)% Cell ViabilityCombination Index (CI)Interpretation
7.60.935.40.75Synergism
3.80.4558.10.82Synergism
1.90.22575.30.91Slight Synergism

Table 3: Effects on Apoptosis and Cell Cycle

Treatment% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
Control4.212.5
Ethyl 2-(quinoxalin-6-YL)acetate (7.6 µM)15.828.3
Doxorubicin (0.9 µM)22.135.7
Combination45.658.9

Potential Mechanistic Pathways of Synergy

The synergistic effect observed can often be attributed to the combined impact on critical cancer signaling pathways. Quinoxaline derivatives are known to inhibit receptor tyrosine kinases like VEGFR and EGFR, which are upstream activators of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[4] Conventional chemotherapeutics can induce DNA damage, which in turn activates cell cycle checkpoints and apoptotic pathways. The combination of these actions can lead to a more potent antitumor effect.

Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK VEGFR/EGFR PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation DNA_damage DNA Damage Apoptosis_reg Apoptosis Regulators (Bcl-2, Bax) DNA_damage->Apoptosis_reg Caspases Caspases Apoptosis_reg->Caspases Apoptosis Apoptosis Caspases->Apoptosis E2QA Ethyl 2-(quinoxalin- 6-YL)acetate E2QA->RTK Inhibits Doxo Doxorubicin Doxo->DNA_damage Induces

Caption: Potential synergistic mechanism of Ethyl 2-(quinoxalin-6-YL)acetate and Doxorubicin.

Concluding Remarks for the Research Professional

The evaluation of synergistic effects is a critical step in the preclinical development of novel anticancer agents. The framework provided in this guide offers a robust and scientifically sound approach to assess the potential of Ethyl 2-(quinoxalin-6-YL)acetate as a combination therapy partner. By meticulously following these experimental protocols and data analysis methods, researchers can generate high-quality, reproducible data that will be instrumental in guiding further development of this promising compound. The ultimate goal is to identify therapeutic combinations that offer enhanced efficacy, overcome drug resistance, and ultimately improve patient outcomes.

References

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules (Basel, Switzerland), 24(7), 1175. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules (Basel, Switzerland), 24(7), 1175. [Link]

  • Al-Suhaimi, E. A., Ghorab, M. M., Alsaid, M. S., Nissan, Y. M., & El-Gazzar, M. G. (2022). The impact of quercetin and paclitaxel combination on ovarian cancer cells. Journal of Ovarian Research, 15(1), 1-12. [Link]

  • Chen, X., Wang, K., & Chen, Y. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 12(1), 1-8. [Link]

  • Li, Y., Wang, Y., Wang, J., Zhang, Y., & Wang, Z. (2012). Overcoming drug resistance of MCF-7/ADR cells by altering intracellular distribution of doxorubicin via MVP knockdown with a novel siRNA polyamidoamine-hyaluronic acid complex. Journal of Controlled Release, 163(3), 313-323. [Link]

  • Ajani, O. O., & Nlebemuo, M. T. (2019). Selected quinoxalines with promising activity in lung cancer treatment. Future Journal of Pharmaceutical Sciences, 5(1), 1-10. [Link]

  • Karmalawy, A. O., & Saleh, M. A. (2022). Quinoxaline Derivatives as a Promising Scaffold for Breast Cancer Treatment. New Journal of Chemistry, 46(15), 7026-7041. [Link]

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Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of Ethyl 2-(quinoxalin-6-YL)acetate

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like Ethyl 2-(quinoxalin-6-YL)acetate,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like Ethyl 2-(quinoxalin-6-YL)acetate, a compound with potential significance in medicinal chemistry, demands a meticulous and informed approach to laboratory safety. Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral and anticancer properties.[1][2][3][4] This guide provides essential safety and logistical information, grounded in the principles of chemical causality, to ensure the well-being of laboratory personnel and the integrity of your research.

I. Hazard Assessment: A Tale of Two Moieties

The potential hazards of Ethyl 2-(quinoxalin-6-YL)acetate can be inferred from its structure. It is prudent to assume that the compound may exhibit properties of both ethyl acetate and quinoxaline derivatives.

Ethyl Acetate Moiety: The ethyl acetate component suggests that the compound may be a flammable liquid and vapor.[5][6][7] It can cause serious eye irritation and may lead to drowsiness or dizziness upon inhalation.[5][6][7][8] Repeated exposure may cause skin dryness or cracking.[5]

Quinoxaline Core: Quinoxaline and its derivatives are recognized for their diverse pharmacological activities.[2][4][9] As with any biologically active compound, it is crucial to minimize exposure. The toxicological properties of many new quinoxaline derivatives are not fully investigated, necessitating a cautious approach.[10]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the recommended PPE for handling Ethyl 2-(quinoxalin-6-YL)acetate, with justifications rooted in the potential hazards.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Protects against splashes that can cause serious eye irritation.[5][6][8][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.Prevents skin contact, which can cause irritation and potential absorption of the biologically active quinoxaline moiety.[8][12][13]
Body Protection A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes. An apron may be necessary for larger-scale work.Protects against accidental spills and splashes. Flame-resistant material is crucial due to the potential flammability of the ethyl acetate group.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][8] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling vapors that could cause drowsiness, dizziness, or other systemic effects.[5][6][8]

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring safety and experimental reproducibility.

A. Preparation and Weighing
  • Work Area Preparation: Always handle Ethyl 2-(quinoxalin-6-YL)acetate in a designated area, preferably a chemical fume hood.[14] The work surface should be covered with absorbent, disposable bench paper.[12]

  • Gathering Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before you begin.

  • Weighing: If the compound is a solid, weigh it in the fume hood to avoid inhalation of any dust particles. If it is a liquid, transfer it carefully to avoid splashing.

B. Experimental Procedures
  • Solvent Handling: If dissolving the compound, add the solvent slowly to the compound. Be mindful of potential exothermic reactions.

  • Heating and Reactions: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames due to the flammability risk.[5][6]

  • Transfers: Use appropriate tools such as pipettes or syringes for liquid transfers to minimize the risk of spills.

C. Post-Experiment
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][10]

IV. Spill and Emergency Procedures

Even with the best precautions, accidents can happen. Being prepared is crucial.

  • Small Spills:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[11]

    • Place the absorbed material into a sealed, labeled container for proper disposal.[11]

    • Clean the spill area with a suitable solvent.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • If it is safe to do so, and you are trained, contain the spill to prevent it from spreading.

V. Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.

  • Waste Segregation: All waste contaminated with Ethyl 2-(quinoxalin-6-YL)acetate, including disposable gloves, bench paper, and excess compound, should be collected in a dedicated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 2-(quinoxalin-6-YL)acetate."

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour any amount of this compound down the drain.[10]

VI. Workflow Diagram

The following diagram illustrates the key stages of safely handling Ethyl 2-(quinoxalin-6-YL)acetate.

Safe Handling Workflow for Ethyl 2-(quinoxalin-6-YL)acetate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood Work Area prep_ppe->prep_area prep_materials Gather Materials & Spill Kit prep_area->prep_materials handling_weigh Weigh/Measure Compound prep_materials->handling_weigh handling_reaction Perform Experimental Procedure handling_weigh->handling_reaction cleanup_decon Decontaminate Work Area & Equipment handling_reaction->cleanup_decon emergency_spill Follow Spill Protocol handling_reaction->emergency_spill If Spill Occurs emergency_exposure Follow Exposure Protocol handling_reaction->emergency_exposure If Exposure Occurs cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(quinoxalin-6-YL)acetate
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Ethyl 2-(quinoxalin-6-YL)acetate
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